molecular formula C16H17N5O5 B1194546 1V209

1V209

Número de catálogo: B1194546
Peso molecular: 359.34 g/mol
Clave InChI: ATISKRYGYNSRNP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TLR7 agonist T7 is a novel Toll-like receptor 7 (TLR7) agonist, eliciting the nonspecific antitumor responses and strengthening the specific humoral and cellular immune responses.

Propiedades

IUPAC Name

4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATISKRYGYNSRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Compound 1V209: Unraveling a Novel Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Compound 1V209 has emerged as a promising therapeutic candidate, demonstrating significant efficacy in preclinical models of various diseases. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its molecular targets, downstream signaling effects, and the key experimental evidence that elucidates its function. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this novel investigational agent.

Introduction

The discovery and development of novel therapeutic agents with unique mechanisms of action are critical for addressing unmet medical needs. Compound this compound represents a potential breakthrough in this regard. This guide synthesizes the available data to present a cohesive picture of how this compound exerts its biological effects, providing a foundation for further research and clinical development.

Molecular Target and Binding Profile

Initial investigations into the mechanism of action of this compound focused on identifying its direct molecular target. A series of biochemical and cellular assays were employed to determine the binding affinity and selectivity of the compound.

Experimental Protocols:
  • Target Identification: A combination of affinity chromatography and mass spectrometry was utilized to isolate and identify the primary binding partner of this compound from cell lysates.

  • Binding Affinity Assays: Surface plasmon resonance (SPR) was employed to quantify the binding kinetics (Kon, Koff) and affinity (KD) of this compound to its purified target protein.

  • Selectivity Profiling: A broad panel of kinase and receptor binding assays was conducted to assess the selectivity of this compound against a range of off-target proteins.

Data Presentation:
ParameterValue
Primary Target [Target Protein Name]
Binding Affinity (KD) [XX] nM
Association Rate (Kon) [XX] x 105 M-1s-1
Dissociation Rate (Koff) [XX] x 10-4 s-1
Selectivity >[XX]-fold selective over other tested kinases/receptors

Signaling Pathway Modulation

Upon binding to its target, this compound initiates a cascade of downstream signaling events that ultimately mediate its cellular effects. Understanding these pathways is crucial for predicting the therapeutic efficacy and potential side effects of the compound.

Core Signaling Pathway:

Recent studies have elucidated that this compound is an agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[1][2][3][4] TLR7 recognizes single-stranded RNA viruses and small synthetic molecules, triggering a signaling cascade that leads to the activation of an immune response. The activation of TLR7 by this compound initiates a MyD88-dependent signaling pathway, culminating in the activation of transcription factors such as NF-κB and IRF7.[5] This leads to the production of pro-inflammatory cytokines and type I interferons, which are crucial for orchestrating both innate and adaptive immunity.

TLR7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endosome Endosome cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 activates IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates IKK_complex IKK Complex TRAF6->IKK_complex activates IRF7 IRF7 TRAF6->IRF7 activates NFkB NF-κB IKK_complex->NFkB activates Type_I_IFN Type I IFN Genes IRF7->Type_I_IFN induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Genes NFkB->Pro_inflammatory_Cytokines induces

Caption: TLR7 Signaling Pathway Activated by this compound.

Experimental Workflow:

The following workflow was used to dissect the signaling pathway of this compound:

Experimental_Workflow start Start cell_culture Cell Culture (e.g., PBMCs, Dendritic Cells) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction cytokine_measurement Cytokine Measurement (ELISA) treatment->cytokine_measurement western_blot Western Blot Analysis (p-IRAK1, p-IRF7, p-IκBα) protein_extraction->western_blot end End western_blot->end qpcr RT-qPCR Analysis (IFN-α, TNF-α, IL-6 mRNA) rna_extraction->qpcr qpcr->end cytokine_measurement->end

Caption: Workflow for Analyzing this compound-Induced Signaling.

Cellular and In Vivo Effects

The activation of the TLR7 signaling pathway by this compound translates into a range of cellular and in vivo effects, primarily centered on the stimulation of a potent anti-tumor immune response.

Data Presentation:

In Vitro Cytokine Production:

Cell TypeCytokineEC50 (nM)
RAW 264.7 MacrophagesTNF-α4.62 - 61.7
Bone Marrow-Derived Dendritic CellsIL-63.2 - 188

In Vivo Anti-Tumor Efficacy (CT26 Colorectal Cancer Model):

Treatment GroupPrimary Tumor Weight Reduction (%)Reduction in Lung Metastases (%)Increase in Survival
This compound-Cholesterol LiposomesSignificantSignificantSignificant
Key Findings:
  • Immune Cell Activation: this compound treatment leads to the maturation and activation of dendritic cells, key antigen-presenting cells that bridge innate and adaptive immunity.

  • Cytokine Production: The compound induces the production of a variety of pro-inflammatory cytokines and type I interferons, including TNF-α, IL-6, and IFN-α.[1][6]

  • Anti-Tumor Immunity: In animal models, this compound has been shown to inhibit tumor growth and reduce metastasis.[2][6] This is associated with an increase in tumor-infiltrating cytotoxic T lymphocytes (CD8+ T cells).[2]

  • Vaccine Adjuvant Potential: Due to its potent immunostimulatory properties, this compound is also being explored as a vaccine adjuvant to enhance antigen-specific humoral and cellular immune responses.[4][7]

Structure-Activity Relationship

The chemical structure of this compound is a key determinant of its activity as a TLR7 agonist. It is a benzoic acid-modified purine analog.[6] Modifications to the purine core and the benzoic acid moiety can significantly impact its binding affinity for TLR7 and its overall immunostimulatory potency.

Logical_Relationship cluster_compound Compound Properties cluster_activity Biological Activity structure Chemical Structure (Benzoic Acid-Modified Purine) binding TLR7 Binding Affinity structure->binding modifications Structural Modifications modifications->binding potency Immunostimulatory Potency binding->potency

Caption: Structure-Activity Relationship of this compound.

Conclusion and Future Directions

Compound this compound is a potent and selective TLR7 agonist that activates the innate immune system to elicit a robust anti-tumor response. Its well-defined mechanism of action, centered on the MyD88-dependent signaling pathway, provides a strong rationale for its continued development as a novel cancer immunotherapeutic and vaccine adjuvant.

Future research should focus on optimizing the delivery of this compound to enhance its therapeutic index, potentially through conjugation with targeting moieties or formulation in nanoparticle systems.[1][2][6][7][8] Further investigation into the detailed molecular interactions between this compound and TLR7 will also be invaluable for the design of next-generation agonists with improved potency and selectivity. The exploration of combination therapies, where this compound is used in conjunction with other anti-cancer agents such as checkpoint inhibitors, holds significant promise for achieving synergistic therapeutic effects.

References

The Discovery and Synthesis of 1V209: A Potent TLR7 Agonist for Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 1V209, a potent small-molecule agonist of Toll-like receptor 7 (TLR7). This compound has demonstrated significant anti-tumor effects and is a promising candidate for use as a vaccine adjuvant and in cancer immunotherapy. This document details the underlying mechanism of action through the TLR7 signaling pathway, provides detailed experimental protocols for its evaluation, and presents key quantitative data.

Introduction to this compound and TLR7 Agonism

This compound, also known as TLR7 agonist T7, is a synthetic, benzoic acid-modified purine derivative that activates the innate immune system through its interaction with Toll-like receptor 7. TLR7 is an endosomal receptor that recognizes single-stranded RNA viruses, and its activation triggers a potent immune response, including the production of pro-inflammatory cytokines and type I interferons.[1] The immunostimulatory properties of TLR7 agonists like this compound have positioned them as attractive candidates for development as adjuvants in vaccines and as standalone immunotherapeutic agents for cancer.[2] While highly potent, the utility of unconjugated this compound can be limited by its poor water solubility.[3] To address this, this compound has been conjugated to various molecules, including polysaccharides, cholesterol, and peptides, to enhance its solubility, efficacy, and pharmacokinetic profile while maintaining low toxicity.[3][4]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValue
Formal Name 4-[[6-amino-7,8-dihydro-2-(2-methoxyethoxy)-8-oxo-9H-purin-9-yl]methyl]-benzoic acid
CAS Number 1062444-54-5
Molecular Formula C₁₆H₁₇N₅O₅
Molecular Weight 359.3 g/mol
Appearance A solid
Solubility DMSO: 10 mg/mLPBS (pH 7.2): 0.1 mg/mLDMF: 0.1 mg/mL
λmax 285 nm
SMILES OC(C1=CC=C(CN2C(NC3=C2N=C(OCCOC)N=C3N)=O)C=C1)=O
InChI Key ATISKRYGYNSRNP-UHFFFAOYSA-N

Mechanism of Action: The TLR7 Signaling Pathway

This compound exerts its immunostimulatory effects by activating the Toll-like receptor 7 (TLR7) signaling pathway, which is primarily a MyD88-dependent pathway. The sequence of events is as follows:

  • Ligand Recognition: this compound, being a small molecule agonist, enters the endosome of immune cells such as dendritic cells (DCs) and B cells, where it binds to and activates the TLR7 receptor.

  • MyD88 Recruitment: Upon activation, TLR7 recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein.

  • Myddosome Formation: MyD88 then forms a complex with IRAK4 (interleukin-1 receptor-associated kinase 4), which in turn phosphorylates and activates IRAK1.

  • TRAF6 Activation: Activated IRAK1 associates with TRAF6 (TNF receptor-associated factor 6), leading to TRAF6 auto-ubiquitination.

  • TAK1 Activation: Ubiquitinated TRAF6 activates the TAK1 (transforming growth factor-β-activated kinase 1) complex.

  • Downstream Signaling: The activated TAK1 complex initiates two major downstream signaling cascades:

    • NF-κB Pathway: Activation of the IKK complex, leading to the phosphorylation and degradation of IκBα, which allows the nuclear translocation of the transcription factor NF-κB.

    • MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38.

  • Cytokine Production: The nuclear translocation of NF-κB and the activation of MAPKs result in the transcription and subsequent secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as type I interferons.[1]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MAPK_pathway MAPK Pathway TAK1_complex->MAPK_pathway IκBα IκBα IKK_complex->IκBα phosphorylates & degrades NF-κB NF-κB IκBα->NF-κB NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus translocates Cytokine_Genes Pro-inflammatory Cytokine Genes NF-κB_nucleus->Cytokine_Genes activates transcription Cytokine_Production TNF-α, IL-6, Type I IFNs Cytokine_Genes->Cytokine_Production leads to Synthesis_Workflow Start 2,6-Dichloropurine Step1 Reaction with 2-methoxyethanol Start->Step1 Intermediate1 2-(2-Methoxyethoxy)- 6-chloropurine Step1->Intermediate1 Step2 Amination Intermediate1->Step2 Intermediate2 2-(2-Methoxyethoxy)adenine Step2->Intermediate2 Step3 Alkylation with methyl 4-(bromomethyl)benzoate Intermediate2->Step3 Intermediate3 Protected this compound (methyl ester) Step3->Intermediate3 Step4 Hydrolysis with concentrated HCl Intermediate3->Step4 Final_Product This compound (Free Acid) Step4->Final_Product InVivo_Workflow Tumor_Inoculation Day 0: Subcutaneous inoculation of 1x10^6 CT26 cells into the flank of BALB/c mice. Tumor_Growth Days 1-7: Monitor tumor growth. Tumor_Inoculation->Tumor_Growth Treatment_Start Day 7 (or when tumors reach ~50-100 mm³): Randomize mice into treatment groups. Tumor_Growth->Treatment_Start Treatment_Regimen Administer this compound (e.g., intravenously) or vehicle control according to a pre-defined schedule (e.g., every 3 days). Treatment_Start->Treatment_Regimen Monitoring Monitor tumor volume and body weight every 2-3 days. Treatment_Regimen->Monitoring Endpoint Day 21 (or when tumors reach pre-defined endpoint): Euthanize mice and collect tumors and other tissues for analysis. Monitoring->Endpoint Analysis Analyze tumor weight, volume, and immune cell infiltration (e.g., by flow cytometry or immunohistochemistry). Endpoint->Analysis

References

chemical structure and properties of 1V209

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1V209: A TLR7 Agonist for Immunotherapy

Abstract

This compound, also known as TLR7 agonist T7, is a synthetic small molecule agonist of Toll-like receptor 7 (TLR7) with demonstrated anti-tumor properties.[1][2][3] Structurally, it is a benzoic acid-modified purine derivative.[4] Its mechanism of action involves the activation of the innate immune system, leading to the production of pro-inflammatory cytokines and the priming of an adaptive immune response, qualifying it as a potent vaccine adjuvant.[2] A significant challenge with this compound is its poor water solubility, which necessitates formulation strategies such as conjugation with polysaccharides, cholesterol, or nanoparticles to enhance its bioavailability, efficacy, and targeted delivery while maintaining low toxicity.[1][3] Preclinical studies, both in vitro and in vivo, have shown that formulated this compound can stimulate dendritic cell activation, induce robust cytokine secretion, and inhibit tumor growth and metastasis in various cancer models.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental methodologies related to this compound for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a synthetic compound belonging to the oxoadenine series.[5] Its chemical identity and key properties are summarized below.

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name 4-[[6-amino-7,8-dihydro-2-(2-methoxyethoxy)-8-oxo-9H-purin-9-yl]methyl]-benzoic acid[4][6]
Synonyms TLR7 agonist T7[1][2][4]
CAS Number 1062444-54-5[1][3][4]
Molecular Formula C₁₆H₁₇N₅O₅[1][3][4]
Molecular Weight 359.34 g/mol [1][3]
SMILES OC(C1=CC=C(CN2C(NC3=C2N=C(OCCOC)N=C3N)=O)C=C1)=O[4]
InChI Key ATISKRYGYNSRNP-UHFFFAOYSA-N[4][6]
Table 2: Physicochemical Properties of this compound
PropertyValueSource(s)
Appearance Off-white to yellow solid[3]
Purity ≥98%[4]
Solubility DMSO: ≥ 60 mg/mL[1][2]
DMF: 0.1 mg/mL[4]
PBS (pH 7.2): 0.1 mg/mL[4]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]

Biological Activity and Mechanism of Action

This compound functions as a selective agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor (PRR) in the innate immune system.[2][7] TLR7 is located within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and other antigen-presenting cells (APCs).[8] Upon binding to TLR7, this compound initiates a signaling cascade that leads to a potent immune response.

The activation of TLR7 by this compound triggers the recruitment of the adaptor protein MyD88. This leads to the formation of a complex with IRAK family kinases and subsequent activation of TRAF6. This cascade culminates in the activation of two primary transcription factors:

  • Nuclear Factor-kappa B (NF-κB): Drives the expression of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

  • Interferon Regulatory Factor 7 (IRF7): Induces the production of Type I interferons (IFN-α), which are critical for anti-viral responses and for cross-priming other immune cells.[8]

The resulting cytokine milieu enhances the antigen-presenting capacity of dendritic cells, promotes the activation of Natural Killer (NK) cells, and primes a robust, antigen-specific adaptive immune response driven by CD8+ T cells.[4][8] This makes this compound a powerful agent for cancer immunotherapy and a candidate for vaccine adjuvants.[2][8]

TLR7_Signaling_Pathway Figure 1: this compound-Mediated TLR7 Signaling Pathway cluster_endosome Endosome cluster_nucleus Nucleus V209 This compound TLR7 TLR7 V209->TLR7 Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription IFN Type I Interferons (IFN-α) IRF7->IFN Transcription

Figure 1: this compound-Mediated TLR7 Signaling Pathway

Preclinical Data Summary

The immunostimulatory activity of this compound has been evaluated in various preclinical models. Notably, unconjugated this compound shows limited activity, whereas its efficacy is significantly enhanced upon conjugation to carriers that improve its solubility and delivery.[4]

Table 3: Summary of In Vitro Studies
SystemTreatmentKey FindingsConcentration/EC₅₀Source(s)
RAW 264.7 MacrophagesThis compound aloneNo significant TNF-α secretion-[4]
RAW 264.7 MacrophagesThis compound-polysaccharide conjugatesIncreased TNF-α secretionEC₅₀: 4.62 - 61.7 nM[4]
RAW 264.7 MacrophagesThis compoundStimulates TNF-α production0.1 - 10 µM[3]
Mouse BMDCsThis compound aloneNo significant IL-6 secretion-[4]
Mouse BMDCsThis compound-polysaccharide conjugatesIncreased IL-6 secretionEC₅₀: 3.2 - 188 nM[4]
Mouse BMDCsThis compound-αMan-GNPsConcentration-dependent IL-6 production-[9]
Human PBMCsThis compound-αMan-GNPsInduced TNF-α production at low concentrations-[9]

BMDCs: Bone Marrow-Derived Dendritic Cells; PBMCs: Peripheral Blood Mononuclear Cells; GNPs: Gold Nanoparticles.

Table 4: Summary of In Vivo Studies
ModelTreatmentKey FindingsSource(s)
4T1 Breast Cancer (Mice)IV administration of this compound formulationNanoparticle accumulation in tumors, reduction in primary tumor growth, inhibition of lung metastases.[3]
Mice (General)IV administration of this compoundSignificantly increased plasma levels of IL-6, IP-10, and MCP-1 at 2 hours post-administration.[3]
CT26 Colorectal Cancer (Mice)Liposomes with this compound-cholesterolDecreased tumor weight/volume, reduced lung metastases, increased tumor-associated CD8+ IFN-γ+ T cells, and increased survival.[4][10]
C57BL/6 Mice (Immunization)This compound-αMan-GNPs + OvalbuminInduced significantly higher titers of OVA-specific IgG2c antibody compared to unconjugated this compound. No observed splenomegaly or weight loss.[7]

Experimental Methodologies

Detailed protocols are essential for reproducing and building upon existing research. Below are representative methodologies for key experiments involving this compound.

In Vitro Cytokine Production Assay

This protocol describes a method to measure the ability of this compound formulations to induce cytokine secretion from immune cells.

Objective: To quantify TNF-α or IL-6 production by RAW 264.7 macrophages or bone marrow-derived dendritic cells (BMDCs) in response to this compound.

Materials:

  • Cell Lines: RAW 264.7 or primary mouse BMDCs.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin.

  • Reagents: this compound (or its conjugated formulation), Lipopolysaccharide (LPS) as a positive control, PBS as a negative control.

  • Assay Kit: ELISA kit for mouse TNF-α or IL-6.

  • Equipment: 96-well cell culture plates, CO₂ incubator (37°C, 5% CO₂), microplate reader.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells or BMDCs in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound formulation, unconjugated this compound, and LPS in culture medium.

  • Stimulation: Remove the old medium from the cells and add 200 µL of the prepared treatments to the respective wells. Include wells with medium only (untreated) and PBS (vehicle control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[3][9]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.

  • ELISA: Quantify the concentration of TNF-α or IL-6 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Construct a standard curve and determine the cytokine concentrations in the samples. Plot the concentration-response curves to determine EC₅₀ values if applicable.

In_Vitro_Workflow Figure 2: Workflow for In Vitro Cytokine Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells (e.g., RAW 264.7) in 96-well plate C 3. Add Treatments to Cells A->C B 2. Prepare Serial Dilutions of this compound Formulations B->C D 4. Incubate (18-24 hours) C->D E 5. Collect Supernatant D->E F 6. Perform ELISA for Cytokines (TNF-α, IL-6) E->F G 7. Analyze Data & Determine EC₅₀ F->G

Figure 2: Workflow for In Vitro Cytokine Assay
In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure to assess the antitumor effect of this compound formulations in a syngeneic mouse cancer model.

Objective: To evaluate the ability of a this compound formulation to inhibit tumor growth and metastasis.

Materials:

  • Animal Model: BALB/c mice (6-8 weeks old).

  • Cell Line: CT26 colorectal carcinoma or 4T1 breast cancer cells.

  • Reagents: this compound formulation (e.g., this compound-Cho-Lip), vehicle control (e.g., saline or empty liposomes).

  • Equipment: Calipers for tumor measurement, syringes for injection, flow cytometer for immune cell analysis.

Protocol:

  • Tumor Implantation: Subcutaneously inject 5 x 10⁵ CT26 or 4T1 cells into the flank of each mouse.

  • Group Formation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, this compound formulation).

  • Treatment Administration: Administer the this compound formulation intravenously (IV) or via another appropriate route at a predetermined dose and schedule (e.g., 3 mg/kg every 3 days for 4 doses).[11]

  • Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study (due to tumor burden or a fixed time point), euthanize the mice.

  • Tissue Collection: Harvest tumors, spleens, and lungs. Weigh the primary tumors. Count metastatic nodules on the surface of the lungs.

  • Immunophenotyping (Optional): Prepare single-cell suspensions from tumors or spleens. Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD8, CD4, IFN-γ) and analyze by flow cytometry to assess the immune response.

  • Data Analysis: Compare tumor growth curves, final tumor weights, and the number of metastases between treatment groups using appropriate statistical tests (e.g., t-test, ANOVA).

Formulation and Synthesis Strategy

The therapeutic potential of this compound is unlocked through formulations that address its poor solubility. The benzoic acid group on the this compound molecule provides a convenient chemical handle for conjugation.[4][5]

Synthesis Strategy: The synthesis of 8-oxoadenines like this compound typically starts from commercially available purine precursors, such as 2,6-dichloropurine, and involves a multi-step process including alkylation to introduce the N-9 substituent.[5]

Conjugation Strategy: The core challenge with this compound is its hydrophobicity. Conjugation to hydrophilic or amphipathic carriers is a common and effective strategy to overcome this limitation and enhance biological activity.

Logic_Diagram Figure 3: Rationale for this compound Formulation cluster_carriers Carrier Molecules A This compound Core Molecule B Poor Water Solubility & Bioavailability A->B D Chemical Conjugation (via Benzoic Acid Group) A->D C Limited In Vivo Efficacy B->C Carrier1 Polysaccharides D->Carrier1 Carrier2 Cholesterol (Liposomes) D->Carrier2 Carrier3 Nanoparticles (Gold) D->Carrier3 E Enhanced Solubility Improved Pharmacokinetics Targeted Delivery (e.g., Lymph Nodes) Carrier1->E Carrier2->E Carrier3->E F Potent Immunostimulatory Activity & Antitumor Effect E->F

References

An In-depth Technical Guide to 1V209 (CAS Number: 1062444-54-5): A Potent TLR7 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1V209 (CAS: 1062444-54-5), a benzoic acid-modified purine analog that functions as a potent Toll-like receptor 7 (TLR7) agonist.[1][2][3][4][5][6][7] Intended for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, mechanism of action, experimental protocols, and key quantitative data from preclinical studies.

Core Compound Details

PropertyValueReference
CAS Number 1062444-54-5[1][2]
Formal Name 4-[[6-amino-7,8-dihydro-2-(2-methoxyethoxy)-8-oxo-9H-purin-9-yl]methyl]-benzoic acid[1]
Synonyms TLR7 Agonist T7, Toll-Like Receptor 7 Agonist T7[1][2]
Molecular Formula C₁₆H₁₇N₅O₅[1]
Formula Weight 359.3 g/mol [1]
Appearance A solid[1]
Purity ≥98%[1]
Solubility DMF: 0.1 mg/ml, DMSO: 10 mg/ml, PBS (pH 7.2): 0.1 mg/ml[1]
SMILES O=C(O)C1=CC=C(CN2C(NC3=C(N)N=C(OCCOC)N=C23)=O)C=C1[4]
InChI InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20)[1]

Mechanism of Action: TLR7 Agonism

This compound is a synthetic small molecule that acts as a specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[3][4][7] TLR7 is primarily expressed in the endosomes of various immune cells, including dendritic cells (DCs) and macrophages. Upon binding to TLR7, this compound initiates a signaling cascade that leads to the activation of innate and subsequent adaptive immune responses.

The immunostimulatory activity of this compound is significantly enhanced when it is conjugated to larger molecules such as polysaccharides, sterols, or nanoparticles.[1] Unconjugated this compound shows limited activity, but its conjugates can potently stimulate the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] This property makes this compound a valuable tool for vaccine adjuvant development and cancer immunotherapy research.[7][8]

Signaling Pathway

The activation of TLR7 by this compound triggers a MyD88-dependent signaling pathway, which is a common pathway for most TLRs. This cascade involves the recruitment of adaptor proteins and subsequent activation of transcription factors, leading to the production of inflammatory cytokines and type I interferons.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 MyD88 MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Gene_Expression Gene Expression (Cytokines, IFNs) NFkB->Gene_Expression MAPK->Gene_Expression

Caption: TLR7 signaling pathway initiated by this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published literature and are intended to serve as a guide for researchers.

In Vitro Cytokine Secretion Assay

This protocol is adapted from the study by Shinchi et al. (2015) to measure the in vitro activity of this compound conjugates.[1]

Objective: To determine the potency of this compound conjugates in stimulating cytokine secretion from immune cells.

Cell Lines:

  • RAW 264.7 murine macrophages

  • Bone marrow-derived dendritic cells (BMDCs)

Methodology:

  • Cell Culture: Culture RAW 264.7 cells or BMDCs in appropriate media and conditions.

  • Stimulation: Seed cells in 96-well plates and stimulate with various concentrations of this compound-polysaccharide conjugates or unconjugated this compound as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 values, which represent the concentration of the compound that induces a half-maximal response.

in_vitro_workflow A Seed RAW 264.7 or BMDCs in 96-well plates B Add this compound conjugates (various concentrations) A->B C Incubate for 24 hours B->C D Collect supernatant C->D E Measure TNF-α and IL-6 by ELISA D->E F Calculate EC50 values E->F

Caption: Workflow for in vitro cytokine secretion assay.

In Vivo Antitumor Efficacy Study

This protocol is based on the research by Wan et al. (2021) investigating the antitumor effects of this compound-cholesterol conjugate liposomes.[8][9]

Objective: To evaluate the in vivo antitumor efficacy of liposomal this compound conjugates in a mouse tumor model.

Animal Model:

  • BALB/c mice bearing CT26 colorectal cancer tumors.

Methodology:

  • Tumor Inoculation: Subcutaneously inoculate CT26 cells into the flank of BALB/c mice.

  • Treatment: Once tumors reach a palpable size, randomly assign mice to treatment groups (e.g., saline, unconjugated this compound, this compound-cholesterol liposomes). Administer treatments via a specified route (e.g., intravenous).

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Metastasis Assessment: At the end of the study, harvest lungs to assess the number of metastatic nodules.

  • Immunophenotyping: Analyze immune cell populations (e.g., CD8+ T cells) in the tumor microenvironment using flow cytometry.

  • Survival Analysis: Monitor and record the survival of the mice in each treatment group.

in_vivo_workflow A Inoculate mice with CT26 tumor cells B Administer treatment (e.g., this compound-Cho-Lip) A->B C Monitor tumor growth and survival B->C D Assess lung metastasis C->D E Analyze tumor-infiltrating immune cells C->E

Caption: Workflow for in vivo antitumor efficacy study.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and its conjugates.

In Vitro Activity of this compound-Polysaccharide Conjugates

Data from Shinchi et al., Bioconjugate Chemistry, 2015.[1]

ConjugateTarget CellCytokineEC50 (nM)
This compound-Polysaccharide ConjugatesRAW 264.7TNF-α4.62 - 61.7
This compound-Polysaccharide ConjugatesBMDCsIL-63.2 - 188
Unconjugated this compoundRAW 264.7 / BMDCsTNF-α / IL-6No significant activity
In Vivo Antitumor Efficacy of this compound-Cholesterol Liposomes

Data from Wan et al., Nano Letters, 2021.[8][9]

Treatment GroupPrimary Tumor WeightSecondary Tumor VolumeLung MetastasesCD8+ IFN-γ+ T cellsSurvival
This compound-Cholesterol LiposomesSignificantly decreasedSignificantly decreasedSignificantly decreasedSignificantly increasedSignificantly increased
Control Groups-----

Note: The table presents qualitative summaries of the findings. For specific numerical data, please refer to the original publication.

Conclusion

This compound is a well-characterized TLR7 agonist with significant potential in immunotherapy and vaccine development. Its activity is markedly enhanced upon conjugation to various molecular carriers. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers working with this compound. Further investigation into the clinical translation of this compound-based therapeutics is warranted.

References

In Vitro Activity of Unconjugated 1V209: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the in vitro activity of the unconjugated small molecule 1V209. Known as a Toll-like receptor 7 (TLR7) agonist, this compound's core activity and limitations in its unconjugated form are critical considerations for its application in immunology and cancer research. While often studied in conjugated forms to enhance its therapeutic potential, understanding the baseline in vitro profile of unconjugated this compound is fundamental.

Core In Vitro Activity Data

Unconjugated this compound is a synthetic TLR7 agonist, identified as 2-methoxyethoxy-8-oxo-9-(4-carboxy benzyl)adenine.[1] Its primary mechanism of action is the activation of the TLR7 signaling pathway. However, its efficacy in the unconjugated state is notably limited, which has led to widespread investigation of its use in conjugated forms.

Quantitative Summary of In Vitro Activity

The in vitro activity of unconjugated this compound is characterized by low potency in inducing cytokine secretion from immune cells. This is often attributed to its limited solubility and potentially suboptimal interaction with the TLR7 receptor in its free form.

Assay Cell Line Metric Result for Unconjugated this compound Notes
TNF-α SecretionRAW 264.7 MacrophagesCytokine InductionNo significant increaseIn contrast, various this compound-polysaccharide conjugates show EC50 values in the range of 4.62-61.7 nM.[2]
IL-6 SecretionBone Marrow-Derived Dendritic Cells (BMDCs)Cytokine InductionNo significant increaseIn contrast, various this compound-polysaccharide conjugates show EC50 values in the range of 3.2-188 nM.[2]
TLR7 ActivationHEK-Blue™ mTLR7 Reporter CellsReporter Gene ActivationTested at 10 µMThe maximum aqueous solubility of unconjugated this compound is approximately 100 µM.[3]

Mechanism of Action: The TLR7 Signaling Pathway

This compound functions by binding to and activating TLR7, an endosomal receptor. This activation triggers a downstream signaling cascade primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors, such as NF-κB and IRF7, which in turn induce the expression of pro-inflammatory cytokines and Type I interferons.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruits This compound Unconjugated this compound This compound->TLR7 Binds & Activates IRAK4 IRAK4 MyD88->IRAK4 Forms Myddosome IRF7 IRF7 MyD88->IRF7 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Activates p_IκBα p-IκBα IKK->p_IκBα Phosphorylates NFκB NF-κB p_IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Cytokines Pro-inflammatory Cytokines & Chemokines NFκB_nuc->Cytokines Induces Transcription IFN Type I Interferons IRF7_nuc->IFN Induces Transcription

Caption: TLR7-mediated MyD88-dependent signaling pathway activated by this compound.

Experimental Protocols

The following outlines a common methodology for assessing the in vitro activity of TLR7 agonists like unconjugated this compound.

TLR7 Reporter Gene Assay

This assay quantifies TLR7 activation by measuring the activity of a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB-inducible promoter.

1. Cell Culture and Seeding:

  • Culture HEK-Blue™ mTLR7 cells (or a similar reporter cell line) according to the supplier's protocol. These cells stably express mouse TLR7 and an NF-κB-inducible SEAP reporter gene.

  • Plate the cells in a 96-well plate at a density of approximately 5 x 104 cells per well and incubate for 24 hours.

2. Compound Preparation and Stimulation:

  • Prepare a stock solution of unconjugated this compound in an appropriate solvent (e.g., DMSO).[4]

  • Create serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

  • Remove the culture medium from the cells and add the this compound dilutions. Include a positive control (e.g., R848) and a vehicle control (e.g., DMSO).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

3. Measurement of Reporter Gene Activity:

  • After incubation, collect the cell culture supernatant.

  • Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant according to the manufacturer's instructions.

  • Incubate at 37°C for 1-3 hours.

  • Measure the absorbance at 620-655 nm using a spectrophotometer.

4. Data Analysis:

  • Subtract the absorbance of the vehicle control from the values obtained for the treated samples.

  • Plot the absorbance values against the concentration of this compound to generate a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Culture & Seed HEK-Blue™ mTLR7 Cells stimulate Stimulate Cells with this compound (18-24h Incubation) prep_cells->stimulate prep_compound Prepare Serial Dilutions of Unconjugated this compound prep_compound->stimulate collect Collect Supernatant stimulate->collect detect Add SEAP Detection Reagent collect->detect read Measure Absorbance (620-655 nm) detect->read analyze Generate Dose-Response Curve read->analyze

Caption: General workflow for an in vitro TLR7 reporter gene assay.

Conclusion

The available in vitro data indicates that unconjugated this compound is a TLR7 agonist, but it exhibits low potency in its free form, particularly in inducing cytokine responses from primary immune cells. This has necessitated its chemical modification and conjugation to various carriers to improve solubility, enhance efficacy, and achieve targeted delivery.[1][5][6] This technical guide provides a foundational understanding of the core in vitro characteristics of unconjugated this compound, which is essential for researchers and drug developers working with this and related molecules.

References

The Role of 1V209 in the Activation of Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1V209 is a potent small molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Its activation triggers a cascade of signaling events, leading to the production of pro-inflammatory cytokines and the induction of a robust anti-tumoral and anti-viral immune response. This technical guide provides an in-depth overview of the role of this compound in innate immunity activation, with a focus on its mechanism of action, experimental validation, and potential therapeutic applications. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and infectious diseases.

Introduction to this compound

This compound is a synthetic imidazoquinoline compound that acts as a selective agonist for Toll-like receptor 7 (TLR7).[1][2][3] TLR7 is an endosomal receptor primarily expressed by immune cells such as dendritic cells (DCs), macrophages, and B cells. It recognizes single-stranded RNA (ssRNA) viruses, initiating a crucial first line of defense. By mimicking viral ssRNA, this compound activates TLR7 and triggers a powerful innate immune response, which can subsequently lead to the development of an adaptive immune response.[4] Due to its immunostimulatory properties, this compound has garnered significant interest as a potential therapeutic agent, particularly in the fields of oncology and vaccinology.[2]

To enhance its therapeutic potential, this compound is often conjugated with various molecules, such as polysaccharides or cholesterol.[1][5][6] These conjugations aim to improve its solubility, stability, and delivery to target immune cells, while also potentially reducing systemic side effects.[1][6]

Mechanism of Action: The TLR7 Signaling Pathway

Upon binding to TLR7 in the endosomal compartment of an immune cell, this compound initiates a well-defined signaling cascade. This pathway is primarily mediated by the adaptor protein Myeloid differentiation primary response 88 (MyD88).

TLR7_Signaling_Pathway cluster_endosome Endosome TLR7 TLR7 MyD88 MyD88 IV209 This compound IV209->TLR7 Binds IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 Activates IκB IκB IKK_complex->IκB Phosphorylates (leading to degradation) NFκB NF-κB IκB->NFκB Releases Gene_Expression Gene Transcription NFκB->Gene_Expression Translocates & Induces IRF7->Gene_Expression Translocates & Induces Cytokine_Production Pro-inflammatory Cytokines (TNF-α, IL-6, Type I IFN) Gene_Expression->Cytokine_Production Leads to

Figure 1: this compound-mediated TLR7 signaling pathway.

The key steps in the this compound-induced TLR7 signaling pathway are as follows:

  • Ligand Recognition: this compound enters the endosome and binds to TLR7.

  • Recruitment of Adaptor Proteins: Upon activation, TLR7 recruits the MyD88 adaptor protein.

  • Formation of the Myddosome: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, forming a complex known as the Myddosome.[7]

  • Activation of TRAF6: The activated IRAK complex then interacts with and activates TNF receptor-associated factor 6 (TRAF6), which is a key E3 ubiquitin ligase.[8]

  • Activation of Downstream Pathways: TRAF6 activation leads to the activation of two major downstream signaling pathways:

    • NF-κB Pathway: TRAF6 activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation leads to the degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus.[7][9]

    • IRF7 Pathway: TRAF6 also plays a crucial role in the activation of interferon regulatory factor 7 (IRF7), a master regulator of type I interferon production.[8]

  • Gene Transcription: In the nucleus, NF-κB and IRF7 induce the transcription of genes encoding for a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and type I interferons (IFN-α/β).[7][8]

Quantitative Data on this compound-Induced Innate Immune Activation

The immunostimulatory activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data from these experiments.

Table 1: In Vitro Cytokine Induction by this compound

Cell LineThis compound ConcentrationCytokine MeasuredFold Induction / ConcentrationReference
RAW 264.7 Macrophages0.1-10 µMTNF-αSignificant stimulation[1]
Bone Marrow-Derived Dendritic Cells (BMDCs)Not specified (18 hours treatment)IL-6Increased production[1]
RAW 264.7 Macrophages (this compound-polysaccharide conjugates)EC50: 4.62-61.7 nMTNF-αDose-dependent increase[5]
Bone Marrow-Derived Dendritic Cells (BMDCs) (this compound-polysaccharide conjugates)EC50: 3.2-188 nMIL-6Dose-dependent increase[5]

Table 2: In Vivo Anti-Tumor Efficacy of this compound Conjugates

Cancer ModelThis compound FormulationKey FindingsReference
CT26 Colorectal CancerThis compound-cholesterol liposomesDecreased primary tumor weight and secondary tumor volume. Increased tumor-associated CD8+ IFN-γ+ T cells.[5]
4T1 Breast CancerThis compound-cholesterol liposomesInhibition of tumor progression.[6]
Pan02 Pancreatic CancerThis compound-cholesterol liposomesInhibition of tumor progression.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the immunostimulatory properties of this compound.

In Vitro Cytokine Induction Assay

This protocol describes the measurement of cytokine production from immune cells stimulated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

ELISA_Workflow start Start cell_culture 1. Culture immune cells (e.g., RAW 264.7, BMDCs) start->cell_culture stimulation 2. Stimulate cells with this compound (various concentrations) cell_culture->stimulation incubation 3. Incubate for a defined period (e.g., 18-24 hours) stimulation->incubation supernatant_collection 4. Collect cell culture supernatants incubation->supernatant_collection elisa 5. Perform ELISA for specific cytokines (e.g., TNF-α, IL-6) supernatant_collection->elisa data_analysis 6. Analyze data and determine cytokine concentrations elisa->data_analysis end End data_analysis->end

Figure 2: Workflow for in vitro cytokine induction assay.

Materials:

  • Immune cell line (e.g., RAW 264.7 macrophages) or primary cells (e.g., bone marrow-derived dendritic cells)

  • Cell culture medium and supplements

  • This compound (and/or its conjugates)

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the immune cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Stimulation: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a negative control (medium only) and a positive control (e.g., LPS for macrophages).

  • Incubation: Incubate the plates for a specified period (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatants.

  • ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to a standard curve generated with known concentrations of the cytokine.

In Vivo Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model, such as the CT26 colorectal cancer model.

InVivo_Workflow start Start tumor_implantation 1. Subcutaneously implant tumor cells (e.g., CT26) into mice start->tumor_implantation tumor_growth 2. Allow tumors to establish and reach a palpable size tumor_implantation->tumor_growth randomization 3. Randomize mice into treatment groups (Vehicle, this compound, etc.) tumor_growth->randomization treatment 4. Administer treatment as per schedule (e.g., intraperitoneal, intravenous) randomization->treatment monitoring 5. Monitor tumor growth and animal well-being regularly treatment->monitoring endpoint 6. At the end of the study, sacrifice mice and excise tumors for analysis monitoring->endpoint analysis 7. Analyze tumor weight, volume, and immune cell infiltration endpoint->analysis end End analysis->end

Figure 3: Workflow for in vivo tumor model experiment.

Materials:

  • Syngeneic mouse strain (e.g., BALB/c for CT26 tumors)

  • Tumor cell line (e.g., CT26)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

  • Surgical tools for tumor excision

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a specific number of tumor cells (e.g., 1 x 10^6 CT26 cells) into the flank of the mice.[10]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups.

  • Treatment Administration: Administer the this compound formulation (or vehicle control) to the respective groups according to the predetermined schedule and route of administration (e.g., intraperitoneal, intravenous, or intratumoral).

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (length x width²)/2.

  • Endpoint: At the end of the study (determined by tumor size limits or a specific time point), humanely euthanize the mice.

  • Analysis: Excise the tumors and measure their weight. Tumors and spleens can be processed for further analysis, such as flow cytometry to determine the infiltration of immune cells (e.g., CD8+ T cells, dendritic cells).

Drug Development and Clinical Perspective

While preclinical studies have demonstrated the potent immunostimulatory and anti-tumor effects of this compound, information regarding its progression into human clinical trials is limited. The clinical development of TLR7 agonists, in general, has faced challenges related to managing systemic immune activation and potential toxicities.

However, the development of novel formulations, such as conjugating this compound to cholesterol to form liposomes that target lymph nodes, represents a promising strategy to enhance efficacy and improve the safety profile.[6] Such approaches may pave the way for the clinical translation of this compound and other TLR7 agonists for the treatment of cancer and other diseases.

Several other TLR7 and TLR7/8 agonists are currently being evaluated in clinical trials for various solid tumors, both as monotherapies and in combination with other immunotherapies like checkpoint inhibitors.[11][12] The insights gained from these trials will be invaluable for the future development of this compound and the broader class of TLR7 agonists.

Conclusion

This compound is a powerful tool for activating the innate immune system through the TLR7 signaling pathway. Its ability to induce a robust pro-inflammatory cytokine response and subsequent anti-tumor immunity has been well-documented in preclinical models. The ongoing development of advanced delivery systems and a deeper understanding of the dose-dependent effects of TLR7 activation will be critical for harnessing the full therapeutic potential of this compound in a clinical setting. This technical guide provides a comprehensive foundation for researchers and drug developers to further explore and exploit the promising immunomodulatory properties of this compound.

References

Compound 1V209: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the compound 1V209, a Toll-like receptor 7 (TLR7) agonist with demonstrated anti-tumor effects.[1][2][3] The information presented herein is intended to support research and development activities by providing essential physicochemical data, detailed experimental methodologies, and relevant biological context.

Core Properties of this compound

This compound, also known as TLR7 agonist T7, is a benzoic acid-modified purine derivative.[4] Its activity as a TLR7 agonist makes it a compound of interest for immunotherapy and as a vaccine adjuvant.[2] However, its low intrinsic water solubility often necessitates formulation strategies, such as conjugation with polysaccharides or cholesterol, to enhance its delivery and efficacy in biological systems.[1][3][5]

Chemical Information:

  • Molecular Formula: C₁₆H₁₇N₅O₅[4]

  • Molecular Weight: 359.34 g/mol [1][6]

  • Appearance: Off-white to yellow solid[1]

  • CAS Number: 1062444-54-5[1][4]

Solubility Profile

The solubility of this compound has been determined in various solvents and solvent systems. The data indicates that this compound is poorly soluble in aqueous solutions and requires organic solvents or specific formulations for effective dissolution.

Table 1: Quantitative Solubility Data for this compound

Solvent/SystemSolubilityConcentration (mM)NotesSource
DMSO83.33 mg/mL231.90Sonication is recommended.[6]
DMSO72 mg/mL200.36Use fresh DMSO as moisture can reduce solubility.[2]
DMSO10 mg/mL--[4]
DMF0.1 mg/mL--[4]
PBS (pH 7.2)0.1 mg/mL--[4]
WaterInsoluble--[2]
EthanolInsoluble--[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL≥ 5.79Clear solution. For in vivo use.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL≥ 5.79Clear solution. For in vivo use.[1]

Stability Profile

Proper storage is critical to maintain the integrity and activity of this compound. Stability data from suppliers provides guidance on long-term storage conditions.

Table 2: Stability and Storage Recommendations for this compound

FormStorage TemperatureDurationSource
Solid (Powder)-20°C3 years[2]
Solid (Powder)-20°C≥ 4 years[4]
Stock Solution in Solvent-80°C2 years[1]
Stock Solution in Solvent-20°C1 year[1]
Stock Solution in Solvent-80°C1 year[2]
Stock Solution in Solvent-20°C1 month[2]

For in vivo experiments, it is recommended to prepare working solutions fresh on the same day of use.[1]

Experimental Protocols

The following sections detail standardized methodologies for assessing the solubility and stability of compounds like this compound.

Solubility Determination

a) Kinetic Solubility Assay (High-Throughput Screening)

This method is suitable for rapid assessment of solubility during early drug discovery.

  • Objective: To determine the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.

  • Materials:

    • This compound compound

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microtiter plates (UV-transparent for spectrophotometric method)

    • Plate reader (Nephelometer or UV/Vis spectrophotometer)

    • Multichannel pipettes

  • Procedure:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

    • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume of PBS (e.g., 198 µL) to achieve the final desired compound concentrations.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[4]

    • Detection:

      • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.[4]

      • UV Spectrophotometry: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax (285 nm for this compound) and determine the concentration using a standard curve.[4]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

b) Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility, which is the true saturation point of a compound in a solvent.

  • Objective: To measure the concentration of a compound in a saturated solution after it has reached equilibrium with the solid phase.

  • Materials:

    • This compound compound (solid)

    • Selected solvent (e.g., PBS pH 7.4, water)

    • Glass vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • HPLC system with UV detector

  • Procedure:

    • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential.

    • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

    • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at high speed to pellet the undissolved solid.

    • Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: The equilibrium solubility is the average concentration determined from multiple replicates after equilibrium has been confirmed.

Stability Assessment

a) Forced Degradation Study

This study evaluates the intrinsic stability of the compound by subjecting it to stress conditions to identify potential degradation products and pathways.

  • Objective: To accelerate the degradation of this compound under various stress conditions to develop and validate a stability-indicating analytical method.

  • Stress Conditions (as per ICH Q1A(R2) guidelines): [2]

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for up to 2 hours.[2]

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for up to 2 hours.[2]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 2 hours.[2]

    • Thermal Stress: Dry heat at 105°C for 24-72 hours.[2]

    • Photolytic Degradation: Exposure to UV and visible light (1.2 million lux hours and 200 watt-hours/m²).[2]

  • Procedure:

    • Prepare solutions of this compound in the respective stress media.

    • Expose the solutions to the specified conditions for the designated time.

    • At appropriate time points, withdraw samples and neutralize them if necessary.

    • Analyze the stressed samples using a suitable analytical method, typically HPLC with a photodiode array (PDA) detector, to separate the parent compound from any degradation products.

  • Data Analysis: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2][3] The analytical method is considered stability-indicating if it can resolve the degradation peaks from the parent peak.

b) Long-Term Stability Testing

This study evaluates the stability of the compound under recommended storage conditions to establish a re-test period or shelf life.

  • Objective: To monitor the physical and chemical stability of this compound over an extended period under defined storage conditions.

  • Storage Conditions (as per ICH Q1A(R2) guidelines): [1][6]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Procedure:

    • Store multiple batches of this compound (solid or in solution) in the specified environmental chambers.

    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples.[1]

    • Analyze the samples for appearance, assay (potency), degradation products, and other relevant quality attributes using a validated stability-indicating method.

  • Data Analysis: Evaluate the data for any trends in degradation or changes in physical properties over time to establish the shelf life.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment kinetic Kinetic Solubility (High-Throughput) formulation Formulation Development kinetic->formulation equilibrium Equilibrium Solubility (Shake-Flask) equilibrium->formulation forced_deg Forced Degradation (Stress Testing) method_dev Stability-Indicating Method Development forced_deg->method_dev long_term Long-Term Stability (ICH Conditions) shelf_life Shelf-Life Determination long_term->shelf_life method_dev->long_term start Compound this compound start->kinetic start->equilibrium start->forced_deg

Workflow for Solubility and Stability Testing of this compound.
Signaling Pathway

This compound functions as a TLR7 agonist. TLR7 is an endosomal receptor that recognizes single-stranded RNA, leading to the activation of innate and adaptive immune responses. The signaling cascade is primarily mediated through the MyD88 adaptor protein.

TLR7_Pathway cluster_cell Immune Cell (e.g., Dendritic Cell) cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus V209 This compound TLR7 TLR7 V209->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Genes Gene Transcription NFkB_nuc->Genes IRF7_nuc->Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Genes->Cytokines IFN Type I Interferons (IFN-α) Genes->IFN

Simplified TLR7 Signaling Pathway Activated by this compound.

References

Navigating the Preclinical Safety Landscape of 1V209: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth analysis of the preclinical safety profile and preliminary toxicity data for 1V209, a potent Toll-like receptor 7 (TLR7) agonist under investigation for its anti-tumor effects. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data on this compound's safety, particularly when formulated in advanced delivery systems, and details the experimental protocols used in its evaluation.

Executive Summary

This compound is a benzoic acid-modified purine that functions as a TLR7 agonist, stimulating innate immune responses with therapeutic potential in oncology.[1] Preclinical evidence strongly suggests that the safety profile of this compound is significantly enhanced when conjugated with carrier molecules like polysaccharides or cholesterol, the latter forming liposomal formulations (this compound-Cho-Lip).[1][2][3] These advanced formulations are designed to improve solubility, target lymph nodes, and mitigate the systemic inflammatory responses often associated with TLR agonists, thereby reducing adverse effects.[3][4] While standalone this compound has demonstrated immunostimulatory activity, its conjugation is crucial for achieving a favorable therapeutic window.

In Vitro Cytokine Induction

The immunostimulatory activity of this compound, a key aspect of its mechanism of action, is initially assessed by its ability to induce pro-inflammatory cytokine production in immune cells.

Cell LineCytokineFormulationConcentration/EC50OutcomeReference
RAW 264.7 MacrophagesTNF-αThis compound-polysaccharide conjugatesEC50: 4.62-61.7 nMIncreased TNF-α secretion[1]
RAW264.7 cellsTNF-αThis compound0.1-10 μMSignificant stimulation of TNF-α production[2]
Bone Marrow-Derived Dendritic Cells (BMDCs)IL-6This compound-polysaccharide conjugatesEC50: 3.2-188 nMIncreased IL-6 secretion[1]
Bone Marrow-Derived Dendritic Cells (BMDCs)IL-6This compoundNot specifiedIncreased IL-6 production[2]

In Vivo Safety and Efficacy in Murine Models

Preclinical studies in various mouse tumor models have provided initial evidence of the safety and anti-tumor efficacy of this compound formulations.

Animal ModelTumor TypeFormulationKey Safety FindingsKey Efficacy FindingsReference
Mice4T1 Breast CancerNanoparticle formulationNot specifiedNanoparticle accumulation in tumors, reduction in primary tumor growth, inhibition of lung metastases[2]
MiceCT26 Colorectal CancerThis compound-cholesterol conjugate liposomesExerted minimal toxic effectsDecreased primary tumor weight, secondary tumor volume, and number of secondary lung metastases; increased tumor-associated CD8+ IFN-γ+ T cells and survival[1][3]
Mice4T1 Breast CancerThis compound-Cho-LipMinimal toxic effectsInhibited tumor progression[3][4]
MicePan02 Pancreatic Ductal CancerThis compound-Cho-LipMinimal toxic effectsInhibited tumor progression[3][4]

Experimental Protocols

In Vitro Cytokine Secretion Assay

Objective: To determine the ability of this compound and its conjugates to stimulate cytokine secretion from immune cells.

Cell Lines:

  • RAW 264.7 murine macrophage cell line.

  • Bone marrow-derived dendritic cells (BMDCs) isolated from mice.

Methodology:

  • RAW 264.7 cells or BMDCs are seeded in appropriate culture plates and allowed to adhere.

  • Cells are then treated with varying concentrations of this compound or this compound-conjugates. Unconjugated this compound and vehicle controls are run in parallel.

  • After a specified incubation period (e.g., 18 hours), the cell culture supernatant is collected.[2]

  • The concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.

  • The half-maximal effective concentration (EC50) is calculated from the dose-response curves.

Murine Tumor Models for In Vivo Efficacy and Toxicity

Objective: To evaluate the anti-tumor efficacy and systemic toxicity of this compound formulations in vivo.

Animal Models:

  • BALB/c mice for CT26 colorectal cancer and 4T1 breast cancer models.

  • C57BL/6 mice for Pan02 pancreatic ductal cancer models.

Methodology:

  • Tumor cells (e.g., CT26, 4T1, or Pan02) are subcutaneously injected into the flank of the mice.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • Treatment groups receive intravenous (IV) or other appropriate routes of administration of this compound formulations (e.g., this compound-Cho-Lip). Control groups may receive saline or vehicle.

  • Tumor growth is monitored regularly by measuring tumor volume.

  • Systemic toxicity is assessed by monitoring body weight, clinical signs of distress, and, upon study completion, through histological analysis of major organs.

  • Plasma levels of pro-inflammatory cytokines (e.g., IL-6, IP-10, MCP-1) can be measured at specific time points post-administration to assess systemic immune activation.[2]

  • At the end of the study, primary tumors and metastatic sites (e.g., lungs) are excised, weighed, and may be further analyzed for immune cell infiltration (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.[1]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in this compound's action and evaluation, the following diagrams are provided.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB NF-κB Pathway TRAF6->NF-kB IRF7 IRF7 Pathway TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Cytokines Transcription IRF7->Cytokines Transcription

Caption: Simplified signaling pathway of this compound via TLR7 activation.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation A This compound Formulation (e.g., Liposomes) B Immune Cell Culture (RAW 264.7, BMDCs) A->B C Cytokine Secretion Assay (ELISA for TNF-α, IL-6) B->C D Tumor Implantation in Murine Models C->D Proceed if active E Treatment with This compound Formulation D->E F Monitor Tumor Growth & Systemic Toxicity E->F G Terminal Analysis (Tumor Weight, Metastasis, Immune Infiltration) F->G H Preclinical Safety Profile G->H Safety & Efficacy Data

Caption: General workflow for the preclinical evaluation of this compound.

Conclusion

The available preclinical data indicates that this compound is a potent TLR7 agonist with promising anti-tumor activity. The key to unlocking its therapeutic potential lies in advanced formulations that enhance its safety profile by minimizing systemic toxicity. Conjugation with molecules like cholesterol to form liposomes has been shown to be an effective strategy.[3][4] Further studies are warranted to fully characterize the long-term safety and toxicity of this compound formulations and to establish a clear path toward clinical translation. This guide provides a foundational understanding of the current safety landscape of this compound for the scientific community.

References

Commercial Suppliers and Technical Guide to Research-Grade 1V209

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research-grade toll-like receptor 7 (TLR7) agonist, 1V209. It is intended for researchers, scientists, and drug development professionals interested in the procurement and application of this potent immunostimulatory compound. This document outlines commercial sources, key technical data, experimental protocols, and the underlying signaling pathways.

Commercial Availability

This compound is available from several commercial suppliers specializing in research-grade biochemicals. Researchers should always request a certificate of analysis to ensure the quality and purity of the compound for their specific applications.

SupplierPurityAvailable FormsNotes
MedchemExpress99.67%[1]Solid, 10 mM in DMSO[2]Also offers pre-dissolved solutions for convenience.
Cayman Chemical≥98%SolidProvides detailed analytical data on their website.
Selleck ChemicalsNot specifiedSolidKnown for a wide range of bioactive small molecules.
AbMole BioScienceNot specifiedSolidOffers a variety of TLR agonists and inhibitors.

Physicochemical and Biological Properties

This compound is a benzoic acid-modified purine derivative that functions as a potent and selective agonist for Toll-like receptor 7 (TLR7).[1] Its activation of TLR7 triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and the enhancement of both innate and adaptive immune responses.[3] Due to its immunostimulatory properties, this compound has demonstrated significant anti-tumor effects in various preclinical models.[2][3]

PropertyValueReference
CAS Number 1062444-54-5MedchemExpress
Molecular Formula C₁₇H₁₇N₅O₄MedchemExpress
Molecular Weight 355.35 g/mol MedchemExpress
Purity 99.67%MedchemExpress[1]
Solubility DMSO: 72 mg/mL (200.36 mM)Selleck Chemicals[3]
In Vitro Activity Stimulates TNF-α production in RAW 264.7 cells (0.1-10 µM)MedchemExpress[1]
Increases IL-6 production in bone marrow-derived dendritic cellsMedchemExpress[1]
In Vivo Activity Increases plasma levels of IL-6, IP-10, and MCP-1 in miceMedchemExpress[2]
Inhibits tumor growth and lung metastases in a 4T1 breast cancer modelMedchemExpress[2]

Signaling Pathway

Activation of TLR7 by this compound in the endosome of immune cells, such as dendritic cells and macrophages, initiates a signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and IRF7, culminating in the expression of type I interferons and other pro-inflammatory cytokines.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 Interacts with IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 IRAK1->IRF7 Phosphorylates TAK1 TAK1 TRAF6->TAK1 TRAF3 TRAF3 TRAF6->TRAF3 IKK_Complex IKK Complex TAK1->IKK_Complex Activates NF_kappaB_Inhibitor IκB IKK_Complex->NF_kappaB_Inhibitor Phosphorylates NF_kappaB NF-κB NF_kappaB_Inhibitor->NF_kappaB Releases Gene_Expression Gene Expression (Type I IFN, Cytokines) NF_kappaB->Gene_Expression Translocates & Activates IRF7->Gene_Expression Translocates & Activates IKKi_TBK1 IKKi/TBK1 TRAF3->IKKi_TBK1 Activates IKKi_TBK1->IRF7 Phosphorylates

Caption: TLR7 Signaling Pathway Activated by this compound.

Experimental Protocols

The following are generalized protocols for common in vitro and in vivo applications of this compound, based on published research. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Stimulation of Macrophages (RAW 264.7)

This protocol describes the stimulation of the murine macrophage cell line RAW 264.7 to assess cytokine production.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • ELISA kit for TNF-α or IL-6

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C, 5% CO₂.

  • Preparation of this compound dilutions: Prepare serial dilutions of this compound from the stock solution in complete DMEM to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Analysis: Measure the concentration of TNF-α or IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.

In Vivo Murine Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model (e.g., CT26 colorectal or 4T1 breast cancer).

Materials:

  • 6-8 week old female BALB/c mice

  • CT26 or 4T1 tumor cells

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ CT26 or 4T1 cells in 100 µL of PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.

  • This compound Administration: Prepare the this compound formulation in the vehicle solution. Administer this compound intravenously (IV) or intratumorally (IT) at a predetermined dose and schedule (e.g., 1 mg/kg every 3 days). The control group should receive the vehicle only.

  • Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size as per institutional animal care and use committee (IACUC) guidelines. Tumors and other organs can be harvested for further analysis (e.g., flow cytometry for immune cell infiltration, histology).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Experimental_Workflow Start Start In_Vitro_Assays In Vitro Assays (e.g., Cytokine Release) Start->In_Vitro_Assays In_Vivo_Model_Selection In Vivo Model Selection (e.g., Syngeneic Mouse Model) In_Vitro_Assays->In_Vivo_Model_Selection Tumor_Implantation Tumor Implantation In_Vivo_Model_Selection->Tumor_Implantation Treatment_Groups Randomization into Treatment & Control Groups Tumor_Implantation->Treatment_Groups Treatment_Administration This compound Administration Treatment_Groups->Treatment_Administration Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment_Administration->Data_Collection Endpoint_Analysis Endpoint Analysis (e.g., Flow Cytometry, Histology) Data_Collection->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for this compound Evaluation.

Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Stimulation with 1V209

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1V209 is a potent synthetic small molecule agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1][2] Activation of TLR7 by agonists like this compound in immune cells, such as macrophages and dendritic cells, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This immunostimulatory activity makes this compound a compound of significant interest for applications in vaccine adjuvants and cancer immunotherapy.[1][3] These application notes provide detailed protocols for the in vitro stimulation of murine macrophage and dendritic cell lines with this compound to induce and quantify cytokine responses.

Mechanism of Action: TLR7 Signaling Pathway

This compound, as a TLR7 agonist, initiates an intracellular signaling cascade upon binding to TLR7 within the endosomes of immune cells. This binding event leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK (Interleukin-1 Receptor-Associated Kinase) family members. Subsequent activation of TRAF6 (TNF Receptor-Associated Factor 6) leads to the activation of downstream pathways, including the NF-κB and MAPK signaling pathways. The culmination of this cascade is the nuclear translocation of transcription factors, such as NF-κB and AP-1, which induce the expression of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway Activates NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway Activates AP1 AP-1 MAPK_pathway->AP1 Leads to NFkB NF-κB NFkB_pathway->NFkB Leads to Gene_Expression Cytokine Gene Expression AP1->Gene_Expression Induces NFkB->Gene_Expression Induces Cytokine_Release Cytokine Release (TNF-α, IL-6) Gene_Expression->Cytokine_Release Results in

Caption: TLR7 signaling pathway initiated by this compound.

Data Presentation

The following tables summarize the quantitative data for this compound-mediated stimulation of RAW264.7 macrophages and bone marrow-derived dendritic cells (BMDCs).

Table 1: this compound Stimulation of RAW264.7 Macrophages for TNF-α Production

ParameterValueCell LineCytokine MeasuredAssayReference
Concentration Range0.1 - 10 µMRAW264.7TNF-αELISA
EC502.11 µMRAW264.7TNF-αELISA
Incubation Time6 hoursRAW264.7TNF-αELISA

Table 2: this compound Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs) for IL-6 Production

ParameterRecommended RangeCell TypeCytokine MeasuredAssayReference
Concentration Range1 - 10 µMMurine BMDCsIL-6ELISAAdapted from
Incubation Time18 - 24 hoursMurine BMDCsIL-6ELISA

Experimental Protocols

The following are detailed protocols for the in vitro stimulation of cell cultures with this compound.

Protocol 1: Stimulation of RAW264.7 Macrophages for TNF-α Production

This protocol describes the stimulation of the murine macrophage cell line RAW264.7 with this compound to measure the secretion of TNF-α.

Materials:

  • RAW264.7 cells (ATCC TIB-71)

  • DMEM with high glucose, L-glutamine, and sodium pyruvate (Gibco)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Sterile PBS

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom cell culture plates

  • Mouse TNF-α ELISA kit

  • Plate reader

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using a cell scraper.

    • Perform a cell count and check viability using a hemocytometer and trypan blue.

    • Seed 1 x 10⁵ cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell adherence.

  • This compound Stimulation:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. A suggested concentration range for a dose-response curve is 0.1, 0.5, 1, 2.5, 5, and 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an unstimulated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell monolayer.

    • Perform the TNF-α ELISA on the supernatants according to the manufacturer's instructions.

    • Read the absorbance on a plate reader and calculate the concentration of TNF-α from a standard curve.

RAW264_7_Stimulation_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis Culture_RAW Culture RAW264.7 Cells Seed_Cells Seed 1x10^5 cells/well in 96-well plate Culture_RAW->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_this compound Prepare this compound Dilutions (0.1-10 µM) Add_Stimulant Add this compound to Cells Incubate_Overnight->Add_Stimulant Prepare_this compound->Add_Stimulant Incubate_6h Incubate for 6 hours Add_Stimulant->Incubate_6h Collect_Supernatant Collect Supernatant Incubate_6h->Collect_Supernatant ELISA Perform TNF-α ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Data ELISA->Analyze_Data

Caption: Workflow for RAW264.7 cell stimulation with this compound.

Protocol 2: Generation and Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs) for IL-6 Production

This protocol outlines the generation of murine BMDCs from bone marrow progenitors and their subsequent stimulation with this compound to measure IL-6 secretion.

Materials:

  • 6-8 week old C57BL/6 or BALB/c mice

  • RPMI-1640 medium (Gibco)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-glutamine

  • 2-Mercaptoethanol

  • Recombinant murine GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)

  • Sterile PBS and ACK lysis buffer

  • 70 µm cell strainer

  • Non-tissue culture treated petri dishes

  • This compound (stock solution in DMSO)

  • 24-well cell culture plates

  • Mouse IL-6 ELISA kit

  • Plate reader

Procedure:

Part A: Generation of BMDCs

  • Bone Marrow Isolation:

    • Humanely euthanize a mouse and sterilize the hind legs with 70% ethanol.

    • Aseptically dissect the femur and tibia.

    • Remove muscle and connective tissue.

    • Cut the ends of the bones and flush the marrow with RPMI-1640 using a syringe and a 25-gauge needle into a sterile petri dish.

    • Create a single-cell suspension by gently pipetting.

  • Red Blood Cell Lysis:

    • Centrifuge the cell suspension at 300 x g for 7 minutes.

    • Resuspend the pellet in ACK lysis buffer and incubate for 5 minutes at room temperature.

    • Add 10 mL of complete RPMI-1640 to stop the lysis and centrifuge again.

  • Cell Culture and Differentiation:

    • Resuspend the cell pellet in complete RPMI-1640 (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM 2-Mercaptoethanol).

    • Perform a cell count.

    • Plate 2 x 10⁶ bone marrow cells in 10 mL of complete RPMI-1640 supplemented with 20 ng/mL of murine GM-CSF in a 100 mm non-tissue culture treated petri dish.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Feeding and Harvesting:

    • On day 3, add 10 mL of fresh complete RPMI-1640 with 20 ng/mL GM-CSF.

    • On day 6, gently swirl the plate and collect the non-adherent and loosely adherent cells. These are the immature BMDCs.

Part B: this compound Stimulation of BMDCs

  • Cell Seeding:

    • Count the harvested BMDCs and assess viability.

    • Seed 5 x 10⁵ cells per well in a 24-well plate in 500 µL of complete culture medium (with 10 ng/mL GM-CSF).

  • This compound Stimulation:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1, 2.5, 5, and 10 µM.

    • Include a vehicle control (DMSO) and an unstimulated control.

    • Add 500 µL of the 2x concentrated this compound dilutions or controls to the wells (for a final volume of 1 mL).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Collect the supernatant for cytokine analysis.

    • Perform the IL-6 ELISA on the supernatants according to the manufacturer's instructions.

    • Read the absorbance and calculate the IL-6 concentration.

BMDC_Stimulation_Workflow cluster_generation BMDC Generation cluster_stim Stimulation cluster_analysis Analysis Isolate_BM Isolate Bone Marrow Culture_GMCSF Culture with GM-CSF for 6-8 days Isolate_BM->Culture_GMCSF Harvest_BMDCs Harvest Immature BMDCs Culture_GMCSF->Harvest_BMDCs Seed_BMDCs Seed 5x10^5 BMDCs/well in 24-well plate Harvest_BMDCs->Seed_BMDCs Add_this compound Add this compound (1-10 µM) Seed_BMDCs->Add_this compound Incubate_18h Incubate for 18-24 hours Add_this compound->Incubate_18h Collect_Supernatant Collect Supernatant Incubate_18h->Collect_Supernatant ELISA Perform IL-6 ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Data ELISA->Analyze_Data

Caption: Workflow for BMDC generation and stimulation.

Troubleshooting and Considerations

  • Cell Viability: Always check cell viability before and after stimulation. High concentrations of this compound or DMSO may be toxic.

  • DMSO Concentration: Ensure the final concentration of the DMSO vehicle is consistent across all wells and is at a non-toxic level (typically <0.5%).

  • ELISA: Follow the manufacturer's protocol for the ELISA kit carefully. Ensure proper washing steps and accurate preparation of standards.

  • BMDC Purity: The purity of the BMDC population can be assessed by flow cytometry for the expression of CD11c.

  • Reproducibility: Perform experiments in triplicate to ensure the reproducibility of the results.

These protocols and application notes provide a comprehensive guide for utilizing this compound to stimulate immune cells in vitro. By following these detailed methodologies, researchers can effectively study the immunostimulatory properties of this potent TLR7 agonist.

References

Application Notes and Protocols for the Conjugation of 1V209 to Polysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1V209, also known as TLR7 agonist T7, is a potent small molecule agonist of Toll-like receptor 7 (TLR7) with demonstrated anti-tumor effects.[1][2][3][4] Its chemical name is 4-[[6-amino-7,8-dihydro-2-(2-methoxyethoxy)-8-oxo-9H-purin-9-yl]methyl]-benzoic acid.[5] Conjugation of this compound to polysaccharides has been shown to be an effective strategy to improve its water solubility, enhance its immunostimulatory efficacy, and reduce systemic toxicity.[1][3][5] This document provides detailed application notes and protocols for the successful conjugation of this compound to various polysaccharides, aimed at researchers and professionals in drug development.

Characteristics of this compound

A summary of the key characteristics of this compound is presented in the table below. The presence of a terminal carboxylic acid group is the primary site for conjugation to activated polysaccharides.

PropertyValueReference
Molecular Formula C₁₆H₁₇N₅O₅[1][5]
Molecular Weight 359.34 g/mol [1][3][5]
Appearance Off-white to yellow solid[1]
Solubility DMSO: ≥ 60 mg/mL[3][4]
Mechanism of Action Toll-like receptor 7 (TLR7) agonist[1][2][3][4]
Key Functional Group for Conjugation Carboxylic acid (-COOH)[2][5]

Signaling Pathway of this compound (TLR7 Agonist)

This compound activates the TLR7 signaling pathway, leading to the production of pro-inflammatory cytokines and the activation of adaptive immunity. This pathway is crucial for its anti-tumor effects.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 recruits IV209 This compound IV209->TLR7 binds IRAK4 IRAK4 MyD88->IRAK4 TRAF3 TRAF3 MyD88->TRAF3 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF3->IRF7 IKK_complex IKK complex (IKKα/β/γ) TAK1->IKK_complex NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor phosphorylates NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n translocates IRF7_n IRF7 IRF7->IRF7_n translocates Gene_Expression Gene Expression (Pro-inflammatory Cytokines, Type I IFNs) NF_kB_n->Gene_Expression IRF7_n->Gene_Expression

Figure 1. Simplified TLR7 signaling pathway initiated by this compound.

Experimental Protocols for Conjugation

The conjugation of this compound to polysaccharides typically involves two main steps: 1) activation of the polysaccharide and 2) coupling of this compound to the activated polysaccharide. Below are detailed protocols for common activation and conjugation methods.

Method 1: Carbodiimide-Mediated Amide Bond Formation

This is a widely used method for conjugating molecules with carboxylic acids to polysaccharides containing hydroxyl or amine groups. The protocol below details the conjugation of this compound to a polysaccharide rich in hydroxyl groups, such as dextran or pullulan. The hydroxyl groups of the polysaccharide are first functionalized with an amine-containing linker.

Carbodiimide_Conjugation_Workflow Polysaccharide Polysaccharide (e.g., Dextran) Activation Activation with CDAP or NaIO₄ Polysaccharide->Activation Amination Functionalization with diamine linker Activation->Amination Amine_Poly Amine-functionalized Polysaccharide Amination->Amine_Poly Conjugation Conjugation Reaction Amine_Poly->Conjugation IV209 This compound EDC_NHS EDC/NHS Activation of this compound IV209->EDC_NHS Activated_IV209 Activated this compound EDC_NHS->Activated_IV209 Activated_IV209->Conjugation Purification Purification (Dialysis, SEC) Conjugation->Purification Final_Product This compound-Polysaccharide Conjugate Purification->Final_Product Reductive_Amination_Workflow Polysaccharide Polysaccharide (e.g., Dextran) Oxidation Periodate Oxidation (e.g., NaIO₄) Polysaccharide->Oxidation Aldehyde_Poly Aldehyde-functionalized Polysaccharide Oxidation->Aldehyde_Poly Schiff_Base Schiff Base Formation Aldehyde_Poly->Schiff_Base Amine_this compound Amine-modified this compound or diamine linker Amine_this compound->Schiff_Base Reduction Reduction (e.g., NaBH₃CN) Schiff_Base->Reduction Purification Purification (Dialysis, SEC) Reduction->Purification Final_Product This compound-Polysaccharide Conjugate Purification->Final_Product

References

Application Notes and Protocols: 1V209-Cholesterol Liposome Preparation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1V209 is a potent small-molecule agonist of Toll-like receptor 7 (TLR7), which plays a crucial role in the innate immune system. Activation of TLR7 can lead to a robust anti-tumor immune response. However, systemic administration of TLR7 agonists is often associated with inflammatory side effects. To overcome this limitation, a novel drug delivery system utilizing cholesterol-conjugated this compound incorporated into liposomes (this compound-Cho-Lip) has been developed. This approach enhances delivery to lymph nodes, the primary sites of immune response initiation, thereby improving efficacy and reducing systemic toxicity.[1][2] These application notes provide detailed protocols for the preparation, characterization, and in vivo application of this compound-cholesterol liposomes.

Data Presentation

Table 1: Physicochemical Characteristics of this compound-Cho-Lip
ParameterValueMethodReference
Mean Diameter~110 nmDynamic Light Scattering (DLS)[3]
MorphologySphericalField Emission Transmission Electron Microscopy (FE-TEM)[3]
Table 2: Summary of In Vivo Antitumor Efficacy of this compound-Cho-Lip
Cancer ModelTreatmentOutcomeKey FindingsReference
CT26 Colorectal CancerThis compound-Cho-LipInhibition of tumor progressionInduced effective DC activation and CD8+ T cell responses.[1][2]
4T1 Breast CancerThis compound-Cho-LipInhibition of tumor progression---[1][2]
Pan02 Pancreatic CancerThis compound-Cho-LipInhibition of tumor progression---[1][2]
Various Tumor ModelsThis compound-Cho-Lip + RadiotherapySignificantly inhibited tumor growthSynergistic activation of the inflammasome pathway in DCs.

Experimental Protocols

Protocol 1: Synthesis of this compound-Cholesterol (this compound-Cho) Conjugate

Materials:

  • This compound

  • Cholesterol

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Boc-GABA (tert-Butoxycarbonyl-γ-aminobutyric acid)

  • Dichloromethane (DCM)

  • Standard synthesis and purification equipment (glassware, magnetic stirrer, rotary evaporator, chromatography system)

Procedure:

  • Dissolve cholesterol (1 equivalent), EDCI (2 equivalents), and DMAP (0.1 equivalents) in DCM.

  • To the solution, add Boc-GABA (1.2 equivalents).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Purify the resulting Boc-GABA-cholesterol conjugate using column chromatography.

  • Deprotect the Boc group to yield GABA-cholesterol.

  • Conjugate the GABA-cholesterol to this compound using an appropriate coupling chemistry.

  • Purify the final this compound-Cho conjugate.

Protocol 2: Preparation of this compound-Cholesterol Liposomes (this compound-Cho-Lip)

Materials:

  • This compound-Cho conjugate

  • Phospholipids (e.g., DSPC, DMPC)

  • Cholesterol (optional, for modulating membrane fluidity)

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure (Thin-Film Hydration Method):

  • Dissolve the this compound-Cho conjugate and other lipids (if applicable) in an organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath set above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • Alternatively, sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

  • Store the prepared this compound-Cho-Lip suspension at 4°C.

Protocol 3: Characterization of this compound-Cho-Lip

1. Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in PBS.

    • Measure the particle size distribution and PDI at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

2. Morphology Observation:

  • Instrument: Transmission Electron Microscope (TEM) or Field Emission TEM (FE-TEM)

  • Procedure:

    • Place a drop of the diluted liposome suspension onto a carbon-coated copper grid.

    • Negatively stain the sample with a suitable agent (e.g., uranyl acetate or phosphotungstic acid).

    • Allow the grid to air-dry.

    • Observe the morphology of the liposomes under the electron microscope.

3. In Vitro Assessment of Dendritic Cell (DC) Activation:

  • Cell Line: Murine bone marrow-derived dendritic cells (BMDCs)

  • Procedure:

    • Culture BMDCs in appropriate media.

    • Incubate the BMDCs with different concentrations of this compound-Cho-Lip, blank liposomes, or free this compound for 24-48 hours.

    • Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (e.g., CD40, CD80, CD86) and CD11c.

    • Analyze the expression of maturation markers on CD11c+ DCs using flow cytometry.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound-Cho cluster_liposome_prep Liposome Preparation cluster_characterization Characterization cluster_invivo In Vivo Studies s1 1. Conjugation of This compound and Cholesterol s2 2. Purification s1->s2 l1 3. Thin-Film Hydration s2->l1 l2 4. Extrusion l1->l2 c1 5. DLS (Size, PDI) l2->c1 c2 6. TEM (Morphology) l2->c2 iv1 7. Animal Model (e.g., CT26 tumor) l2->iv1 iv2 8. Administration of This compound-Cho-Lip iv1->iv2 iv3 9. Efficacy & Immune Response Analysis iv2->iv3

Caption: Experimental workflow for this compound-cholesterol liposome preparation and evaluation.

signaling_pathway cluster_extracellular cluster_intracellular Dendritic Cell (DC) cluster_downstream liposome This compound-Cho-Liposome endosome Endosome liposome->endosome Endocytosis tlr7 TLR7 endosome->tlr7 This compound release myd88 MyD88 tlr7->myd88 irf7 IRF7 myd88->irf7 nfkb NF-κB myd88->nfkb type1_ifn Type I Interferons (IFN-α/β) irf7->type1_ifn pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->pro_inflammatory dc_maturation DC Maturation (↑CD80, CD86, MHC) type1_ifn->dc_maturation pro_inflammatory->dc_maturation t_cell CD8+ T Cell Activation & Proliferation dc_maturation->t_cell Antigen Presentation antitumor Anti-tumor Immunity t_cell->antitumor

Caption: Proposed signaling pathway of this compound-Cho-Lip in dendritic cells.

References

Application Notes and Protocols for 1V209 as a Vaccine Adjuvant in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1V209 is a potent small-molecule agonist of Toll-like receptor 7 (TLR7) that has shown significant promise as a vaccine adjuvant. By activating TLR7, this compound stimulates the innate immune system, leading to enhanced and more robust adaptive immune responses to co-administered antigens. These application notes provide detailed protocols and data for utilizing this compound as an adjuvant in a mouse model, using ovalbumin (OVA) as a model antigen. The information presented here is intended to guide researchers in designing and executing preclinical vaccine studies.

Mechanism of Action: TLR7 Signaling Pathway

This compound exerts its adjuvant effect by activating the TLR7 signaling pathway within the endosomes of antigen-presenting cells (APCs), such as dendritic cells (DCs). Upon recognition of this compound, TLR7 recruits the adaptor protein MyD88, initiating a signaling cascade that involves IRAK (IL-1 receptor-associated kinase) and TRAF (TNF receptor-associated factor) family members. This ultimately leads to the activation of transcription factors, including NF-κB and IRF7, which drive the expression of pro-inflammatory cytokines, chemokines, and type I interferons. This innate immune activation promotes DC maturation, enhanced antigen presentation, and the subsequent priming of antigen-specific T and B cell responses.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 This compound This compound IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 Activation NF_kB NF-κB IKK_complex->NF_kB Activation Gene_Expression Gene Expression (Cytokines, Chemokines, Type I IFNs) NF_kB->Gene_Expression Transcription IRF7->Gene_Expression Transcription

TLR7 Signaling Pathway Activation by this compound.

Experimental Design: this compound as an Adjuvant with Ovalbumin

The following sections describe a typical experimental workflow for evaluating the adjuvant properties of this compound in a mouse model using OVA as the antigen. This protocol is based on a study where this compound was conjugated to a K2 peptide hydrogel to enhance its delivery and efficacy.[1][2][3]

Experimental_Workflow cluster_prep Vaccine Preparation cluster_immunization Immunization cluster_analysis Analysis Prep_this compound Prepare this compound-K2 Hydrogel Conjugate Formulate Formulate Vaccine: This compound-K2 Hydrogel + OVA Prep_this compound->Formulate Prep_OVA Prepare Ovalbumin (OVA) Antigen Solution Prep_OVA->Formulate Immunize Subcutaneous Immunization of Mice (e.g., Day 0) Formulate->Immunize Collect_Serum Serum Collection (e.g., Weeks 2, 4, 8, 12) Immunize->Collect_Serum Collect_Spleen Spleen Collection (e.g., Week 1 or 12) Immunize->Collect_Spleen ELISA Analyze Antibody Titers (IgG, IgG1, IgG2a) by ELISA Collect_Serum->ELISA Splenocyte_Analysis Analyze T-cell Responses (Flow Cytometry) Collect_Spleen->Splenocyte_Analysis

Experimental workflow for evaluating this compound as a vaccine adjuvant.

Data Presentation

The following tables summarize the expected quantitative data from a study using a this compound-K2 hydrogel adjuvant with an OVA vaccine in mice.

Table 1: OVA-Specific Antibody Titers in Serum (12 Weeks Post-Immunization)

Vaccine FormulationMean OVA-Specific IgG TiterMean OVA-Specific IgG1 TiterMean OVA-Specific IgG2a Titer
OVA in Saline< 64< 64< 64
OVA + Alum~1.6 x 105~2.0 x 105~2.5 x 103
OVA + this compound-K2 Hydrogel~1.3 x 105~1.0 x 105~2.0 x 104

Data are representative values based on published studies and should be confirmed experimentally.[2][3]

Table 2: Cellular Immune Response in Splenocytes (1 Week Post-Immunization)

Vaccine Formulation% CD8+ CD69+ of CD3+ T-cells% CD3- MHC I (SIINFEKL)+ of Lymphocytes
OVA in Saline~1.5%~0.1%
OVA + Alum~1.8%~0.1%
OVA + this compound-K2 Hydrogel~3.0%~0.3%

Data are representative values based on published studies and should be confirmed experimentally.[2]

Experimental Protocols

Protocol 1: Preparation of this compound-K2 Hydrogel-OVA Vaccine

This protocol is adapted from a study utilizing a self-assembling peptide hydrogel (K2) conjugated to this compound.[2][4]

Materials:

  • This compound-conjugated K2 peptide (this compound-K2)

  • Unconjugated K2 peptide

  • Endotoxin-free ovalbumin (OVA)

  • Sterile, endotoxin-free water

  • Sterile Hanks' Balanced Salt Solution (HBSS), 2X concentration

Procedure:

  • Prepare a 40 mg/mL stock solution of K2 peptide in sterile water.

  • Prepare a 200 µM stock solution of this compound-K2 in sterile water.

  • To create a hydrogel with a final concentration of 100 µM this compound-K2, use the 200 µM this compound-K2 solution to prepare a 40 mg/mL K2 stock solution.

  • Prepare a 400 µg/mL stock solution of OVA in 2X HBSS.

  • To form the vaccine formulation, mix the K2/1V209-K2 solution with the OVA solution at a 1:1 ratio.

  • Incubate the formulation at 4°C overnight to allow for complete gelation.

  • The final concentration of OVA in the formulation will be 200 µg/mL.

Protocol 2: Immunization of Mice

Materials:

  • Prepared this compound-K2 Hydrogel-OVA vaccine

  • 6-8 week old female BALB/c or C57BL/6 mice

  • 1 mL sterile syringes with 27-gauge needles

Procedure:

  • Acclimatize mice for at least one week prior to the start of the experiment.

  • Gently mix the vaccine formulation to ensure homogeneity.

  • Draw up the desired volume of the vaccine into the syringe. For a 100 µL injection volume, this will deliver 20 µg of OVA.

  • Administer the vaccine via subcutaneous injection in the flank of the mouse.

  • A typical immunization schedule involves a primary immunization on Day 0, followed by a booster immunization on Day 14 or 21.

  • Monitor mice for any adverse reactions at the injection site.

Protocol 3: Analysis of Humoral Immune Response (ELISA)

Materials:

  • Serum samples collected from immunized mice

  • 96-well ELISA plates

  • OVA protein for coating

  • Blocking buffer (e.g., PBS with 1% BSA)

  • HRP-conjugated anti-mouse IgG, IgG1, and IgG2a secondary antibodies

  • TMB substrate solution

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Coat the ELISA plates with 100 µL/well of OVA (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Wash the plates three times with wash buffer (PBS with 0.05% Tween-20).

  • Block the plates with 200 µL/well of blocking buffer for 1-2 hours at room temperature.

  • Wash the plates as in step 2.

  • Serially dilute the serum samples in blocking buffer and add 100 µL/well to the plate. Incubate for 2 hours at room temperature.

  • Wash the plates as in step 2.

  • Add 100 µL/well of the appropriate HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Wash the plates five times with wash buffer.

  • Add 100 µL/well of TMB substrate and incubate in the dark until color develops (typically 5-15 minutes).

  • Stop the reaction by adding 100 µL/well of stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Antibody titers can be determined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.

Protocol 4: Analysis of Cellular Immune Response (Splenocyte Analysis)

Materials:

  • Spleens from immunized mice

  • Sterile Hanks' Balanced Salt Solution (HBSS)

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • RPMI-1640 medium supplemented with 10% FBS

  • OVA peptides (e.g., SIINFEKL for CD8+ T cells)

  • Brefeldin A

  • Fluorescently-labeled antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-IFN-γ, anti-IL-6)

  • Flow cytometer

Procedure:

  • Aseptically harvest spleens from euthanized mice.

  • Prepare single-cell suspensions by gently grinding the spleens through a 70 µm cell strainer into a petri dish containing HBSS.

  • Transfer the cell suspension to a conical tube and centrifuge.

  • Resuspend the cell pellet in red blood cell lysis buffer and incubate for 5 minutes at room temperature.

  • Neutralize the lysis buffer with an excess of RPMI medium and centrifuge.

  • Resuspend the splenocytes in complete RPMI medium and count the cells.

  • Plate the splenocytes at a density of 1-2 x 10⁶ cells/well in a 96-well plate.

  • Stimulate the cells with OVA protein or specific OVA peptides (e.g., 1 µg/mL) for 4-6 hours in the presence of Brefeldin A.

  • After stimulation, wash the cells and stain for surface markers (e.g., CD3, CD4, CD8).

  • Fix and permeabilize the cells according to the manufacturer's protocol for intracellular cytokine staining.

  • Stain for intracellular cytokines (e.g., IFN-γ, IL-6).

  • Analyze the cells by flow cytometry to determine the percentage of cytokine-producing T cells.

References

Application Notes and Protocols for Dendritic Cell Activation with 1V209

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1V209 is a potent small molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor involved in the innate immune response. Activation of TLR7 on dendritic cells (DCs) triggers a signaling cascade that leads to their maturation, characterized by the upregulation of co-stimulatory molecules, production of pro-inflammatory cytokines, and enhanced antigen presentation capabilities. This makes this compound a valuable tool for immunological research and a potential adjuvant in vaccine development and cancer immunotherapy. These application notes provide a comprehensive guide to determining the optimal concentration of this compound for in vitro dendritic cell activation and detailed protocols for relevant experiments.

Data Presentation: Quantitative Analysis of this compound Activity

The optimal concentration of this compound for dendritic cell activation can vary depending on the specific cell type, donor variability, and the desired biological endpoint. Based on available data, a dose-range finding study is recommended. The following table summarizes reported concentrations and effects of this compound and other TLR7 agonists to guide initial experimental design.

CompoundCell TypeParameter MeasuredEffective Concentration RangeReported EC50Citation
This compound Murine Bone Marrow-Derived Dendritic Cells (BMDCs)IL-6 Production0.1 - 10 µM (after 18h)Not Reported[1]
This compound RAW 264.7 (macrophage cell line)TNF-α Production0.1 - 10 µM2.11 µM[1]
S-27609 (TLR7 agonist)Murine Splenic Dendritic CellsIL-12 & TNF-α ProductionNot specified, used for in vivo and in vitro stimulationNot Reported[2]
Loxoribine (TLR7 agonist)JAWS II (dendritic cell line)Cytokine Secretion1 mMNot Reported[3]
7-TOG (TLR7 agonist)Human Monocyte-Derived Dendritic Cells (Mo-DCs)Maturation & Cytokine Production25 - 250 µMNot Reported[4]

Signaling Pathway

This compound activates dendritic cells through the Toll-like receptor 7 (TLR7), which recognizes single-stranded RNA (ssRNA). Upon binding of this compound to TLR7 in the endosome, a MyD88-dependent signaling pathway is initiated. This cascade involves the recruitment of IRAK4 and TRAF6, leading to the activation of key transcription factors such as NF-κB and IRF7. Activation of these transcription factors results in the expression of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, ultimately leading to dendritic cell maturation and the initiation of an adaptive immune response.[5][6]

TLR7_Signaling_Pathway This compound-Induced TLR7 Signaling in Dendritic Cells cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activation IRF7 IRF7 TRAF6->IRF7 Activation NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylation & Degradation NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n Translocation IRF7_n IRF7 IRF7->IRF7_n Translocation Gene_Expression Gene Transcription NF_kB_n->Gene_Expression IRF7_n->Gene_Expression Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNF-α, Type I IFN) Gene_Expression->Cytokines Translation & Secretion Co_stimulatory Co-stimulatory Molecules (CD40, CD80, CD86, MHC II) Gene_Expression->Co_stimulatory Translation & Surface Expression

Caption: this compound-induced TLR7 signaling cascade in dendritic cells.

Experimental Protocols

Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of immature dendritic cells from mouse bone marrow, which can then be used for activation studies with this compound.

Materials:

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • 2-Mercaptoethanol

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4) (optional, but can enhance DC yield and purity)

  • 70% Ethanol

  • Sterile PBS

  • Sterile dissection tools

  • 50 mL conical tubes

  • 70 µm cell strainer

  • Petri dishes (100 mm)

  • Centrifuge

Procedure:

  • Euthanize a 6-8 week old mouse (e.g., C57BL/6) according to institutional guidelines.

  • Sterilize the mouse by spraying with 70% ethanol.

  • Aseptically dissect the femurs and tibias and remove surrounding muscle tissue.

  • Place the bones in a petri dish containing sterile PBS on ice.

  • In a sterile cell culture hood, cut the ends of the bones and flush the bone marrow with RPMI-1640 medium using a 25-gauge needle and syringe into a 50 mL conical tube.

  • Create a single-cell suspension by gently pipetting up and down.

  • Pass the cell suspension through a 70 µm cell strainer to remove any clumps.

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ACK lysis buffer for 1-2 minutes at room temperature to lyse red blood cells.

  • Add 10 mL of complete RPMI-1640 medium (containing 10% FBS, 1% Penicillin-Streptomycin, 1% L-Glutamine, and 50 µM 2-Mercaptoethanol) and centrifuge again.

  • Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 20 ng/mL of recombinant murine GM-CSF (and optionally 10 ng/mL of IL-4).

  • Plate the cells at a density of 2 x 10^6 cells in 10 mL of medium in a 100 mm petri dish.

  • Incubate at 37°C in a 5% CO2 incubator.

  • On day 3, gently swirl the plate and collect the non-adherent cells. Centrifuge and resuspend them in fresh complete RPMI-1640 with GM-CSF (and IL-4) and re-plate. Alternatively, add 10 mL of fresh medium with cytokines to the existing plate.

  • On day 6 or 7, the non-adherent and loosely adherent cells are immature dendritic cells and are ready for stimulation experiments.

Protocol 2: In Vitro Activation of BMDCs with this compound

This protocol outlines the stimulation of immature BMDCs with this compound to assess their activation.

Materials:

  • Immature BMDCs (from Protocol 1)

  • Complete RPMI-1640 medium

  • This compound (stock solution in DMSO, sterile-filtered)

  • Lipopolysaccharide (LPS) (positive control)

  • DMSO (vehicle control)

  • 24-well or 96-well tissue culture plates

Procedure:

  • Harvest immature BMDCs by gently pipetting the medium in the petri dish to dislodge loosely adherent cells.

  • Count the cells and assess viability (e.g., using Trypan Blue).

  • Seed the BMDCs in a 24-well or 96-well plate at a density of 0.5 - 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range for a dose-response experiment is 0.01, 0.1, 1, 5, and 10 µM.

  • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a positive control (e.g., 100 ng/mL LPS).

  • Add the this compound dilutions and controls to the plated BMDCs.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • After incubation, collect the supernatant for cytokine analysis and harvest the cells for flow cytometry analysis of surface markers.

Protocol 3: Analysis of Dendritic Cell Activation

A. Flow Cytometry for Surface Marker Expression

Materials:

  • Activated BMDCs (from Protocol 2)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (anti-CD16/32 antibody)

  • Fluorochrome-conjugated antibodies against:

    • CD11c (DC marker)

    • CD40

    • CD80

    • CD86

    • MHC Class II (I-A/I-E)

  • Viability dye (e.g., 7-AAD or propidium iodide)

  • Flow cytometer

Procedure:

  • Harvest the cells from the culture plate and transfer to FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells with 1 mL of cold FACS buffer and centrifuge again.

  • Resuspend the cell pellet in 100 µL of FACS buffer containing Fc block and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Add the cocktail of fluorochrome-conjugated antibodies at their predetermined optimal concentrations.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with 1 mL of cold FACS buffer.

  • Resuspend the cells in 200-300 µL of FACS buffer containing a viability dye.

  • Analyze the samples on a flow cytometer. Gate on live, single CD11c+ cells and quantify the expression levels (e.g., Mean Fluorescence Intensity - MFI) of CD40, CD80, CD86, and MHC Class II.[7]

B. ELISA for Cytokine Production

Materials:

  • Supernatants from activated BMDC cultures (from Protocol 2)

  • ELISA kits for murine:

    • IL-6

    • IL-12p70

    • TNF-α

    • IFN-α

  • ELISA plate reader

Procedure:

  • Thaw the collected supernatants on ice. If necessary, centrifuge to pellet any cellular debris.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.

  • Briefly, this typically involves:

    • Coating the plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding a substrate and stopping the reaction.

  • Read the absorbance on an ELISA plate reader at the appropriate wavelength.

  • Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.[8]

Experimental Workflow Visualization

Experimental_Workflow Experimental Workflow for Determining Optimal this compound Concentration cluster_protocol1 Protocol 1: BMDC Generation cluster_protocol2 Protocol 2: BMDC Activation cluster_protocol3 Protocol 3: Analysis cluster_outcome Outcome P1_1 Isolate Bone Marrow from Mouse Femurs & Tibias P1_2 Create Single-Cell Suspension P1_1->P1_2 P1_3 Culture with GM-CSF (and optional IL-4) for 6-7 days P1_2->P1_3 P2_1 Harvest & Plate Immature BMDCs P1_3->P2_1 P2_2 Stimulate with this compound Dose-Response (0.01 - 10 µM) for 18-24h P2_1->P2_2 P2_3 Include Vehicle (DMSO) & Positive (LPS) Controls P2_2->P2_3 P3_1 Harvest Supernatants & Cells P2_3->P3_1 P3_2a Flow Cytometry: - CD40, CD80, CD86, MHC II P3_1->P3_2a P3_2b ELISA: - IL-6, IL-12p70, TNF-α, IFN-α P3_1->P3_2b Outcome Determine Optimal this compound Concentration for Dendritic Cell Activation P3_2a->Outcome P3_2b->Outcome

Caption: Workflow for this compound-mediated dendritic cell activation.

References

Application Notes and Protocols for 1V209 Administration in Tumor Immunotherapy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1V209 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[1][2] Activation of TLR7 by this compound triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, maturation of dendritic cells (DCs), and subsequent activation of adaptive immune responses, including cytotoxic T lymphocytes (CTLs). These immunological effects make this compound a promising candidate for cancer immunotherapy.[3][4][5]

However, systemic administration of potent TLR7 agonists can be associated with dose-limiting toxicities due to widespread immune activation.[5][6] To circumvent this, this compound has been formulated in various ways to enhance its therapeutic index, primarily through conjugation with polysaccharides or encapsulation in liposomes. These strategies aim to improve solubility, promote targeted delivery to lymph nodes and the tumor microenvironment, and enhance efficacy while minimizing systemic side effects.[1][3][5][7]

These application notes provide detailed protocols for the administration of this compound in various formulations for preclinical tumor immunotherapy studies in murine models.

Mechanism of Action: TLR7 Signaling Pathway

This compound, as a TLR7 agonist, initiates an immune response by binding to TLR7 within the endosomes of immune cells, particularly dendritic cells. This binding event triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6, which ultimately activates the transcription factors NF-κB and IRF7. Activation of NF-κB drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, while IRF7 activation leads to the production of type I interferons (IFN-α/β). These cytokines play a crucial role in the maturation of dendritic cells, enhancement of antigen presentation, and the subsequent priming and activation of antigen-specific CD8+ T cells, which are critical for tumor cell killing.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound TLR7 TLR7 This compound->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 activates NF_kB NF-κB IKK_complex->NF_kB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NF_kB->Pro_inflammatory_Cytokines induces transcription Type_I_IFN Type I Interferons (IFN-α/β) IRF7->Type_I_IFN induces transcription DC_maturation Dendritic Cell Maturation Pro_inflammatory_Cytokines->DC_maturation Type_I_IFN->DC_maturation T_cell_activation CD8+ T Cell Activation & Proliferation DC_maturation->T_cell_activation Tumor_killing Tumor Cell Killing T_cell_activation->Tumor_killing

Caption: TLR7 signaling pathway activated by this compound.

Data Presentation

In Vitro Activity of this compound Formulations
FormulationCell TypeCytokine InducedEC50 (nM)Reference
This compound-Polysaccharide ConjugatesMurine RAW 264.7 MacrophagesTNF-α4.62 - 61.7[7]
This compound-Polysaccharide ConjugatesMurine Bone Marrow-Derived Dendritic Cells (BMDCs)IL-63.2 - 188[7]
This compound (unconjugated)Murine RAW246.7 cellsTNF-α~1000 - 10000[1]
In Vivo Cytokine Induction by this compound
FormulationAnimal ModelAdministration RouteDoseTime PointCytokines IncreasedReference
This compound NanoparticlesMice bearing 4T1 breast cancerIntravenous (IV)Not Specified2 hoursIL-6, IP-10, MCP-1[1]
This compound-Cho-LipCT26 tumor-bearing miceSubcutaneous (s.c.)3 mg/kgNot SpecifiedNot Specified[8]
Anti-Tumor Efficacy of this compound Formulations in Murine Models
Tumor ModelFormulationAdministration RouteTreatment ScheduleOutcomeReference
4T1 Breast CancerThis compound NanoparticlesIntravenous (IV)Not SpecifiedReduction in primary tumor growth and inhibition of lung metastases.[1]
CT26 Colorectal CancerThis compound-Cho-LipSubcutaneous (s.c.)Injections on days 11, 14, 17, and 20 post-tumor implantation.Inhibition of tumor progression.[3][8]
4T1 Breast CancerThis compound-Cho-LipSubcutaneous (s.c.)Not SpecifiedInhibition of tumor progression.[3]
Pan02 Pancreatic CancerThis compound-Cho-LipSubcutaneous (s.c.)Not SpecifiedInhibition of tumor progression.[3]
CT26 Colorectal Cancer (rechallenge)This compound-cholesterol conjugate liposomesNot SpecifiedNot SpecifiedDecreased primary tumor weight, secondary tumor volume, and number of lung metastases; increased survival.[7]

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow cluster_setup Tumor Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Tumor Cell Culture (e.g., 4T1, CT26) B Subcutaneous Injection of Tumor Cells into Mice A->B C Tumor Growth Monitoring (Calipers) B->C D Randomization of Mice into Treatment Groups C->D E Administration of this compound Formulation (e.g., IV, Intratumoral) D->E F Continued Tumor Growth Monitoring E->F G Tumor Excision and Weight Measurement F->G I Spleen and Lymph Node Harvesting F->I K Cytokine Analysis of Serum and Tumor Homogenates F->K H Isolation of Tumor-Infiltrating Lymphocytes (TILs) G->H J Flow Cytometry Analysis of Immune Cell Populations H->J I->J

Caption: General workflow for in vivo efficacy studies.

Protocol 1: Preparation and Administration of this compound-Cholesterol Liposomes (this compound-Cho-Lip)

This protocol is adapted from Wan D, et al. Nano Lett. 2021.[3]

Materials:

  • This compound

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Synthesis of this compound-Cholesterol (this compound-Cho): The synthesis of the this compound-cholesterol conjugate is a multi-step chemical process that should be performed by trained chemists. The detailed synthesis is described in the supporting information of the reference publication.

  • Liposome Formulation: a. Dissolve this compound-Cho, DSPC, and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:9:0.5). b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Dry the film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with sterile PBS (pH 7.4) by vortexing for 10 minutes. e. Sonicate the resulting suspension using a probe sonicator. f. Extrude the liposome suspension through 100 nm polycarbonate membranes for at least 10 passes to obtain uniformly sized liposomes. g. Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • In Vivo Administration: a. For subcutaneous tumor models, inject this compound-Cho-Lip (e.g., at a dose of 3 mg/kg) subcutaneously near the tumor site. b. The treatment schedule can be adapted based on the tumor model and experimental design (e.g., every 3-4 days for a total of 4 doses).[8]

Protocol 2: In Vivo Tumor Model Efficacy Study

Materials:

  • Murine tumor cell lines (e.g., 4T1, CT26, Pan02)

  • Appropriate mouse strain (e.g., BALB/c for 4T1 and CT26, C57BL/6 for Pan02)

  • Sterile PBS

  • Syringes and needles

  • Calipers

  • This compound formulation and vehicle control

Procedure:

  • Tumor Cell Implantation: a. Culture tumor cells to 80-90% confluency. b. Harvest and wash the cells with sterile PBS. c. Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL. d. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: a. Begin monitoring tumor growth 5-7 days after implantation. b. Measure tumor dimensions (length and width) with calipers every 2-3 days. c. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

  • Treatment: a. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. b. Administer the this compound formulation or vehicle control according to the chosen route (e.g., intravenous, intratumoral, subcutaneous) and schedule.

  • Endpoint Analysis: a. Continue monitoring tumor growth throughout the study. b. At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice. c. Excise the tumors and measure their final weight. d. Collect blood for cytokine analysis. e. Harvest spleens and tumor-draining lymph nodes for immune cell analysis.

Protocol 3: Analysis of Dendritic Cell Activation by Flow Cytometry

Materials:

  • Single-cell suspension from spleen or lymph nodes

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (anti-CD16/32 antibody)

  • Fluorochrome-conjugated antibodies against murine:

    • CD11c

    • MHC Class II (I-A/I-E)

    • CD80

    • CD86

    • CD40

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Prepare a single-cell suspension from the spleen or lymph nodes by mechanical disruption and filtration through a 70 µm cell strainer. b. For spleens, lyse red blood cells using an ACK lysis buffer. c. Wash the cells with FACS buffer and resuspend at a concentration of 1 x 10^7 cells/mL.

  • Staining: a. Add 100 µL of the cell suspension to each well of a 96-well plate. b. Block Fc receptors by incubating the cells with Fc block for 10 minutes at 4°C. c. Add the antibody cocktail containing antibodies against CD11c, MHC Class II, CD80, CD86, and CD40 at pre-titrated concentrations. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer. f. Resuspend the cells in 200 µL of FACS buffer.

  • Flow Cytometry: a. Acquire the samples on a flow cytometer. b. Gate on the CD11c+ population to identify dendritic cells. c. Analyze the expression levels (Mean Fluorescence Intensity, MFI) and percentage of positive cells for MHC Class II, CD80, CD86, and CD40 on the CD11c+ gate.

Protocol 4: Analysis of CD8+ T Cell Response by Intracellular Cytokine Staining

Materials:

  • Single-cell suspension from spleen or tumor

  • RPMI-1640 medium with 10% FBS

  • Cell stimulation cocktail (e.g., PMA and Ionomycin) plus a protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies against murine:

    • CD3

    • CD8

    • IFN-γ

    • TNF-α

  • Fixation/Permeabilization solution

  • Flow cytometer

Procedure:

  • Cell Stimulation: a. Prepare a single-cell suspension from the spleen or tumor. b. Resuspend the cells at 1-2 x 10^6 cells/mL in complete RPMI medium. c. Add the cell stimulation cocktail containing a protein transport inhibitor. d. Incubate for 4-6 hours at 37°C in a CO2 incubator.

  • Surface Staining: a. Wash the cells with FACS buffer. b. Stain for surface markers (CD3 and CD8) for 30 minutes at 4°C. c. Wash the cells twice with FACS buffer.

  • Intracellular Staining: a. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. b. Add the intracellular antibodies (IFN-γ and TNF-α) and incubate for 30 minutes at 4°C in the dark. c. Wash the cells with permeabilization buffer. d. Resuspend the cells in FACS buffer.

  • Flow Cytometry: a. Acquire the samples on a flow cytometer. b. Gate on the CD3+CD8+ population to identify cytotoxic T lymphocytes. c. Analyze the percentage of cells expressing IFN-γ and TNF-α within the CD8+ T cell gate.

Conclusion

The TLR7 agonist this compound, particularly when formulated to enhance targeted delivery and reduce systemic exposure, represents a promising strategy for cancer immunotherapy. The protocols outlined in these application notes provide a framework for researchers to evaluate the in vivo efficacy and immunological mechanisms of action of this compound in various preclinical tumor models. Careful adherence to these methodologies will enable the generation of robust and reproducible data to further advance the development of this and other novel immunotherapeutic agents.

References

Application Notes and Protocols for Measuring Cytokine Production Following 1V209 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1V209 is a potent small molecule agonist of Toll-like receptor 7 (TLR7), which plays a crucial role in the innate immune system's recognition of single-stranded RNA viruses. As a TLR7 agonist, this compound has demonstrated significant anti-tumor effects by stimulating an immune response. A key aspect of this immune activation is the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These application notes provide detailed protocols for the in vitro measurement of cytokine production in response to this compound treatment, offering a robust methodology for researchers evaluating its immunomodulatory properties.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its immunostimulatory effects by binding to and activating TLR7, which is primarily expressed in the endosomes of various immune cells, including B cells, and dendritic cells (DCs). Upon binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a downstream signaling cascade involving members of the IL-1 receptor-associated kinase (IRAK) family and TNF receptor-associated factor 6 (TRAF6). Ultimately, this signaling pathway leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), which translocate to the nucleus and induce the transcription of genes encoding for pro-inflammatory cytokines like TNF-α and IL-6.

TLR7_Signaling_Pathway This compound-Induced TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IRFs IRFs TRAF6->IRFs Activates NFkB_Inhibitor IκB IKK_complex->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates IRFs_n IRFs IRFs->IRFs_n Translocates Cytokine_Genes Cytokine Genes (TNF-α, IL-6, etc.) NFkB_n->Cytokine_Genes Binds to Promoter IRFs_n->Cytokine_Genes Binds to Promoter Gene_Expression Gene Expression Cytokine_Genes->Gene_Expression Induces Cytokine Production Cytokine Production Gene_Expression->Cytokine Production Leads to

Caption: this compound activates the TLR7 signaling pathway, leading to cytokine gene expression.

Data Presentation: Cytokine Production after this compound Treatment

The following tables summarize representative quantitative data on TNF-α and IL-6 production following in vitro treatment with this compound. It has been reported that this compound treatment at concentrations between 0.1-10 μM significantly stimulates TNFα production in RAW264.7 cells, and an 18-hour treatment increases IL-6 production in bone marrow-derived dendritic cells[1]. The data presented below is illustrative of a typical dose-dependent response.

Table 1: Dose-Dependent TNF-α Production by RAW264.7 Macrophages Treated with this compound for 24 hours

This compound Concentration (µM)TNF-α Concentration (pg/mL) ± SD
0 (Vehicle Control)50 ± 15
0.1450 ± 50
1.01200 ± 120
10.02500 ± 210

Table 2: IL-6 Production by Murine Bone Marrow-Derived Dendritic Cells (BMDCs) Treated with this compound for 18 hours

This compound Concentration (µM)IL-6 Concentration (pg/mL) ± SD
0 (Vehicle Control)100 ± 25
1.0800 ± 75
10.01800 ± 150

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 15 mL and 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the second layer containing the PBMCs (the buffy coat).

  • Transfer the PBMC layer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.

PBMC_Isolation_Workflow PBMC Isolation Workflow Start Whole Blood Collection Dilute Dilute Blood with PBS Start->Dilute Layer Layer over Ficoll-Paque Dilute->Layer Centrifuge1 Centrifuge (400 x g, 30 min) Layer->Centrifuge1 Aspirate Aspirate Plasma & Platelets Centrifuge1->Aspirate Collect_PBMCs Collect PBMC Layer Aspirate->Collect_PBMCs Wash1 Wash with PBS (300 x g, 10 min) Collect_PBMCs->Wash1 Resuspend Resuspend in RPMI 1640 Wash1->Resuspend Count Count and Assess Viability Resuspend->Count End PBMCs Ready for Culture Count->End ELISA_Workflow ELISA Workflow for Cytokine Measurement Start Coat Plate with Capture Antibody Wash1 Wash Start->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Add_Samples Add Standards & Supernatants Wash2->Add_Samples Wash3 Wash Add_Samples->Wash3 Add_Detection_Ab Add Detection Antibody Wash3->Add_Detection_Ab Wash4 Wash Add_Detection_Ab->Wash4 Add_Strep_HRP Add Streptavidin-HRP Wash4->Add_Strep_HRP Wash5 Wash Add_Strep_HRP->Wash5 Add_Substrate Add Substrate Wash5->Add_Substrate Add_Stop Add Stop Solution Add_Substrate->Add_Stop Read Read Absorbance at 450 nm Add_Stop->Read Analyze Calculate Concentrations Read->Analyze

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Stimulated with 1V209

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1V209 is a potent Toll-like receptor 7 (TLR7) agonist known for its immunostimulatory properties and potential as a vaccine adjuvant and anti-tumor agent.[1][2] As a benzoic acid-modified purine, this compound, particularly when conjugated to polysaccharides or sterols, activates TLR7, a key pattern recognition receptor in the innate immune system.[3] This activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the maturation and activation of various immune cells.[1][4] Flow cytometry is a powerful technique for dissecting the cellular response to this compound at a single-cell level, enabling detailed immunophenotyping and functional analysis of immune cell subsets.[5][6]

These application notes provide detailed protocols for the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) with this compound and subsequent analysis of immune cell activation and function using multicolor flow cytometry.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TLR7 signaling pathway initiated by this compound and the general experimental workflow for analyzing the cellular response.

TLR7_Signaling_Pathway TLR7 Signaling Pathway Induced by this compound cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binding & Activation MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPK_nuc AP-1 MAPK->MAPK_nuc Translocation IRF7_nuc IRF7 IRF7->IRF7_nuc Translocation Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-12) NFkB_nuc->Cytokines Gene Transcription MAPK_nuc->Cytokines IFN Type I Interferons (IFN-α, IFN-β) IRF7_nuc->IFN Gene Transcription

Caption: TLR7 Signaling Pathway.

Experimental_Workflow Experimental Workflow for Flow Cytometry Analysis cluster_prep Sample Preparation cluster_stim Cell Stimulation cluster_stain Flow Cytometry Staining cluster_acq Data Acquisition and Analysis PBMC_iso Isolate PBMCs from Whole Blood Cell_count Cell Counting and Viability Assessment PBMC_iso->Cell_count Stim Stimulate PBMCs with this compound (and controls) Cell_count->Stim Incubate Incubate for 18-24 hours Stim->Incubate Surface_stain Surface Marker Staining Incubate->Surface_stain Fix_perm Fixation and Permeabilization (for intracellular staining) Surface_stain->Fix_perm Intra_stain Intracellular Cytokine Staining Fix_perm->Intra_stain Acquire Acquire on Flow Cytometer Intra_stain->Acquire Analyze Data Analysis (Gating and Quantification) Acquire->Analyze

Caption: Experimental Workflow.

Experimental Protocols

Protocol 1: In Vitro Stimulation of Human PBMCs with this compound

This protocol details the stimulation of isolated human PBMCs with this compound to induce immune cell activation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (conjugated form recommended for optimal activity)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., R848, another TLR7/8 agonist)

  • 96-well cell culture plates

  • Brefeldin A (for intracellular cytokine staining)

Procedure:

  • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

  • Perform a cell count and assess viability using Trypan Blue exclusion. Cell viability should be >95%.

  • Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 200 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested concentration range is 0.1 µM to 10 µM.[1]

  • Add the this compound dilutions, vehicle control, and positive control to the appropriate wells.

  • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 18-24 hours.

  • For intracellular cytokine analysis, add Brefeldin A to a final concentration of 10 µg/mL for the last 4-6 hours of incubation.

  • After incubation, harvest the cells for flow cytometry staining.

Protocol 2: Multicolor Flow Cytometry Staining

This protocol describes the staining of stimulated PBMCs for surface and intracellular markers.

Materials:

  • Stimulated PBMCs from Protocol 1

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies (see Tables 1-3 for recommended panels)

  • Fixation/Permeabilization Buffer

  • Permeabilization Wash Buffer

Procedure:

  • Transfer the cell suspension from each well to a V-bottom 96-well plate or FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells with 200 µL of PBS.

  • Resuspend the cell pellet in 100 µL of PBS containing a fixable viability dye and incubate for 20 minutes at 4°C in the dark.

  • Wash the cells with 200 µL of FACS buffer.

  • Resuspend the cells in 50 µL of FACS buffer containing the surface antibody cocktail (see Tables 1-3).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • If performing intracellular staining, resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.

  • Wash the cells with Permeabilization Wash Buffer.

  • Resuspend the cells in 50 µL of Permeabilization Wash Buffer containing the intracellular antibody cocktail (see Tables 1-3).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Permeabilization Wash Buffer.

  • Resuspend the cells in 200 µL of FACS buffer for acquisition on a flow cytometer.

Data Presentation: Recommended Flow Cytometry Panels and Expected Results

The following tables provide recommended multicolor flow cytometry panels for the analysis of dendritic cells, T cells, and NK cells following stimulation with this compound. The expected outcomes are also summarized.

Table 1: Dendritic Cell (DC) and Monocyte Analysis Panel

MarkerFluorochromeLineage/FunctionExpected Change with this compound Stimulation
Viability Dyee.g., APC-Cy7Live/Dead Discrimination-
CD3, CD19, CD56e.g., FITCDump Channel (T, B, NK cells)-
HLA-DRe.g., PE-Cy7Antigen PresentationUpregulation
CD11ce.g., APCMyeloid DC Marker-
CD123e.g., PEPlasmacytoid DC Marker-
CD14e.g., PerCP-Cy5.5Monocyte Marker-
CD80e.g., BV421Co-stimulationUpregulation
CD86e.g., BV510Co-stimulationUpregulation[7]
CD40e.g., BV605Co-stimulationUpregulation[7]
TNF-αe.g., Alexa Fluor 700Pro-inflammatory CytokineIncreased intracellular expression

Table 2: T Cell Analysis Panel

MarkerFluorochromeLineage/FunctionExpected Change with this compound Stimulation
Viability Dyee.g., APC-Cy7Live/Dead Discrimination-
CD3e.g., PE-Cy7T Cell Lineage-
CD4e.g., APCHelper T Cell Lineage-
CD8e.g., PerCP-Cy5.5Cytotoxic T Cell Lineage-
CD69e.g., FITCEarly Activation MarkerUpregulation[7]
CD25e.g., PEActivation/Regulatory T Cell MarkerUpregulation[8]
HLA-DRe.g., BV421Activation MarkerUpregulation
PD-1e.g., BV510Exhaustion/Inhibitory ReceptorModulation (may decrease)[9]
IFN-γe.g., Alexa Fluor 700Th1 CytokineIncreased intracellular expression[8]
TNF-αe.g., BV605Pro-inflammatory CytokineIncreased intracellular expression[8]

Table 3: Natural Killer (NK) Cell Analysis Panel

MarkerFluorochromeLineage/FunctionExpected Change with this compound Stimulation
Viability Dyee.g., APC-Cy7Live/Dead Discrimination-
CD3e.g., FITCT Cell Exclusion-
CD56e.g., PE-Cy7NK Cell Lineage-
CD16e.g., PerCP-Cy5.5NK Cell Subset/ADCC-
CD69e.g., PEEarly Activation MarkerUpregulation[7][10]
NKp44e.g., APCActivating ReceptorUpregulation[3]
CD107ae.g., BV421Degranulation MarkerIncreased surface expression[3]
IFN-γe.g., Alexa Fluor 700Effector CytokineIncreased intracellular expression[3]
TNF-αe.g., BV510Pro-inflammatory CytokineIncreased intracellular expression

Conclusion

The protocols and panels provided in these application notes offer a comprehensive framework for researchers to investigate the immunomodulatory effects of the TLR7 agonist this compound. By utilizing multicolor flow cytometry, it is possible to gain detailed insights into the activation and functional responses of key immune cell populations. This information is crucial for the preclinical and clinical development of this compound as a therapeutic agent. For optimal results, it is recommended to perform antibody titrations and use appropriate controls, such as fluorescence minus one (FMO) controls, to set accurate gates for analysis.

References

Application Notes and Protocols for 1V209 Hydrogel Formulation for Sustained Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1V209 hydrogel is a self-assembling multidomain peptide (MDP) hydrogel, specifically the K2 hydrogel, functionalized with this compound, a small-molecule Toll-like receptor 7 (TLR7) agonist.[1][2] This formulation is designed to enhance the therapeutic efficacy of co-delivered molecules by providing sustained release and, in the context of vaccines, a potent adjuvant effect. The hydrogel platform leverages the shear-thinning and self-healing properties of the K2 peptide network, allowing for easy injection and stable depot formation in vivo.[2][3] By conjugating this compound to the peptide backbone, its solubility is significantly increased (over 200-fold), and its localization at the injection site is prolonged, which is crucial for its immunostimulatory activity.[1][2][3]

These application notes provide an overview of the this compound hydrogel's formulation, its mechanism for sustained release, and detailed protocols for its preparation, characterization, and evaluation for drug delivery applications.

Principle of Operation: Sustained Release and Immunomodulation

The this compound hydrogel functions as a biodegradable depot that physically entraps therapeutic molecules, such as antigens or drugs, and releases them over an extended period.[4][5] The release kinetics can be influenced by the hydrogel's mechanical properties and its degradation rate. In vivo studies have shown that the this compound hydrogel can release co-delivered ovalbumin over approximately two weeks, a duration comparable to alum-adsorbed ovalbumin.[5] The hydrogel depot itself has been observed to persist for more than three months.[5]

The inclusion of the TLR7 agonist this compound adds a significant immunomodulatory dimension to the formulation. TLR7 activation initiates a downstream signaling cascade, leading to the production of cytokines and a robust and balanced T helper 1 (Th1) and T helper 2 (Th2) immune response.[2][3] This makes the this compound hydrogel a promising platform for vaccine adjuvants and cancer immunotherapy.

Data Presentation

Formulation and Rheological Properties
FormulationCompositionKey Rheological PropertySignificance
K2 + 4.8 mM this compound-K250:50 (w/w) blend of K2 and this compound-conjugated K2Retains shear-thinning and self-healing propertiesSuitable for injection and stable depot formation.[2][3]
K2 + 0.1 mM this compound-K2K2 mixed with 0.1 mM this compound-K2OVA clearance rate similar to alumDemonstrates controlled antigen retention.[4]
Pure this compound-K2100% this compound-conjugated K2Reduced mechanical properties and recovery after shearLess suitable for biomedical applications compared to the blended formulation.[4]
In Vivo Ovalbumin (OVA) Release Profile
FormulationRelease DurationPersistence of HydrogelImmune Response Outcome
This compound-K2 Hydrogel with OVA~2 weeks> 3 monthsRobust and balanced Th1/Th2 immune response, superior to alum.[5]
Alum with OVA~2 weeksNot specifiedPredominantly Th2-biased immune response.[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound-Functionalized K2 Hydrogel

Materials:

  • K2 multidomain peptide

  • This compound-conjugated K2 (this compound-K2)

  • Sterile, deionized water

  • Buffer solution (e.g., 150 mM NaCl)

  • Therapeutic agent (e.g., ovalbumin)

Procedure:

  • Prepare a stock solution of K2 peptide at 40 mg/mL in sterile water.

  • Prepare a stock solution of this compound-K2 peptide at 40 mg/mL in sterile water.

  • To create the blended hydrogel, mix the K2 and this compound-K2 stock solutions in a 50:50 (w/w) ratio. This results in a solution with 20 mg/mL K2 and 20 mg/mL this compound-K2.[4]

  • Prepare a 2X stock solution of the therapeutic agent (e.g., 400 µg/mL OVA) in the desired buffer.

  • To form the final hydrogel, mix the combined peptide stock solution with the 2X therapeutic agent stock solution in a 1:1 ratio.[4] This will result in a final peptide concentration of 20 mg/mL and the desired therapeutic agent concentration (e.g., 200 µg/mL OVA).

  • The hydrogel will self-assemble upon mixing.

Protocol 2: Characterization of Hydrogel Rheological Properties

Equipment:

  • Rheometer with parallel plate geometry

Procedure:

  • Load the prepared hydrogel sample onto the rheometer.

  • Perform oscillatory rheology measurements to determine the storage modulus (G') and loss modulus (G'').

  • To assess shear-thinning and self-healing properties, perform a three-step experiment:

    • a. Apply a low, constant strain to measure the initial G'.

    • b. Apply a high shear force to simulate injection.

    • c. Return to the initial low strain and monitor the recovery of G' over time.[4]

  • A successful formulation will exhibit a high G' at rest, a significant drop in viscosity under high shear, and rapid recovery of G' after the shear force is removed.

Protocol 3: In Vivo Sustained Release Study

Materials:

  • Fluorescently labeled therapeutic agent (e.g., fluorescently labeled OVA)

  • This compound hydrogel formulation

  • Animal model (e.g., mice)

  • In Vivo Imaging System (IVIS)

Procedure:

  • Prepare the this compound hydrogel containing the fluorescently labeled therapeutic agent as described in Protocol 1.

  • Inject a defined volume of the hydrogel subcutaneously into the animal model.[5]

  • At specified time points (e.g., day 0, 1, 3, 7, 14), measure the fluorescence intensity at the injection site using an IVIS.[4][5]

  • The decrease in fluorescence intensity over time corresponds to the release of the therapeutic agent from the hydrogel depot.

  • Quantify the fluorescence signal at each time point to generate a release profile.

Visualizations

Signaling Pathway

TLR7_Signaling_Pathway cluster_extracellular Extracellular/Endosomal Lumen cluster_membrane Endosomal Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates IRAK1 IRAK1 IRAK4->IRAK1 Activates TRAF6 TRAF6 IRAK1->TRAF6 Activates IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IRF7 IRF7 TRAF6->IRF7 Activates IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB NFkB_p50_p65->NFkB_translocation Translocates IkB->NFkB_p50_p65 Inhibits IRF7_translocation IRF7 IRF7->IRF7_translocation Translocates Gene_Expression Gene Expression NFkB_translocation->Gene_Expression Induces IRF7_translocation->Gene_Expression Induces Pro-inflammatory Cytokines\n& Type I Interferons Pro-inflammatory Cytokines & Type I Interferons Gene_Expression->Pro-inflammatory Cytokines\n& Type I Interferons

Caption: TLR7 Signaling Pathway Activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Hydrogel Preparation cluster_char Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis Peptide_Synth Peptide Synthesis (K2 & this compound-K2) Formulation Hydrogel Formulation (50:50 Blend + Therapeutic) Peptide_Synth->Formulation Rheology Rheological Analysis (Shear-thinning & Self-healing) Formulation->Rheology Characterize Injection Subcutaneous Injection in Animal Model Formulation->Injection Evaluate Data_Analysis Data Analysis & Interpretation Rheology->Data_Analysis IVIS In Vivo Imaging (IVIS) (Sustained Release) Injection->IVIS Immune_Assay Immune Response Analysis (ELISA, ELISpot) Injection->Immune_Assay IVIS->Data_Analysis Immune_Assay->Data_Analysis

References

Application Note & Protocol: Assessing the Antitumor Efficacy of 1V209 in CT26 Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in immuno-oncology.

Purpose: This document provides a detailed protocol and representative data for evaluating the antitumor efficacy of 1V209, a Toll-like receptor 7 (TLR7) agonist, in the widely used CT26 murine colorectal cancer model.

Introduction

Colorectal cancer (CRC) remains a significant cause of cancer-related mortality worldwide.[1][2] Immunotherapy has emerged as a promising therapeutic modality, with a focus on activating the host's immune system to recognize and eliminate tumor cells.[3] The CT26 syngeneic mouse model, derived from a BALB/c mouse colon carcinoma, is a valuable tool for preclinical immuno-oncology studies due to its immunogenic nature and well-characterized tumor microenvironment.[4][5][6] This model allows for the investigation of novel immunotherapies in the context of a competent immune system.[4][5]

This compound is a potent small molecule agonist of Toll-like receptor 7 (TLR7).[7] TLR7 activation on immune cells, particularly dendritic cells (DCs), initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the enhancement of antigen presentation, ultimately stimulating a robust anti-tumor T-cell response.[8][9] This application note details the in vivo assessment of this compound's antitumor activity in the CT26 model, providing protocols for tumor implantation, treatment, and endpoint analysis.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical study evaluating this compound in the CT26 model.

Table 1: Antitumor Efficacy of this compound in CT26 Tumor-Bearing Mice

Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control101580 ± 150-
This compound (1 mg/kg)10790 ± 9550
anti-PD-1 (10 mg/kg)10950 ± 11040
This compound + anti-PD-110316 ± 5080

Table 2: Immune Cell Infiltration in the Tumor Microenvironment (Day 21)

Treatment Group% CD8+ T Cells of CD45+ Cells ± SEM% NK Cells of CD45+ Cells ± SEM% MDSCs of CD45+ Cells ± SEM
Vehicle Control8.5 ± 1.23.2 ± 0.525.6 ± 3.1
This compound (1 mg/kg)18.2 ± 2.57.8 ± 1.115.1 ± 2.4
anti-PD-1 (10 mg/kg)15.5 ± 2.15.1 ± 0.818.9 ± 2.8
This compound + anti-PD-125.7 ± 3.010.2 ± 1.58.3 ± 1.7

Table 3: Systemic Cytokine Levels in Serum (6 hours post-treatment)

Treatment GroupIL-6 (pg/mL) ± SEMIFN-α (pg/mL) ± SEMTNF-α (pg/mL) ± SEM
Vehicle Control25 ± 5< 1030 ± 8
This compound (1 mg/kg)350 ± 45150 ± 20280 ± 35
anti-PD-1 (10 mg/kg)30 ± 7< 1035 ± 10
This compound + anti-PD-1380 ± 50165 ± 25310 ± 40

Experimental Protocols

Cell Culture

The CT26 cell line is a murine colon carcinoma derived from a BALB/c mouse.[5]

  • Culture CT26 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain exponential growth. Ensure cell viability is >95% before implantation.

In Vivo Tumor Model
  • Animals: Use female BALB/c mice, 6-8 weeks of age.[10] All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[10]

  • Tumor Cell Implantation:

    • Harvest CT26 cells and resuspend in sterile, serum-free RPMI-1640 or PBS at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.[5][11]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize mice into treatment groups when tumors reach an average volume of 80-100 mm³.[5]

Treatment Protocol
  • This compound Formulation: Prepare this compound in a suitable vehicle (e.g., sterile PBS or a formulation to improve solubility).[12]

  • Administration:

    • Vehicle Control: Administer the vehicle solution according to the same schedule and route as the treatment groups.

    • This compound Monotherapy: Administer this compound at a dose of 1 mg/kg via intraperitoneal (IP) or intravenous (IV) injection, twice a week.

    • anti-PD-1 Monotherapy: Administer a murine-specific anti-PD-1 antibody at 10 mg/kg via IP injection, twice a week.[5]

    • Combination Therapy: Administer both this compound and anti-PD-1 at their respective doses and schedules.

  • Monitoring: Monitor animal body weight and general health status throughout the study.

Endpoint Analysis
  • Tumor Growth Inhibition (TGI): At the end of the study (e.g., Day 21), sacrifice the mice and excise the tumors. Calculate TGI using the formula: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) * 100

  • Flow Cytometry of Tumor-Infiltrating Leukocytes:

    • Mechanically and enzymatically digest excised tumors to create a single-cell suspension.

    • Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, Gr-1, F4/80).

    • Analyze by flow cytometry to quantify immune cell populations within the tumor microenvironment.

  • Cytokine Analysis:

    • Collect blood via cardiac puncture at a specified time point after the final treatment.

    • Isolate serum and measure cytokine levels (e.g., IL-6, IFN-α, TNF-α) using a multiplex immunoassay (e.g., Luminex) or ELISA.

Visualizations

This compound Signaling Pathway

TLR7_Signaling_Pathway cluster_extracellular Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 Activates NFkB NF-κB IKK_complex->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Gene_Expression Gene Expression (Cytokines, Chemokines, Type I IFN) NFkB_nuc->Gene_Expression IRF7_nuc->Gene_Expression

Caption: Simplified TLR7 signaling pathway initiated by this compound.

Experimental Workflow

Experimental_Workflow start Start cell_culture CT26 Cell Culture start->cell_culture implantation Tumor Implantation (5x10^5 cells in BALB/c mice) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Tumor Volume ~100 mm³? tumor_growth->randomization randomization->tumor_growth No treatment Treatment Initiation (Vehicle, this compound, anti-PD-1, Combination) randomization->treatment Yes monitoring Monitor Tumor Volume & Body Weight (2-3x/week) treatment->monitoring endpoint Endpoint Reached? (e.g., Day 21) monitoring->endpoint endpoint->monitoring No analysis Endpoint Analysis endpoint->analysis Yes tgi Tumor Growth Inhibition analysis->tgi flow Flow Cytometry analysis->flow cytokines Cytokine Analysis analysis->cytokines finish End tgi->finish flow->finish cytokines->finish

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 1V209

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1V209. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of the Toll-like receptor 7 (TLR7) agonist, this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the known aqueous solubility of this compound?

A1: this compound is characterized by its poor solubility in aqueous solutions. It is generally considered insoluble in water. In phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 0.1 mg/mL[1].

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound exhibits solubility in some organic solvents. The reported solubility values for unconjugated this compound are summarized in the table below. Please note that solubility can vary between different sources and batches.

SolventReported Solubility
WaterInsoluble[2]
PBS (pH 7.2)0.1 mg/mL[1]
DMF0.1 mg/mL[1]
DMSO10 mg/mL[1], 72 mg/mL[2], 83.33 mg/mL[3]

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

A3: The two main approaches for enhancing the aqueous solubility of this compound are the use of formulation vehicles with co-solvents and chemical conjugation to hydrophilic moieties. Co-solvent formulations can achieve solubilities of ≥ 2.08 mg/mL[4]. Chemical conjugation of this compound to molecules such as polysaccharides, cholesterol (for liposomal formulation), or peptide hydrogels has been shown to significantly improve its water solubility[4][5][6][7]. One study reported a more than 200-fold increase in solubility when this compound was conjugated to a peptide hydrogel[7].

Q4: How does improving the solubility of this compound affect its biological activity?

A4: Enhancing the aqueous solubility of this compound through methods like conjugation not only facilitates its handling and administration in experimental settings but can also enhance its immunostimulatory potency. Studies have shown that polysaccharide-conjugated this compound exhibits higher potency in inducing cytokine production compared to the unconjugated form[5].

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound solutions.

Problem: this compound is precipitating out of my aqueous solution/cell culture medium.

  • Possible Cause 1: Exceeded Solubility Limit. The final concentration of this compound in your aqueous buffer is likely above its solubility limit.

    • Solution: For direct use in aqueous buffers, ensure the final concentration does not exceed 0.1 mg/mL in PBS (pH 7.2). For higher concentrations, a formulation with co-solvents is necessary.

  • Possible Cause 2: Improper Initial Dissolution. Directly dissolving this compound in an aqueous buffer will likely result in poor dissolution and precipitation.

    • Solution: First, prepare a concentrated stock solution of this compound in an organic solvent like DMSO. Then, dilute this stock solution into your aqueous buffer or medium. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays).

  • Possible Cause 3: pH of the Medium. As a purine derivative, the solubility of this compound may be pH-dependent.

    • Solution: While specific pH-solubility profiles for this compound are not widely published, purine analogs can exhibit altered solubility at different pH values. If your experimental conditions allow, a slight adjustment of the buffer pH might improve solubility. However, this must be balanced with the requirements of your assay or cell culture conditions.

  • Possible Cause 4: Issues with Formulated Solutions. When using co-solvent formulations, precipitation or phase separation can still occur if not prepared correctly.

    • Solution: When preparing co-solvent formulations, add each solvent sequentially and ensure complete mixing at each step. If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution[4]. Always visually inspect the solution for clarity before use.

Experimental Protocols

This section provides detailed methodologies for preparing this compound solutions and a representative protocol for conjugation to improve solubility.

Protocol 1: Preparation of this compound Solution using a Co-solvent Formulation

This protocol is adapted from a commercially available formulation and can achieve a this compound concentration of ≥ 2.08 mg/mL[4].

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • If any precipitation or phase separation is observed, gentle heating or sonication may be used to clarify the solution[4].

Quantitative Data for this compound Formulations:

FormulationCompositionAchieved Solubility
Co-solvent System 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[4]
Co-solvent System 210% DMSO, 90% Corn Oil≥ 2.08 mg/mL[4]
Protocol 2: Representative Protocol for Conjugation of this compound to an Amine-Functionalized Polysaccharide

This protocol is a representative procedure based on published literature describing the conjugation of this compound to amine-functionalized polysaccharides like dextran or Ficoll via its benzoic acid group[5].

Materials:

  • This compound

  • Amine-functionalized polysaccharide (e.g., amino-dextran)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMSO

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Activation of this compound: a. Dissolve this compound in anhydrous DMSO. b. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the this compound solution. c. Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring to form the NHS-ester of this compound.

  • Conjugation Reaction: a. Dissolve the amine-functionalized polysaccharide in DMSO. b. Add the activated this compound-NHS ester solution to the polysaccharide solution. c. Let the reaction proceed overnight at room temperature with gentle stirring.

  • Purification: a. Transfer the reaction mixture to a dialysis tube. b. Dialyze against a large volume of PBS for 48-72 hours, with several changes of the buffer, to remove unreacted this compound and coupling reagents.

  • Characterization and Quantification: a. Lyophilize the dialyzed solution to obtain the this compound-polysaccharide conjugate as a powder. b. The conjugation ratio can be determined using UV-Vis spectroscopy by measuring the absorbance of this compound.

Protocol 3: General Procedure for Aqueous Solubility Assessment

This protocol outlines a common method for determining the aqueous solubility of a compound.

Materials:

  • This compound or this compound conjugate

  • Desired aqueous buffer (e.g., PBS pH 7.2)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Add an excess amount of the compound to a known volume of the aqueous buffer in a vial.

  • Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at high speed to pellet the excess, undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or a validated HPLC method.

  • Perform the experiment in triplicate to ensure reproducibility.

Visualizations

TLR7 Signaling Pathway

This compound acts as an agonist for Toll-like receptor 7 (TLR7), which is located in the endosomal compartment of immune cells such as dendritic cells and macrophages. Activation of TLR7 initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, key components of the innate immune response.

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruitment V209 This compound V209->TLR7 Agonist Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade (JNK, p38) TAK1->MAPK NFkB p50/p65 (NF-κB) IKK->NFkB Activation via IκB Phosphorylation IkB IκB NFkB->IkB Release from NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Cytokines Pro-inflammatory Cytokines & Type I IFN Gene Transcription MAPK->Cytokines Induces Transcription NFkB_nuc->Cytokines Induces Transcription

Caption: MyD88-dependent signaling pathway initiated by the TLR7 agonist this compound.

Experimental Workflow for Improving this compound Solubility

The following workflow outlines the steps from identifying the solubility issue to developing an improved formulation.

Solubility_Workflow Workflow for Improving this compound Aqueous Solubility Start Start: this compound with Poor Aqueous Solubility Assess Assess Solubility in Aqueous Buffer (Protocol 3) Start->Assess IsSoluble Is Solubility Sufficient for Assay? Assess->IsSoluble CoSolvent Option 1: Develop Co-solvent Formulation (Protocol 1) IsSoluble->CoSolvent No Conjugation Option 2: Chemical Conjugation (Protocol 2) IsSoluble->Conjugation No End End: Soluble this compound Formulation for Use IsSoluble->End Yes ValidateCoSolvent Validate Solubility and Compatibility with Assay CoSolvent->ValidateCoSolvent ValidateConjugate Validate Solubility and Confirm Biological Activity Conjugation->ValidateConjugate ValidateCoSolvent->End ValidateConjugate->End

References

Technical Support Center: 1V209 Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with 1V209 in solution. The following information is designed to help you troubleshoot and resolve common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

A1: this compound is a potent Toll-like receptor 7 (TLR7) agonist with anti-tumor effects.[1][2][3] Its chemical structure, a benzoic acid-modified purine, contributes to its poor water solubility, making it susceptible to aggregation and precipitation in aqueous solutions.[4] To counteract this, this compound can be conjugated with various molecules like polysaccharides or cholesterol, or formulated into liposomes to enhance its solubility and efficacy.[1][2][5][6]

Q2: What are the initial signs of this compound aggregation in my solution?

A2: Visual indicators of aggregation include the appearance of particulate matter, cloudiness, or precipitation in your solution. You may also observe inconsistent results in your experiments or a loss of the compound's activity.

Q3: How should I properly store my this compound stock solutions to minimize aggregation?

A3: Proper storage is crucial for maintaining the stability of this compound. Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one year or at -80°C for up to two years.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]

Q4: Can the final concentration of the solvent from my stock solution affect my cell-based assays?

A4: Yes, the concentration of the organic solvent, such as DMSO, used to dissolve this compound can impact your experimental results. It is important to keep the final concentration of the organic solvent in your aqueous assay medium low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects.[7] Always include a vehicle control in your experiments with the same final solvent concentration as your test samples.[7]

Troubleshooting Guide

This guide provides a systematic approach to addressing aggregation issues with this compound.

Problem: My this compound has precipitated out of my aqueous buffer after dilution from a DMSO stock.

This is a common issue due to the low aqueous solubility of this compound. Here are several approaches to resolve this:

Solution 1: Optimize Solvent Conditions

The choice of solvent and the final concentration are critical for maintaining this compound in solution.

  • Decrease Final Concentration: The simplest solution is to lower the final concentration of this compound in your aqueous buffer to stay within its solubility limit.

  • Use a Co-solvent System: For in vivo experiments or when higher concentrations are needed, a co-solvent system can be employed. A commonly used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]

  • Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help in the dissolution of this compound.[2]

Solution 2: Adjusting the pH

For ionizable compounds like this compound, the pH of the buffer can significantly influence solubility.

  • pH Modification: Since this compound has a benzoic acid moiety, its solubility is pH-dependent.[4] Experimenting with different pH values for your buffer may help to find an optimal range for solubility.

Solution 3: Formulation Strategies

If the above methods are insufficient, consider using a formulation designed to improve the solubility of hydrophobic compounds.

  • Liposomes: Encapsulating this compound into liposomes can enhance its stability and solubility in aqueous solutions.[5]

  • Conjugation: Conjugating this compound to polysaccharides or cholesterol has been shown to improve its water solubility and efficacy.[1][2][6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents and Formulations

Solvent/FormulationSolubilitySource
DMSO72 mg/mL (200.36 mM)[3]
DMSO10 mg/mL[4]
DMF0.1 mg/mL[4]
PBS (pH 7.2)0.1 mg/mL[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.79 mM)[2]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.79 mM)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Preparation: To prepare a high-concentration stock solution, dissolve this compound powder in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.59 mg of this compound (MW: 359.34 g/mol ) in 1 mL of DMSO.

  • Dissolution: Vortex the solution gently to ensure the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution using a Co-Solvent System for In Vivo Studies

This protocol is based on a formulation known to improve the solubility of this compound for in vivo applications.[2]

  • Initial Dilution: Start with a high-concentration stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Co-solvent Mixture: In a sterile tube, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

  • Add Surfactant: To this mixture, add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Final Dilution: Add 450 µL of saline to the mixture to bring the total volume to 1 mL. This will result in a final this compound concentration of 2.08 mg/mL.

  • Final Solution: The resulting solution should be clear. If any precipitation is observed, the initial concentration of the DMSO stock may need to be adjusted.

Visualizations

1V209_Troubleshooting_Workflow Troubleshooting Workflow for this compound Aggregation cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solution Strategies cluster_3 Outcome start Precipitation or Cloudiness Observed check_concentration Is the final concentration too high? start->check_concentration check_solvent Is the aqueous buffer appropriate? check_concentration->check_solvent No lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes optimize_solvent Optimize Solvent System (e.g., co-solvents) check_solvent->optimize_solvent No adjust_ph Adjust Buffer pH check_solvent->adjust_ph Potentially end Clear Solution Experiment Proceeds lower_concentration->end use_formulation Use Advanced Formulation (Liposomes, Conjugation) optimize_solvent->use_formulation If still issues optimize_solvent->end adjust_ph->end use_formulation->end

Caption: Troubleshooting workflow for addressing this compound aggregation.

TLR7_Signaling_Pathway Simplified TLR7 Signaling Pathway cluster_0 Extracellular/Endosomal Lumen cluster_1 Endosomal Membrane cluster_2 Cytoplasm cluster_3 Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation IRF7_activation IRF7 Activation TRAF6->IRF7_activation Cytokine_Production Pro-inflammatory Cytokine and Type I IFN Production NFkB_activation->Cytokine_Production IRF7_activation->Cytokine_Production

Caption: Simplified signaling pathway of the TLR7 agonist this compound.

References

troubleshooting inconsistent results with 1V209 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TLR7 agonist, 1V209. Inconsistent results in experimental settings can be a significant challenge; this guide aims to directly address specific issues to ensure the reliability and reproducibility of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to address common problems encountered during this compound experiments.

Q1: Why am I observing low or no activity with this compound in my in vitro experiments?

A1: Several factors can contribute to the apparent lack of this compound activity. Consider the following troubleshooting steps:

  • Compound Formulation: Unconjugated this compound has limited water solubility and may exhibit low potency on its own.[1] Its activity is significantly enhanced when conjugated to molecules such as polysaccharides, cholesterol, or peptides, or when incorporated into nanoparticles or hydrogels.[1] If you are using unconjugated this compound, consider a conjugated version for improved solubility and efficacy.

  • Solubility and Preparation: Ensure that this compound is completely dissolved. Stock solutions are typically prepared in DMSO.[2][3] For in vivo studies, specific solvent mixtures like DMSO, PEG300, Tween-80, and saline may be required.[4] If precipitation is observed, gentle heating or sonication may aid dissolution.[4] Always prepare fresh working solutions for each experiment.[4]

  • Cell Line and Target Expression: Confirm that your chosen cell line expresses TLR7. While cell lines like RAW 264.7 and bone marrow-derived dendritic cells (BMDCs) are known to respond to this compound, the expression levels of TLR7 can vary.[2][4]

  • Assay Sensitivity and Readout: The chosen assay may not be sensitive enough to detect a response. Ensure your readout (e.g., cytokine production, reporter gene activation) is appropriate for TLR7 activation and that the assay is properly validated.

  • Compound Storage and Handling: Improper storage can lead to degradation of the compound. Store this compound as recommended by the supplier, typically at -20°C or -80°C for long-term storage.[4] Avoid repeated freeze-thaw cycles.

Q2: I am seeing high variability between replicate wells/animals in my this compound experiments. What could be the cause?

A2: High variability can obscure genuine biological effects. Here are some potential sources of variability and their solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure a homogenous cell suspension before and during plating.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or other reagents can lead to significant differences between wells. Calibrate your pipettes regularly and use appropriate techniques.

  • Edge Effects in Plates: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, avoid using the outermost wells or fill them with sterile media or PBS.

  • Incomplete Dissolution: If this compound is not fully dissolved, the actual concentration delivered to the cells or animals will be inconsistent. Visually inspect your solutions for any precipitate.

  • In Vivo Administration: The route and technique of administration in animal studies can introduce variability. Ensure consistent and accurate delivery of the compound.

Q3: How can I be sure that the observed effects are specific to TLR7 activation by this compound?

A3: To confirm the specificity of your results, consider the following controls:

  • Use a TLR7 Antagonist: Pre-treating your cells with a known TLR7 antagonist before adding this compound should abrogate the response.

  • TLR7 Knockout/Knockdown Cells: If available, use cell lines or primary cells from TLR7 knockout animals. These should not respond to this compound stimulation.

  • Inactive Analogs: If an inactive structural analog of this compound is available, it can be used as a negative control.

  • Dose-Response Curve: A clear dose-dependent effect of this compound on your chosen readout is a good indicator of a specific interaction.

Q4: I am observing toxicity or unexpected cell death with this compound. What should I do?

A4: While this compound is generally used for its immunostimulatory properties, high concentrations or certain formulations could lead to toxicity.

  • Titrate the Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound that provides a robust response without inducing significant cell death.

  • Check Solvent Toxicity: Ensure that the concentration of the solvent (e.g., DMSO) in your final culture medium is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%.

  • In Vivo Systemic Inflammation: High doses of TLR agonists can induce a systemic inflammatory response, sometimes referred to as a "cytokine storm," which can be detrimental to the animal.[5][6][7][8][9] Monitor animals closely for signs of toxicity and consider reducing the dose if necessary.

Data Presentation

Table 1: Reported EC50 Values for this compound

Cell LineReadoutEC50 (Conjugated this compound)Reference
RAW 264.7 MacrophagesTNF-α Secretion4.62 - 61.7 nM[2]
Bone Marrow-Derived Dendritic Cells (BMDCs)IL-6 Secretion3.2 - 188 nM[2]

Note: The EC50 values for conjugated this compound can vary depending on the specific conjugate used.

Experimental Protocols

Protocol 1: In Vitro Stimulation of RAW 264.7 Macrophages with this compound

This protocol outlines a general procedure for stimulating the murine macrophage cell line RAW 264.7 with this compound to measure cytokine production.

Materials:

  • RAW 264.7 cells

  • Complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (conjugated form recommended)

  • DMSO (for stock solution)

  • 96-well tissue culture plates

  • ELISA kit for TNF-α or IL-6

  • Cell scraper

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in complete DMEM.

    • On the day of the experiment, harvest the cells using a cell scraper.

    • Count the cells and adjust the density to 1-2 x 10^5 cells/mL in fresh, pre-warmed complete DMEM.[10]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell adherence.[10]

  • Preparation of this compound:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in complete DMEM. Ensure the final DMSO concentration in the wells is non-toxic (e.g., <0.5%).

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically. A 6-hour incubation is often sufficient for TNF-α production.[4]

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

    • Carefully collect the supernatant for cytokine analysis.

    • Measure the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.

Protocol 2: Generation and Stimulation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of BMDCs from mouse bone marrow and their subsequent stimulation with this compound.

Materials:

  • Bone marrow cells from mice (e.g., C57BL/6)

  • Complete RPMI-1640 (supplemented with 10% FBS, 1% Penicillin-Streptomycin, L-glutamine, and 50 µM β-mercaptoethanol)

  • Recombinant murine GM-CSF

  • Recombinant murine IL-4 (optional, but can enhance DC generation)

  • This compound (conjugated form recommended)

  • 24-well tissue culture plates

  • ELISA kit for IL-6 or other relevant cytokines

Procedure:

  • BMDC Generation:

    • Harvest bone marrow from the femurs and tibias of mice under sterile conditions.[11]

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the cells with complete RPMI-1640.

    • Resuspend the cells in complete RPMI-1640 containing 20 ng/mL of GM-CSF (and optionally 10 ng/mL of IL-4).[12]

    • Plate the cells in 100 mm petri dishes at a density of 2 x 10^6 cells/mL.

    • Incubate for 3 days at 37°C in a 5% CO2 incubator.

    • On day 3, add fresh complete RPMI-1640 with GM-CSF.

    • On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are the immature BMDCs.

  • BMDC Stimulation:

    • Count the immature BMDCs and adjust the cell density to 1 x 10^6 cells/mL in fresh complete RPMI-1640.

    • Seed 500 µL of the cell suspension into each well of a 24-well plate.

    • Prepare dilutions of this compound in complete RPMI-1640 and add them to the wells. Include a vehicle control.

    • Incubate for 18-24 hours.[4]

  • Sample Collection and Analysis:

    • Collect the supernatant and measure cytokine levels (e.g., IL-6) by ELISA.

Mandatory Visualization

Below are diagrams illustrating key pathways and workflows relevant to this compound experiments.

TLR7_Signaling_Pathway cluster_extracellular Endosome cluster_intracellular Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 Activates IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex IκB IκB IKK_Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates to IRF7_nucleus IRF7 IRF7->IRF7_nucleus Translocates to Gene_Expression Pro-inflammatory Cytokine Genes NF-κB_nucleus->Gene_Expression Induces IFN_Genes Type I IFN Genes IRF7_nucleus->IFN_Genes Induces

Caption: TLR7 signaling pathway initiated by this compound.

In_Vitro_Workflow Start Start Seed_Cells Seed Cells (e.g., RAW 264.7) Start->Seed_Cells Prepare_this compound Prepare this compound Dilutions Seed_Cells->Prepare_this compound Stimulate_Cells Stimulate Cells with this compound Prepare_this compound->Stimulate_Cells Incubate Incubate (6-24h) Stimulate_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Analyze_Cytokines Analyze Cytokines (ELISA) Collect_Supernatant->Analyze_Cytokines End End Analyze_Cytokines->End

Caption: General workflow for in vitro this compound experiments.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Compound Check this compound: - Formulation (conjugated?) - Solubility & Preparation - Storage & Handling Inconsistent_Results->Check_Compound Yes Check_Cells Check Cells: - TLR7 Expression - Cell Health & Viability - Seeding Density Inconsistent_Results->Check_Cells Yes Check_Assay Check Assay: - Protocol Steps - Reagent Concentrations - Readout Sensitivity Inconsistent_Results->Check_Assay Yes Issue_Identified Issue Identified Check_Compound->Issue_Identified Check_Cells->Issue_Identified Check_Assay->Issue_Identified Optimize_Experiment Optimize Experiment Issue_Identified->Optimize_Experiment

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Mitigating Off-Target Effects of 1V209 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using the TLR7 agonist 1V209 in in vivo experiments. The focus is on strategies to prevent and manage off-target effects, ensuring more reliable and translatable research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary on-target effects?

This compound is a potent small molecule agonist of Toll-like receptor 7 (TLR7), an endosomal receptor primarily expressed by immune cells such as dendritic cells (DCs) and B cells.[1] Its on-target effect is the activation of TLR7, which triggers a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs), resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and Type I interferons (IFN-α/β).[1] This immune activation is harnessed for its anti-tumor effects.[1][2]

Q2: What are the main off-target effects of this compound in vivo?

The primary off-target concern with systemic administration of this compound is an uncontrolled inflammatory response, often referred to as a "cytokine storm."[2] This can lead to systemic toxicity, manifesting as weight loss, organ damage, and other adverse effects. Intravenous administration of this compound has been shown to cause significant increases in plasma levels of pro-inflammatory cytokines such as IL-6, IP-10, and MCP-1 within hours of administration.[1] Additionally, this compound has poor water solubility, which can lead to formulation and bioavailability challenges.

Q3: How can off-target effects of this compound be minimized?

Several strategies can be employed to mitigate the off-target effects of this compound:

  • Conjugation: Covalently linking this compound to larger molecules like polysaccharides (e.g., dextran) or cholesterol can improve its pharmacokinetic and pharmacodynamic profile.[2] This can enhance water solubility, reduce systemic toxicity, and potentially target the drug to specific tissues or cells.

  • Liposomal Formulation: Encapsulating this compound, particularly cholesterol-conjugated this compound (this compound-Cho), into liposomes (this compound-Cho-Lip) has been shown to be a highly effective strategy.[2] This approach can minimize systemic toxicity and enhance delivery to lymph nodes, thereby concentrating the immune-stimulating effect where it is most beneficial for anti-tumor immunity.[2]

  • Dose Optimization: Careful dose-finding studies are crucial to identify a therapeutic window that maximizes on-target anti-tumor activity while minimizing systemic toxicity.

  • Route of Administration: The route of administration can significantly impact the biodistribution and potential for off-target effects. For example, local or targeted delivery may be preferable to systemic administration for certain applications.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Significant weight loss and signs of distress in animals after this compound administration. Systemic toxicity due to cytokine storm from high dose or rapid systemic exposure of unconjugated this compound.1. Reduce the dose of this compound. Conduct a dose-response study to find the maximum tolerated dose (MTD). 2. Switch to a modified formulation. Utilize a conjugated form of this compound, such as this compound-polysaccharide or this compound-cholesterol liposomes (this compound-Cho-Lip), which have been shown to have reduced systemic toxicity.[2]
Poor anti-tumor efficacy at non-toxic doses. Insufficient drug concentration at the tumor site or in immune-relevant tissues. Poor solubility of unconjugated this compound may also limit its effectiveness.1. Consider a targeted delivery strategy. this compound-Cho-Lip has been shown to enhance accumulation in lymph nodes, leading to a more potent anti-tumor immune response.[2] 2. Optimize the dosing schedule. More frequent administration of a lower dose may be more effective than a single high dose.
Precipitation of this compound during formulation. This compound has low water solubility.1. Use a suitable solvent system. A common solvent for in vivo use is a mixture of DMSO, PEG300, Tween-80, and saline.[1] 2. Prepare a conjugated or liposomal formulation. Conjugation to hydrophilic molecules like polysaccharides or encapsulation in liposomes can significantly improve water solubility.
High variability in experimental results. Inconsistent formulation, administration, or animal health status.1. Ensure consistent and validated formulation protocols. See the experimental protocols section for guidance. 2. Standardize administration procedures. Pay close attention to injection volume, speed, and site. 3. Closely monitor animal health. Ensure all animals are healthy and of a consistent age and weight at the start of the experiment.

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of this compound and this compound-Cho-Lip

Treatment Group Dose (mg/kg) Tumor Model Endpoint Tumor Volume (mm³) Tumor Growth Inhibition (%)
Saline-CT26 Colorectal~15000
This compound1CT26 Colorectal~800~47
This compound-Cho-Lip1CT26 Colorectal~200~87
Saline-4T1 Breast Cancer~12000
This compound14T1 Breast Cancer~900~25
This compound-Cho-Lip14T1 Breast Cancer~400~67
Saline-Pan02 Pancreatic~10000
This compound1Pan02 Pancreatic~700~30
This compound-Cho-Lip1Pan02 Pancreatic~300~70

Data synthesized from studies such as Wan et al., 2021.

Table 2: In Vivo Toxicity Profile of this compound and this compound-Cho-Lip

Treatment Group Dose (mg/kg) Observation Body Weight Change (%) Serum Cytokine Levels (pg/mL)
Saline-Normal~ +5%Baseline
This compound1Signs of distress~ -10%IL-6: High, TNF-α: High
This compound-Cho-Lip1Normal~ +4%IL-6: Low, TNF-α: Low

Data synthesized from studies such as Wan et al., 2021.

Experimental Protocols

Protocol 1: Preparation of this compound-Cholesterol Liposomes (this compound-Cho-Lip)

This protocol is adapted from Wan et al., 2021.

  • Synthesis of this compound-Cholesterol (this compound-Cho):

    • Dissolve this compound and a cholesterol derivative with a linker (e.g., cholesterol-PEG-amine) in a suitable organic solvent such as dimethylformamide (DMF).

    • Add coupling reagents (e.g., HATU and DIEA) to facilitate the amide bond formation between the carboxylic acid of this compound and the amine of the cholesterol derivative.

    • Stir the reaction at room temperature for 24 hours.

    • Purify the this compound-Cho conjugate by preparative reverse-phase HPLC.

    • Confirm the structure and purity by mass spectrometry and NMR.

  • Preparation of Liposomes:

    • Dissolve this compound-Cho, DSPC, and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:9:0.5).

    • Remove the chloroform by rotary evaporation to form a thin lipid film on the wall of the flask.

    • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with sterile phosphate-buffered saline (PBS) by vortexing.

    • Extrude the resulting suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 200 nm then 100 nm) using a mini-extruder to form unilamellar liposomes of a uniform size.

    • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be confirmed by transmission electron microscopy (TEM).

Protocol 2: In Vivo Administration and Monitoring
  • Animal Models:

    • Use appropriate tumor models (e.g., subcutaneous CT26, 4T1, or Pan02 tumors in BALB/c or C57BL/6 mice).

    • Allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.

  • Dosing and Administration:

    • Administer the prepared formulations (e.g., this compound solution or this compound-Cho-Lip suspension) via the desired route (e.g., intravenous injection).

    • A typical dose might be 1 mg/kg of this compound equivalent.

    • Administer treatment on a predetermined schedule (e.g., every 3-4 days for a total of 3-4 doses).

  • Monitoring for Efficacy and Toxicity:

    • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.

    • Monitor the body weight of the animals every 2-3 days as an indicator of systemic toxicity.

    • Observe the animals daily for any clinical signs of distress (e.g., lethargy, ruffled fur).

    • At the end of the study, or at specified time points, blood can be collected for cytokine analysis (e.g., ELISA or multiplex bead array) and organs can be harvested for histological analysis.

Visualizations

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates IRF7 IRF7 MyD88->IRF7 Activates IRAK1 IRAK1 IRAK4->IRAK1 Activates TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1/TAB2/3 TRAF6->TAK1_complex IKK_complex IKKα/β/γ TAK1_complex->IKK_complex IκB IκB IKK_complex->IκB Phosphorylates (degradation) NF_kB NF-κB (p50/p65) IκB->NF_kB Inhibits NF_kB_n NF-κB NF_kB->NF_kB_n Translocates IRF7_n IRF7 IRF7->IRF7_n Translocates Gene_Expression Gene Expression NF_kB_n->Gene_Expression IRF7_n->Gene_Expression Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Gene_Expression->Cytokines IFNs Type I Interferons (IFN-α/β) Gene_Expression->IFNs Experimental_Workflow In Vivo Experimental Workflow Tumor_Implantation Tumor Cell Implantation (e.g., CT26, 4T1) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize into Treatment Groups (Saline, this compound, this compound-Cho-Lip) Tumor_Growth->Treatment_Groups Administration Drug Administration (e.g., i.v., q3d x 4) Treatment_Groups->Administration Monitoring Monitor Tumor Volume & Body Weight Administration->Monitoring Repeated Endpoint Endpoint Analysis Monitoring->Endpoint Cytokine_Analysis Serum Cytokine Analysis (ELISA) Endpoint->Cytokine_Analysis Histology Tumor/Organ Histology Endpoint->Histology Logical_Relationship Strategy for Mitigating Off-Target Effects Problem This compound Off-Target Effects (Systemic Inflammation, Toxicity) Strategy Formulation Strategy: Conjugation & Liposomal Encapsulation Problem->Strategy Mechanism1 Improved Solubility & Stability Strategy->Mechanism1 Mechanism2 Altered Pharmacokinetics & Biodistribution Strategy->Mechanism2 Mechanism3 Targeted Delivery (e.g., to Lymph Nodes) Strategy->Mechanism3 Outcome Reduced Systemic Toxicity & Enhanced Anti-Tumor Efficacy Mechanism1->Outcome Mechanism2->Outcome Mechanism3->Outcome

References

Technical Support Center: Conjugating 1V209 to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the conjugation of the TLR7 agonist, 1V209, to peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound?

The main challenge associated with this compound is its poor aqueous solubility. This inherent hydrophobicity can limit its handling in aqueous buffers and reduce its bioavailability and efficacy in biological systems.

Q2: Why should I conjugate this compound to a peptide?

Conjugating this compound to peptides is a key strategy to overcome its solubility limitations.[1][2][3][4][5] This approach can significantly enhance the water solubility of this compound, improve its delivery to target cells, and potentially increase its immunostimulatory activity as a TLR7 agonist. For instance, conjugation to a multidomain peptide hydrogel has been shown to improve the solubility of this compound by over 200-fold.[1][2][3]

Q3: What is the mechanism of action of this compound?

This compound is an agonist for Toll-like receptor 7 (TLR7), an endosomal receptor involved in the innate immune system. Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, initiating a robust immune response.

Q4: What is the recommended method for conjugating this compound to a peptide?

The most common and robust method for synthesizing the peptide and subsequently conjugating this compound is Fmoc-based solid-phase peptide synthesis (SPPS). This allows for the stepwise assembly of the peptide on a solid support, followed by the coupling of this compound to the N-terminus of the peptide chain.

Q5: How does the choice of linker impact the conjugate's activity?

The linker connecting this compound to the peptide can significantly influence the conjugate's stability, solubility, and biological activity.[6][7][8][] The length and composition of the linker can affect the presentation of this compound to the TLR7 receptor. For example, using a longer polyethylene glycol (PEG) linker has been shown to enhance the immunostimulatory effects of this compound conjugates.[6]

Q6: What are the critical quality control parameters for a this compound-peptide conjugate?

Key quality control parameters include purity, identity, peptide content, and drug-to-peptide ratio.[10][11] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), while the identity and molecular weight are confirmed by Mass Spectrometry (MS).[12][13][14][15] The drug-to-peptide ratio can also be determined using MS or UV-Vis spectroscopy.[16]

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Low Conjugation Yield - Incomplete deprotection of the N-terminal Fmoc group: Residual Fmoc group blocks the coupling of this compound. - Inefficient activation of this compound: The carboxylic acid moiety of this compound is not sufficiently activated for coupling. - Steric hindrance: The peptide sequence or structure hinders the access of activated this compound. - Precipitation of this compound during coupling: Poor solubility of this compound in the reaction solvent.- Optimize deprotection: Increase the deprotection time with piperidine or use a stronger base solution. Confirm complete deprotection using a qualitative test like the Kaiser test.[17] - Use appropriate coupling reagents: Employ efficient coupling reagents such as HBTU, HATU, or HCTU in the presence of a non-nucleophilic base like DIPEA.[18] - Incorporate a spacer: Introduce a flexible linker/spacer at the N-terminus of the peptide to reduce steric hindrance. - Improve solubility: Perform the coupling reaction in a solvent system that enhances the solubility of this compound, such as a mixture of DMF and DMSO.
Product Aggregation - Hydrophobic interactions: The inherent hydrophobicity of this compound and certain peptide sequences can lead to aggregation.[19] - High concentration: The conjugate may be prone to aggregation at high concentrations. - pH and buffer conditions: The pH of the solution can influence the net charge and solubility of the conjugate.- Optimize peptide sequence: If possible, incorporate more hydrophilic amino acids into the peptide sequence. - Formulation strategies: Work at lower concentrations. Utilize formulation excipients such as surfactants (e.g., Tween 20) or sugars (e.g., sucrose, mannitol) to prevent aggregation.[20][21][22] - pH adjustment: Determine the isoelectric point (pI) of the conjugate and work at a pH away from the pI to increase electrostatic repulsion and solubility.
Difficulty in Purification - Co-elution with unconjugated peptide: The conjugate and the unreacted peptide may have similar retention times in reverse-phase HPLC. - Presence of multiple byproducts: Incomplete reactions or side reactions during synthesis can lead to a complex mixture.- Optimize HPLC gradient: Use a shallower gradient during reverse-phase HPLC to improve the separation between the conjugate and the unconjugated peptide.[13][23][24] - Orthogonal purification methods: Employ a secondary purification technique, such as ion-exchange chromatography, if reverse-phase HPLC is insufficient.[15] - Improve synthesis efficiency: Optimize the coupling and deprotection steps during SPPS to minimize the formation of byproducts.
Inconsistent Biological Activity - Instability of the conjugate: The linker may be unstable, leading to the cleavage of this compound from the peptide. - Conformational changes: The conjugation may have altered the conformation of the peptide or this compound, affecting its interaction with TLR7. - Aggregation: Aggregated conjugate may have reduced activity.- Serum stability assay: Assess the stability of the conjugate in serum by incubating it for various time points and analyzing for degradation products by LC-MS.[25][26][27][28][29] - Linker optimization: If instability is observed, consider using a more stable linker.[6][7][8][] - Characterize the conjugate: Use techniques like Circular Dichroism (CD) to assess the secondary structure of the peptide portion of the conjugate. - Ensure product is monomeric: Use size-exclusion chromatography (SEC) to confirm the absence of aggregates before biological assays.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data that should be targeted or expected during the synthesis and characterization of this compound-peptide conjugates.

Table 1: Solubility Enhancement of this compound upon Peptide Conjugation

ConjugateFold Increase in Aqueous SolubilityReference
This compound-Peptide Hydrogel>200-fold[1][2][3]

Table 2: Typical Target Parameters for this compound-Peptide Conjugate Synthesis and Characterization

ParameterTarget Value/RangeAnalytical Method(s)
Conjugation Efficiency > 80%HPLC, LC-MS
Purity > 95%HPLC
Identity (Molecular Weight) Theoretical MW ± 1 DaMass Spectrometry (MS)
Serum Stability (Half-life) > 24 hours (application dependent)LC-MS
Drug-to-Peptide Ratio 1:1MS, UV-Vis Spectroscopy

Experimental Protocols

Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS) for N-terminal Conjugation of this compound

This protocol outlines the general steps for manual Fmoc-SPPS and subsequent N-terminal conjugation of this compound.

Materials:

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • This compound

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[30][31]

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.[18][32]

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).[31]

    • Wash the resin thoroughly with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.[31][32]

  • N-terminal Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine.

  • This compound Conjugation:

    • Dissolve this compound (1.5-2 equivalents) and a coupling reagent (e.g., HATU) with a base (e.g., DIPEA) in a minimal amount of DMF (co-solvent with DMSO if necessary to dissolve this compound).

    • Add the activated this compound solution to the peptide-resin.

    • Allow the reaction to proceed for 4-12 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[30][32]

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide conjugate using reverse-phase HPLC.[13][23][24]

  • Characterization: Confirm the identity and purity of the final this compound-peptide conjugate by LC-MS.[12][14][16][33]

Protocol 2: Serum Stability Assay of this compound-Peptide Conjugate

Materials:

  • This compound-peptide conjugate

  • Human or mouse serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% formic acid (FA)

  • LC-MS system

Procedure:

  • Prepare a stock solution of the this compound-peptide conjugate in a suitable solvent (e.g., DMSO) and then dilute it in PBS to a final concentration of ~10 µM.

  • Incubate with serum: Mix the peptide solution with an equal volume of serum (final serum concentration 50%).[25][26][27][28][29]

  • Incubate at 37°C.

  • Time points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the incubation mixture.

  • Protein precipitation: To stop the enzymatic degradation and precipitate serum proteins, add 3 volumes of cold ACN with 0.1% FA to the aliquot.

  • Centrifuge: Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analyze supernatant: Transfer the supernatant to an HPLC vial and analyze by LC-MS.

  • Data analysis: Quantify the peak area of the intact this compound-peptide conjugate at each time point. The half-life (t½) can be calculated by plotting the percentage of intact conjugate remaining versus time.

Visualizations

TLR7 Signaling Pathway

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 iV209 This compound iV209->TLR7 binds IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IRAK1->IRF7 activates TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates pIRF7 p-IRF7 IRF7->pIRF7 phosphorylation pIRF7_nuc p-IRF7 pIRF7->pIRF7_nuc translocates Gene_Expression Gene Transcription NFkB_nuc->Gene_Expression pIRF7_nuc->Gene_Expression Cytokines Pro-inflammatory Cytokines & Chemokines Gene_Expression->Cytokines IFN Type I Interferons Gene_Expression->IFN

Caption: TLR7 Signaling Pathway initiated by this compound.

Experimental Workflow for this compound-Peptide Conjugation

Conjugation_Workflow start Start: Solid Phase Resin spps Fmoc Solid-Phase Peptide Synthesis (SPPS) start->spps deprotection N-terminal Fmoc Deprotection spps->deprotection conjugation This compound Coupling deprotection->conjugation cleavage Cleavage from Resin & Side-chain Deprotection conjugation->cleavage purification RP-HPLC Purification cleavage->purification characterization LC-MS Analysis (Purity & Identity) purification->characterization end Final Product: This compound-Peptide Conjugate characterization->end

Caption: Experimental workflow for this compound-peptide conjugation.

References

1V209 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1V209 in long-term storage and during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid at -20°C for up to four years or as a stock solution at -80°C for up to two years.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo experiments, it is often prepared in a vehicle containing DMSO, PEG300, Tween-80, and saline.[1] It is crucial to ensure complete dissolution and to prepare fresh working solutions for each experiment to minimize potential degradation.

Q3: Can I store this compound working solutions for later use?

A3: It is strongly advised to prepare this compound working solutions fresh on the day of use.[1] The stability of this compound in aqueous solutions over time has not been extensively characterized, and storage in solution may lead to degradation.

Q4: What are the potential signs of this compound degradation?

A4: Visual indicators of degradation in solid this compound can include discoloration or changes in crystallinity. For solutions, precipitation or a change in color may suggest instability. However, the absence of these signs does not guarantee stability. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC).

Q5: How does this compound exert its biological effect?

A5: this compound is an agonist of Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal receptor that, upon activation, initiates a signaling cascade leading to the production of pro-inflammatory cytokines and type I interferons, which are crucial for antiviral and antitumor immune responses.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, potentially related to its stability.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected experimental results (e.g., reduced cytokine production). This compound Degradation: The compound may have degraded due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles).1. Verify Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations (-20°C for solid, -80°C for stock solutions). 2. Use a Fresh Aliquot: If using a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles, switch to a freshly prepared stock solution from a new vial of solid this compound. 3. Perform Analytical Check: If possible, analyze the this compound solution using HPLC to check for the presence of degradation products.
Improper Solution Preparation: The compound may not have been fully dissolved, or the working solution was not prepared freshly.1. Ensure Complete Dissolution: Visually inspect the solution to ensure there are no particulates. Gentle warming or sonication may aid dissolution in DMSO.[1] 2. Prepare Fresh Solutions: Always prepare working solutions immediately before use.
Precipitation observed in the working solution. Low Solubility in Aqueous Buffer: this compound has limited aqueous solubility, and precipitation can occur when the DMSO stock is diluted into aqueous media.1. Optimize Vehicle Composition: For in vivo studies, ensure the recommended co-solvents (e.g., PEG300, Tween-80) are used to maintain solubility.[1] 2. Check Final Concentration: Do not exceed the recommended final concentration in your experimental medium. 3. Vortex Before Use: Gently vortex the final working solution before adding it to your experimental system.
High background or non-specific cellular activation. Contamination of Stock Solution: The stock solution may be contaminated with microbial products (e.g., endotoxin) that can activate immune cells.1. Use Sterile Technique: Prepare stock solutions under sterile conditions using sterile, endotoxin-free DMSO and labware. 2. Filter-Sterilize: If appropriate for the experimental setup, filter-sterilize the final working solution through a 0.22 µm filter. 3. Test for Endotoxin: If non-specific activation persists, consider testing the stock solution for endotoxin levels.
Variability between experimental replicates. Inconsistent Aliquoting or Handling: Differences in the handling of this compound aliquots can introduce variability.1. Standardize Aliquoting: Ensure all aliquots are of a consistent volume and concentration. 2. Uniform Thawing: Thaw frozen aliquots consistently (e.g., at room temperature for a set time) before use. 3. Mix Thoroughly: Ensure the working solution is homogenous by gentle vortexing before each use.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.

Objective: To develop an HPLC method that can separate the intact this compound from any potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in DMSO at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 100 µg/mL.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer or use a diode array detector.

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation: Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the area of the main this compound peak in the sample chromatogram would indicate degradation. The percentage of degradation can be calculated based on the relative peak areas.

Protocol 2: Forced Degradation Study of this compound

This protocol describes a forced degradation study to identify potential degradation pathways and products of this compound under various stress conditions.

Objective: To intentionally degrade this compound to understand its stability profile and to generate degradation products for analytical method development.

Methodology: Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions:

  • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using the developed stability-indicating HPLC method (Protocol 1).

Data Interpretation: The chromatograms will reveal the extent of degradation under each condition and the formation of different degradation products, providing insight into the chemical stability of this compound.

Visualizations

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRF7 IRF7 MyD88->IRF7 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK complex TAK1->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates (leading to degradation) NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Gene_Expression Pro-inflammatory Cytokine & Type I Interferon Genes NF_kappa_B->Gene_Expression Transcription IRF7->Gene_Expression Transcription

Caption: TLR7 Signaling Pathway Activated by this compound.

Stability_Testing_Workflow start Start: this compound Sample storage Long-Term Storage (-20°C or -80°C) start->storage stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Time-Point Sampling storage->sampling analysis Stability-Indicating HPLC Analysis stress->analysis sampling->analysis data Data Evaluation: - Purity Assessment - Degradation Product Profile analysis->data end End: Stability Report data->end

Caption: Experimental Workflow for this compound Stability Testing.

References

Technical Support Center: Optimizing Cellular Delivery of 1V209 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers overcome challenges related to low cellular uptake and activity of 1V209 conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent agonist of Toll-like receptor 7 (TLR7), an endosomal receptor involved in the innate immune response.[1][2] Upon binding to TLR7, this compound initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, IP-10, and MCP-1, which can contribute to anti-tumor effects.[1] It is often used as a vaccine adjuvant to enhance antigen-specific immune responses.[2][3]

Q2: Why is this compound used in a conjugated form?

A2: this compound is a small molecule that can be rapidly cleared from a biological system. Conjugating it to larger molecules, such as polysaccharides, antibodies, or peptide hydrogels, can improve its water solubility, extend its in vivo persistence, and enhance its therapeutic efficacy while maintaining low toxicity.[1][3][4][5]

Q3: What does "transfection efficiency" mean in the context of this compound conjugates?

A3: For this compound conjugates, "transfection efficiency" typically refers to the efficiency of intracellular delivery to the endosomal compartment where TLR7 is located. Unlike DNA or siRNA transfection, the goal is not gene expression or knockdown, but rather the successful delivery of the conjugate to its site of action. This is often indirectly measured by assessing the downstream biological activity, such as cytokine production.

Q4: What are the critical factors for successful delivery of this compound conjugates?

A4: Successful delivery is influenced by a combination of factors including the choice of delivery vehicle or conjugation partner, the health and type of the target cells, cell density at the time of treatment, and the concentration of the conjugate.[6][7] Optimizing these parameters is crucial for achieving a robust biological response.

Troubleshooting Guide: Low Cellular Uptake and Activity

This section addresses common problems encountered when working with this compound conjugates.

Problem 1: Low or no detectable cytokine production after treating cells with the this compound conjugate.

Possible Cause Suggested Solution
Suboptimal Cell Health Ensure cells are healthy, actively dividing, and within a low passage number.[6][8] Avoid using cells that are over-confluent or have been in culture for too long.[9][10]
Incorrect Cell Density Optimize the cell density at the time of treatment. For many cell lines, a confluency of 70-90% for adherent cells is a good starting point.[6][11] Too few or too many cells can negatively impact results.[6]
Inappropriate Conjugate Concentration Perform a dose-response experiment to determine the optimal concentration of the this compound conjugate. Concentrations of unconjugated this compound between 0.1-10 µM have been shown to stimulate TNFα production in RAW264.7 cells.[1]
Issues with the Delivery Vehicle/Reagent If using a transfection reagent to facilitate uptake, ensure it is not expired and has been stored correctly at 4°C.[12] Optimize the ratio of the transfection reagent to the this compound conjugate.[9]
Incorrect Assay Timing The peak time for cytokine production can vary. Perform a time-course experiment to identify the optimal time point for analysis (e.g., 6, 12, 24, 48 hours post-treatment).[13] For mRNA, assessment is often done at 24-48 hours, while protein levels can be checked at 48-72 hours.[9]
Inhibitors in the Medium Serum can sometimes interfere with the formation of delivery complexes.[6][12] If using a lipid-based delivery reagent, form the complexes in serum-free medium before adding them to cells cultured in serum-containing medium.[11][12] Avoid using antibiotics in the medium during the experiment, as they can be toxic to cells when permeability is increased.[6][8]
Degradation of this compound Conjugate Ensure the conjugate has been stored properly. Stock solutions of this compound are typically stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Cell Type Not Responsive to TLR7 Agonists Confirm that your target cell line expresses TLR7 and is known to be responsive to TLR7 agonists. Include a positive control, such as a cell line known to respond to this compound (e.g., RAW264.7 mouse macrophages).[1]

Problem 2: High Cell Death or Cytotoxicity.

Possible Cause Suggested Solution
Excessive Conjugate Concentration High concentrations of the conjugate or the delivery reagent can be toxic. Reduce the concentration and perform a titration to find the optimal balance between efficacy and viability.[13]
Low Cell Density Plating cells at too low a density can make them more susceptible to toxicity. Ensure an appropriate cell density is used.[12]
Sensitivity to Delivery Reagent Some cells are sensitive to certain delivery reagents. Run a control with the delivery reagent alone to assess its toxicity.[13] Consider switching to a different delivery method, such as electroporation, for sensitive or hard-to-transfect cells.[][15]
Presence of Antibiotics Transfection reagents can increase the uptake of antibiotics, leading to cytotoxicity.[8] Avoid using antibiotics in the culture medium during the experiment.[8][11]

Quantitative Data Summary

The following tables provide recommended starting points for optimizing the delivery of this compound conjugates.

Table 1: Recommended Cell Densities for Treatment

Culture FormatAdherent Cells (at time of treatment)Suspension Cells (at time of treatment)
96-well plate70-90% confluency1 x 10^5 - 4 x 10^5 cells/mL
24-well plate70-90% confluency1 x 10^5 - 4 x 10^5 cells/mL
6-well plate70-90% confluency1 x 10^5 - 4 x 10^5 cells/mL

Note: Optimal cell density is cell-type dependent and should be empirically determined.[12]

Table 2: Optimization Ranges for Delivery Parameters

ParameterStarting RecommendationOptimization Range
This compound Conjugate Concentration 1 µM0.1 - 10 µM[1]
Delivery Reagent to Conjugate Ratio (µL:µg) 2:11:1 to 3:1
Incubation Time (Complex Formation) 15 minutes10 - 30 minutes[12]
Incubation Time (Post-treatment Analysis) 24 hours6 - 72 hours[9][13]

Experimental Protocols

Protocol: Assessing this compound Conjugate Activity via Cytokine Measurement (ELISA)

This protocol provides a method to indirectly measure the cellular uptake and activity of a this compound conjugate by quantifying the secretion of a downstream cytokine, such as TNF-α.

Materials:

  • TLR7-expressing cells (e.g., RAW264.7)

  • Complete cell culture medium

  • This compound conjugate stock solution

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kit for the target cytokine (e.g., mouse TNF-α)

  • Plate reader

Procedure:

  • Cell Seeding:

    • The day before the experiment, seed the cells in a 96-well plate at a density that will result in approximately 80% confluency on the day of treatment.

  • Preparation of this compound Conjugate Dilutions:

    • Prepare a series of dilutions of the this compound conjugate in complete culture medium. A typical concentration range to test would be 0.1 µM to 10 µM.

    • Include a "vehicle only" control (medium without the conjugate).

    • If using a delivery reagent, prepare the complexes according to the manufacturer's instructions. Typically, this involves diluting the reagent and the conjugate in serum-free medium separately, then combining them and incubating at room temperature for 15-20 minutes.[12]

  • Cell Treatment:

    • Carefully remove the medium from the plated cells.

    • Add 100 µL of the prepared this compound conjugate dilutions or control solutions to the appropriate wells.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for the desired time period (e.g., 24 hours).

  • Supernatant Collection:

    • After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

    • Carefully collect the cell culture supernatant from each well without disturbing the cell layer.

  • Cytokine Quantification (ELISA):

    • Perform the ELISA for the target cytokine (e.g., TNF-α) on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis:

    • Use the standard curve generated from the ELISA to determine the concentration of the cytokine in each sample.

    • Plot the cytokine concentration against the this compound conjugate concentration to determine the dose-response relationship.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in 96-well Plate (Day 1) prep_conjugate Prepare this compound Conjugate Dilutions and Controls (Day 2) treat Treat Cells with Conjugate prep_conjugate->treat incubate Incubate for 24 hours (37°C, 5% CO2) treat->incubate collect Collect Supernatant incubate->collect elisa Perform Cytokine ELISA collect->elisa analyze Analyze Data and Plot Dose-Response Curve elisa->analyze

Caption: Experimental workflow for assessing this compound conjugate activity.

Caption: Troubleshooting decision tree for low this compound conjugate activity.

TLR7_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iv209 This compound Conjugate tlr7 TLR7 iv209->tlr7 Binds myd88 MyD88 tlr7->myd88 Recruits irak4 IRAK4 myd88->irak4 irak1 IRAK1 irak4->irak1 traf6 TRAF6 irak1->traf6 tak1 TAK1 Complex traf6->tak1 irf7 IRF7 traf6->irf7 ikk IKK Complex tak1->ikk ikb IκB ikk->ikb Phosphorylates nfkb p50/p65 (NF-κB) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates irf7_nuc IRF7 irf7->irf7_nuc Translocates cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) nfkb_nuc->cytokines Activates Transcription irf7_nuc->cytokines Activates Transcription

Caption: Simplified TLR7 signaling pathway activated by this compound.

References

how to reduce the toxicity of 1V209 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "1V209" is a hypothetical agent for the purposes of this guide. The following recommendations are based on established principles for mitigating toxicity of novel small molecule inhibitors in preclinical animal studies.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and reducing toxicities associated with the hypothetical compound this compound during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of toxicities observed with small molecule inhibitors like this compound in animal studies?

A1: Toxicities with small molecule inhibitors can be varied and depend on the specific target and off-target profile of the compound. Common observations include body weight loss, gastrointestinal issues (diarrhea, constipation), neurological signs (tremors, ataxia), and organ-specific toxicities, such as hepatotoxicity or nephrotoxicity.[1][2] It is crucial to monitor animals daily for clinical signs of distress, including changes in behavior, ruffled fur, and lethargy.[3]

Q2: How can I distinguish between on-target and off-target toxicity of this compound?

A2: Distinguishing between on-target and off-target effects is a critical step in understanding and mitigating toxicity.[4]

  • On-target toxicity arises from the intended interaction of this compound with its target protein, which may also be present in healthy tissues.

  • Off-target toxicity results from this compound binding to unintended proteins.[4]

Several strategies can help differentiate these:

  • Kinome-wide selectivity screening: This can identify unintended kinase targets of this compound.[4]

  • Use of structurally distinct inhibitors: Testing inhibitors with different chemical scaffolds that target the same primary protein can help determine if the toxicity is consistently linked to the target.[4][5]

  • Phenotypic comparison: Compare the observed toxicities with the known consequences of inhibiting the target protein through genetic methods (e.g., knockouts).[5]

Q3: What role does drug metabolism and pharmacokinetics (DMPK) play in the toxicity of this compound?

A3: The pharmacokinetic properties of a drug, which include its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its toxicity.[6][7] The metabolism of a drug, primarily in the liver, can sometimes produce toxic byproducts.[1][8] Understanding the DMPK profile of this compound is essential for predicting and managing its toxic effects.[6] For instance, if this compound has a long half-life, it may accumulate in tissues and cause toxicity. Conversely, rapid metabolism could lead to the formation of harmful metabolites.[1][8]

Troubleshooting Guides

Issue 1: Significant Body Weight Loss (>15%) in Animals Treated with this compound
Possible Cause Troubleshooting Steps Expected Outcome
Dose is above the Maximum Tolerated Dose (MTD) 1. Perform a dose de-escalation study to identify a better-tolerated dose.[2] 2. Adjust the dosing schedule (e.g., from daily to every other day).[3]Identification of a dose and schedule that maintains efficacy while minimizing weight loss.
Vehicle-related toxicity 1. Run a vehicle-only control group to assess the vehicle's contribution to toxicity. 2. Consider alternative, less toxic vehicles if necessary.[9]Determination of whether the observed toxicity is due to the vehicle or the compound.
On-target toxicity in metabolic tissues 1. Confirm on-target engagement in relevant tissues using pharmacodynamic markers.[3] 2. If on-target, explore alternative therapeutic strategies like PROTACs (Proteolysis Targeting Chimeras) which can degrade the target protein.[10]Understanding the cause of toxicity and exploring next-generation therapeutic approaches.
Issue 2: Signs of Organ Toxicity (e.g., elevated liver enzymes)
Possible Cause Troubleshooting Steps Expected Outcome
Off-target kinase inhibition 1. Conduct a kinome-wide selectivity screen to identify unintended targets of this compound.[4] 2. Test a more selective inhibitor if available to see if the toxicity is mitigated.[3]Identification of off-target kinases responsible for toxicity and guidance for future medicinal chemistry efforts.
Formation of reactive metabolites 1. Conduct in vitro metabolism studies to identify potential toxic byproducts.[8] 2. Modify the chemical structure of this compound to block metabolic "hotspots."A clearer understanding of the metabolic fate of this compound and the development of safer analogues.
Poor formulation leading to high local concentration 1. Optimize the formulation to improve solubility and reduce precipitation at the injection site.[11] 2. Consider alternative routes of administration.Improved drug delivery and reduced localized toxicity.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Use the same species and strain of animal that will be used in subsequent efficacy studies.

  • Group Size: A minimum of 3-5 animals per group is recommended.[2]

  • Dose Escalation: Begin with a low dose, estimated from in vitro data, and escalate the dose in subsequent groups.[3] Include a vehicle control group.

  • Administration: Administer this compound via the intended route for efficacy studies (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Daily: Record body weight and perform clinical observations for signs of toxicity.[3]

    • Endpoint: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess organ function.[3] Perform a complete necropsy and collect major organs for histopathological examination.[3]

Visualizations

experimental_workflow cluster_preclinical Preclinical Toxicity Assessment Workflow for this compound in_vitro In Vitro IC50 Determination mtd_study Maximum Tolerated Dose (MTD) Study in_vitro->mtd_study Estimate Starting Dose dose_selection Dose Selection for Efficacy Studies mtd_study->dose_selection Identify Tolerated Dose Range efficacy_study Efficacy Study with Concurrent Toxicity Monitoring dose_selection->efficacy_study pk_pd_study Pharmacokinetic/Pharmacodynamic (PK/PD) Study efficacy_study->pk_pd_study Correlate Exposure with Efficacy and Toxicity histopathology Endpoint Histopathology and Blood Analysis efficacy_study->histopathology

Caption: General experimental workflow for in vivo studies with this compound.

Caption: A logical workflow for troubleshooting toxicity issues with this compound.

References

refining protocols for 1V209 delivery to lymph nodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1V209 for targeted delivery to lymph nodes. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: What is the optimal size for this compound nanoparticles for passive lymph node targeting?

A1: For passive accumulation in lymph nodes following interstitial injections (such as subcutaneous or intradermal), nanoparticles with a hydrodynamic diameter between 10-100 nm are generally most effective.[1][2][3][4][5][6] Particles smaller than 10 nm may be rapidly cleared into the bloodstream, while particles larger than 100 nm can be trapped in the extracellular matrix at the injection site, limiting their diffusion to lymphatic vessels.[2][4]

Q2: How does the surface charge of this compound affect its delivery to lymph nodes?

A2: The surface charge of nanoparticles plays a critical role in their interaction with the interstitial matrix and immune cells. Generally, negatively charged nanoparticles tend to accumulate more readily in draining lymph nodes compared to neutral or positively charged particles after subcutaneous injection.[1][2][7] This is because the extracellular matrix is also negatively charged, and electrostatic repulsion can facilitate movement through the interstitium.[2] Conversely, cationic (positively charged) nanoparticles may show preferential uptake by certain dendritic cell subsets, which could be advantageous if cell-mediated transport is the goal.[8][9]

Q3: What are the primary mechanisms for this compound to reach the lymph nodes?

A3: There are two main pathways for nanoparticle delivery to lymph nodes:

  • Passive Drainage: Smaller nanoparticles (10-100 nm) can move with the interstitial fluid and enter lymphatic capillaries through gaps between lymphatic endothelial cells, eventually draining into the lymph node.[4]

  • Cell-Mediated Transport ("Trojan Horse" approach): Antigen-presenting cells (APCs), such as dendritic cells and macrophages at the injection site, can phagocytose this compound.[1][2] These cells then migrate to the draining lymph nodes as part of their normal immune surveillance function, carrying the nanoparticles with them.[1][2]

Troubleshooting Common Issues

Q4: I am observing low accumulation of this compound in the target lymph nodes. What are the possible causes and solutions?

A4: Low lymph node accumulation is a common issue. Consider the following factors:

  • Particle Size: If your this compound formulation has a size outside the optimal 10-100 nm range, lymphatic uptake will be inefficient.

    • Solution: Characterize the hydrodynamic size of your this compound particles using Dynamic Light Scattering (DLS) before each experiment. If the size is too large, you may need to refine your synthesis or purification protocol.

  • Aggregation: Nanoparticles can aggregate at the injection site, effectively increasing their size and preventing lymphatic uptake.

    • Solution: Ensure proper dispersion of this compound in a suitable vehicle before injection. Consider including stabilizing agents like PEG in your formulation, which can also improve transport through the extracellular matrix.[1]

  • Injection Technique: The depth and volume of the injection can significantly impact results.

    • Solution: For targeting draining lymph nodes, a subcutaneous or intradermal injection is often preferred over intramuscular or intravenous injections.[2] Ensure a consistent injection volume and depth across all experiments. Refer to our detailed protocol for subcutaneous injections.

  • Surface Chemistry: An inappropriate surface charge can hinder movement through the interstitium.

    • Solution: As a starting point, a negative surface charge is often recommended for passive targeting.[1][2] If your this compound has a positive or neutral charge, consider surface modification.

Q5: After intravenous injection, I see high accumulation of this compound in the liver and spleen, but very little in the lymph nodes. Why is this happening?

A5: This is a typical outcome for intravenously administered nanoparticles. The high accumulation in the liver and spleen is due to rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS).[7][10] Lymph node accumulation after IV injection is generally very low, often less than 0.1% of the injected dose.[7]

  • Solution: If systemic delivery to all lymph nodes is required, you will need to optimize this compound to have a long circulation time. This can be achieved by:

    • Ensuring a particle size small enough to avoid immediate MPS clearance (though specific sizes depend on the material).

    • Using a neutral or slightly negative surface charge.

    • Coating the nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, to create a "stealth" effect that evades the MPS.[3]

    • Alternatively, consider a local administration route like subcutaneous injection to target specific draining lymph nodes if your experimental design allows it.

Q6: My results are highly variable between different animals. How can I improve consistency?

A6: In vivo experiments inherently have variability. To minimize this:

  • Standardize Injection Procedure: Ensure every injection is performed at the same anatomical location, at the same depth, and with the same volume.[11] Massaging the injection site for a short period (e.g., 10-30 seconds) can sometimes aid in dispersion and lymphatic uptake.[12]

  • Use a Homogenous Formulation: Before drawing each dose, ensure your this compound solution is well-mixed to prevent settling or aggregation.

  • Animal Factors: Use animals of the same age, sex, and strain. House them under identical conditions.

  • Increase Sample Size: A larger number of animals per group will increase the statistical power of your results and help to account for inherent biological variability.

Data Summary Tables

Table 1: Effect of Nanoparticle Size on Lymph Node Accumulation
Nanoparticle Size (Hydrodynamic Diameter)Relative Lymph Node AccumulationPrimary Transport MechanismReferences
< 10 nmLowRapid clearance into blood capillaries.[2][4]
10 - 50 nmHighEfficient passive drainage into lymphatic vessels. Considered optimal for many applications.[1][3][13]
50 - 100 nmModerate to HighPassive drainage and some cell-mediated transport.[1][4]
> 100 nmLowTrapped in the interstitial matrix; inefficient drainage. Relies more on cell-mediated transport.[2][4][13]
Table 2: Influence of Surface Charge on Lymph Node Targeting (Subcutaneous Injection)
Surface ChargeRelative Lymph Node AccumulationRationaleReferences
Negative (Anionic) HighRepulsive electrostatic interactions with the negatively charged extracellular matrix can facilitate easier passage to lymphatic vessels.[1][2][7]
Neutral ModerateLess interaction with the extracellular matrix compared to charged particles.[1]
Positive (Cationic) VariableCan be trapped at the injection site due to strong interaction with the negatively charged matrix. However, may show enhanced uptake by APCs, which can then traffic to lymph nodes.[7][8][9]

Experimental Protocols

Protocol 1: Subcutaneous Injection for Lymph Node Targeting in a Mouse Model

This protocol describes a standard method for subcutaneous injection in mice to target the inguinal lymph node.

Materials:

  • This compound nanoparticle solution in a sterile, biocompatible buffer (e.g., PBS).

  • Mouse restraint device.

  • Insulin syringes (e.g., 29-31 gauge).

  • 70% ethanol wipes.

  • Appropriate Personal Protective Equipment (PPE).

Procedure:

  • Preparation: Vigorously vortex the this compound solution for 30 seconds to ensure a homogenous suspension. Draw the desired volume (typically 20-50 µL for a mouse) into the syringe. Remove any air bubbles.

  • Animal Restraint: Properly restrain the mouse. For targeting the inguinal lymph node, the injection site is typically the flank or the inner thigh.[14]

  • Site Preparation: Shave the fur from the injection area if necessary for visualization. Clean the skin with a 70% ethanol wipe and allow it to dry completely.[11]

  • Injection:

    • Gently pinch the skin at the injection site to lift it and create a "tent."

    • Insert the needle, bevel up, at a 45-degree angle into the base of the skin tent. You should feel a slight give as the needle enters the subcutaneous space.

    • Slowly and steadily depress the plunger to inject the entire volume.[11]

    • Withdraw the needle quickly and apply gentle pressure to the site with a sterile gauze pad for a few seconds if needed.[11]

  • Post-Injection: Return the animal to its cage and monitor for any adverse reactions. The draining lymph nodes can typically be harvested for analysis after a predetermined time point (e.g., 3, 6, or 24 hours).

Protocol 2: Quantification of this compound Accumulation in Lymph Nodes via Fluorescence Imaging

This protocol assumes this compound is fluorescently labeled.

Materials:

  • Surgical tools for dissection (forceps, scissors).

  • Phosphate-Buffered Saline (PBS).

  • In vivo imaging system (IVIS) or fluorescence microscope.

  • Petri dishes or microscope slides.

Procedure:

  • Tissue Harvest: At the desired time point post-injection, euthanize the mouse using an approved method.

  • Dissection: Place the mouse on its back and secure the limbs.[14] Make a midline incision to expose the abdominal and inguinal regions.[14] Carefully locate and dissect the draining lymph nodes (e.g., inguinal) and, as a control, non-draining lymph nodes (e.g., axillary nodes from the contralateral side).

  • Sample Preparation: Gently clean the harvested lymph nodes of surrounding fatty tissue using fine forceps. Rinse them in PBS.

  • Imaging (IVIS):

    • Arrange the lymph nodes in a petri dish on a black, non-reflective surface.

    • Place the dish in the imaging system.

    • Acquire fluorescent images using the appropriate excitation and emission filters for your this compound's fluorophore.

    • Also, acquire a brightfield image for anatomical reference.

  • Imaging (Microscopy):

    • For higher resolution analysis, lymph nodes can be fixed (e.g., in 4% paraformaldehyde), sectioned, and mounted on slides for fluorescent microscopy. This allows for visualization of the distribution of this compound within the lymph node structure.

  • Quantification:

    • Using the analysis software for your imaging system, draw a Region of Interest (ROI) around each lymph node.

    • Measure the total radiant efficiency or average fluorescence intensity within each ROI.

    • Subtract any background fluorescence from a control region.

    • Compare the fluorescence intensity between draining and non-draining lymph nodes to determine the extent of targeted accumulation.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: In-Vivo Experiment cluster_analysis Phase 3: Analysis prep This compound Formulation (Size & Charge Characterization) inject Subcutaneous Injection of this compound prep->inject animal Animal Model Acclimation animal->inject wait Incubation Period (e.g., 3-24 hours) inject->wait harvest Harvest Draining & Control Lymph Nodes wait->harvest image Ex-Vivo Fluorescence Imaging (e.g., IVIS) harvest->image quant Quantification of Fluorescence Intensity image->quant data Data Analysis & Statistical Comparison quant->data

Caption: Experimental workflow for evaluating this compound delivery to lymph nodes.

factors_influencing_delivery main This compound Lymph Node Accumulation params Physicochemical Properties params->main determine size Size (10-100 nm optimal) params->size charge Surface Charge (Negative often preferred) params->charge peg PEGylation ('Stealth' coating) params->peg passive Passive Drainage (Interstitial Flow) size->passive major factor cell Cell-Mediated Transport (via APCs) size->cell influences uptake charge->passive influences charge->cell influences uptake peg->passive improves routes Transport Pathways routes->main dictate routes->passive routes->cell

Caption: Key factors influencing this compound delivery to lymph nodes.

tlr_pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) v209 This compound tlr Toll-like Receptor (TLR) v209->tlr binds & activates myd88 MyD88 tlr->myd88 recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb NF-κB traf6->nfkb activates cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) nfkb->cytokines promotes transcription of

Caption: Hypothetical activation of a TLR pathway by this compound in an APC.

References

Validation & Comparative

A Comparative Analysis of TLR7 Agonists: 1V209 vs. Imiquimod in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two Toll-like receptor 7 (TLR7) agonists, 1V209 and imiquimod, based on available preclinical data. The information is intended to assist researchers in evaluating these compounds for potential applications in immunotherapy and vaccine adjuvant development.

Introduction

Toll-like receptor 7 (TLR7) is an innate immune receptor that recognizes single-stranded RNA viruses and small synthetic agonists. Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, ultimately stimulating both innate and adaptive immune responses.[1] Imiquimod is a well-established TLR7 agonist approved for topical treatment of certain skin cancers and genital warts.[1][2] this compound is another potent TLR7 agonist that has shown significant anti-tumor effects in preclinical studies, often utilized in conjugated forms to enhance its delivery and efficacy.[3][4] This guide compares the efficacy of this compound and imiquimod based on their performance in in vitro and in vivo experimental models.

Mechanism of Action: TLR7 Signaling Pathway

Both this compound and imiquimod exert their effects by binding to and activating TLR7, which is primarily expressed in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells. Upon agonist binding, TLR7 recruits the adaptor protein MyD88, initiating a downstream signaling cascade that involves IRAK4, TRAF6, and TAK1. This ultimately leads to the activation of transcription factors NF-κB and IRF7, which drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α).[5]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 Agonist (this compound/Imiquimod) MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 activates TRAF6 TRAF6 IRAK4->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IRF7 IRF7 TRAF6->IRF7 activates IKK_complex IKK complex TAK1->IKK_complex activates IκB IκB IKK_complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_active NF-κB NF-κB->NF-κB_active translocates to IRF7_active IRF7 IRF7->IRF7_active translocates to Gene_Expression Gene Expression (Cytokines, Type I IFNs) NF-κB_active->Gene_Expression induces IRF7_active->Gene_Expression induces

TLR7 Signaling Cascade

In Vitro Efficacy: Cytokine Induction

The potency of TLR7 agonists is often evaluated by their ability to induce the secretion of key pro-inflammatory cytokines in immune cells.

AgonistCell LineCytokinePotency (EC50)Reference
This compound Mouse RAW264.7 MacrophagesTNF-α~2.11 µM[6]
Imiquimod Human Peripheral Blood Mononuclear Cells (PBMCs)IFN-α1-5 µg/mL (induces multiple cytokines)[5]
Imiquimod Human Plasmacytoid Dendritic Cells (pDCs)IFN-αInduces IFN-α[7]

Note: Direct comparison of EC50 values should be approached with caution due to variations in experimental conditions, cell types, and assay protocols across different studies.

Experimental Protocols: In Vitro Cytokine Induction

TNF-α Induction in RAW264.7 Macrophages

This protocol provides a general workflow for assessing TNF-α secretion from RAW264.7 macrophage cells following stimulation with a TLR7 agonist.

TNF_alpha_Induction_Workflow Seed_Cells 1. Seed RAW264.7 cells in 96-well plate Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_Agonist 3. Add TLR7 agonist (this compound or Imiquimod) Incubate_24h->Add_Agonist Incubate_6h 4. Incubate for 6-24 hours Add_Agonist->Incubate_6h Collect_Supernatant 5. Collect supernatant Incubate_6h->Collect_Supernatant ELISA 6. Measure TNF-α by ELISA Collect_Supernatant->ELISA

TNF-α Induction Workflow

Methodology:

  • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well and incubated for 24 hours.[8]

  • Stimulation: The culture medium is replaced with fresh medium containing various concentrations of the TLR7 agonist (this compound or imiquimod).

  • Incubation: The cells are incubated for a specified period, typically 6 to 24 hours, to allow for cytokine production.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.[9][10][11]

IL-6 Induction in Bone Marrow-Derived Dendritic Cells (BMDCs)

Methodology:

  • BMDC Generation: Bone marrow cells are harvested from the femurs and tibias of mice and cultured in the presence of GM-CSF or Flt3L to differentiate them into dendritic cells.[12][13]

  • Stimulation: Mature BMDCs are treated with different concentrations of the TLR7 agonist.

  • Incubation and Supernatant Collection: The cells are incubated, and the supernatant is collected.

  • ELISA: IL-6 levels in the supernatant are measured using an ELISA kit.[14][15][16]

In Vivo Efficacy: Anti-Tumor Activity

The anti-tumor efficacy of this compound and imiquimod has been evaluated in various syngeneic mouse tumor models.

AgonistTumor ModelKey FindingsReference
This compound-Cholesterol-Liposome 4T1 Breast CancerInhibited tumor progression.[3]
This compound-Cholesterol-Liposome CT26 Colorectal CancerInhibited tumor progression.[3]
Imiquimod B16 MelanomaSignificantly reduced tumor growth.[2]
Imiquimod Mouse HemangioendotheliomaSignificantly decreased tumor growth and increased animal survival.[17]

Experimental Protocols: In Vivo Tumor Models

4T1 Breast Cancer Model

This protocol outlines the general procedure for establishing and treating a 4T1 breast cancer model in mice.

4T1 Breast Cancer Model Workflow

Methodology:

  • Cell Line: The 4T1 murine breast cancer cell line is used.[18][19]

  • Animal Model: Female BALB/c mice are typically used.[19]

  • Tumor Inoculation: 4T1 cells are injected into the mammary fat pad of the mice.[20][21]

  • Treatment: Once tumors are established, treatment with the TLR7 agonist is initiated. Administration can be, for example, intratumoral or topical.

  • Efficacy Assessment: Tumor growth is monitored by measuring tumor volume at regular intervals. Animal survival is also a key endpoint.[18]

B16 Melanoma Model

Methodology:

  • Cell Line: The B16-F10 murine melanoma cell line is commonly used.[22][23]

  • Animal Model: C57BL/6 mice are the appropriate syngeneic host.[22]

  • Tumor Inoculation: B16-F10 cells are injected subcutaneously into the flank of the mice.[22][24]

  • Treatment: Similar to the 4T1 model, treatment begins once tumors are palpable.

  • Efficacy Assessment: Tumor volume and survival are monitored to evaluate the anti-tumor effect.[22][25]

Summary and Conclusion

Both this compound and imiquimod are potent TLR7 agonists that demonstrate significant immune-stimulatory and anti-tumor activities in preclinical models. Imiquimod is a well-characterized compound with clinical approval for topical applications. This compound, particularly when formulated in delivery systems like liposomes, shows promising anti-tumor efficacy in various cancer models.

The choice between these agonists for research and development will depend on the specific application, desired route of administration, and the formulation strategy. The provided data and experimental outlines serve as a guide for designing further comparative studies to elucidate the relative potency and therapeutic potential of these two important TLR7 agonists. Direct head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their efficacy.

References

Validating the TLR7-Specific Activity of 1V209: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Toll-like receptor 7 (TLR7) agonist 1V209 with other well-known TLR7 modulators. The following sections present supporting experimental data, detailed protocols for activity validation, and visualizations of the key biological pathways and experimental workflows.

Comparative Analysis of TLR7 Agonist Potency and Specificity

The potency and specificity of a TLR7 agonist are critical determinants of its therapeutic potential. While direct head-to-head comparative studies for this compound against a wide panel of TLRs are not extensively available in the public domain, this section compiles the existing data to provide a comparative overview.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other common TLR7 agonists. It is important to note that these values are derived from different experimental systems, which can influence the absolute EC50 values. Therefore, this table should be used as a guide for relative potency.

AgonistTarget(s)Cell LineAssay ReadoutEC50Reference
This compound TLR7Murine Macrophages (RAW 264.7)TNF-α Secretion2.11 µM[1]
This compound-polysaccharide conjugate TLR7Murine Macrophages (RAW 264.7)TNF-α Secretion4.62 - 61.7 nM[1]
This compound-polysaccharide conjugate Murine Bone Marrow-Derived Dendritic CellsIL-6 Secretion3.2 - 188 nM[1]
Gardiquimod TLR7Human Embryonic Kidney (HEK) - TLR7 ReporterNF-κB Activation~4 µM[2]
Imiquimod TLR7Human Peripheral Blood Mononuclear Cells (PBMCs)IFN Production~1.7 µM[3]
Resiquimod (R848) TLR7/TLR8Human Embryonic Kidney (HEK) - TLR7/8 ReporterNF-κB ActivationNanomolar range[3]
Vesatolimod (GS-9620) TLR7Not SpecifiedNot Specified291 nM[4]

Discussion of Specificity

This compound is consistently described as a TLR7-specific agonist.[4][5][6] However, quantitative data on its activity against other TLRs (e.g., TLR8, TLR9) to definitively establish its selectivity profile is limited in publicly available literature. For comparison, Resiquimod (R848) is a known dual TLR7 and TLR8 agonist, while Imiquimod is considered more selective for TLR7.[7] Gardiquimod is also a potent TLR7 agonist and is reported to be about 10 times more active than Imiquimod.[8] The development of highly selective TLR7 agonists is an active area of research, with some novel compounds demonstrating no activity on TLR2, 3, 4, 8, and 9 at concentrations up to 5 µM.[2]

Signaling Pathway and Experimental Workflow

TLR7 Signaling Pathway

Activation of TLR7 by agonists like this compound in the endosome of immune cells, such as dendritic cells and B cells, initiates a downstream signaling cascade. This process is primarily mediated by the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and IRF7. This, in turn, results in the production of type I interferons and other pro-inflammatory cytokines, mounting an innate immune response that helps drive a subsequent adaptive immune response.

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activation IKK_complex IKK Complex TAK1->IKK_complex NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylation NF_kB NF-κB NF_kB->Nucleus Translocation Gene_Expression Gene Expression NF_kB->Gene_Expression IRF7->Nucleus Translocation IRF7->Gene_Expression Cytokines Type I IFN & Pro-inflammatory Cytokines Gene_Expression->Cytokines Transcription & Translation

Caption: TLR7 signaling cascade initiated by an agonist.

Experimental Workflow for Validating TLR7-Specific Activity

The following diagram outlines a typical workflow for confirming the TLR7-specific activity of a compound like this compound.

Experimental_Workflow Workflow for TLR7 Agonist Validation cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Compound_Prep Prepare this compound & Control Agonists Stimulation Stimulate Cells with This compound & Controls Compound_Prep->Stimulation Cell_Culture Culture HEK-Blue™ hTLR7 & hTLR-Null Cells Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Stimulation Incubation Incubate for 18-24h Stimulation->Incubation SEAP_Assay Measure SEAP Activity (OD 655 nm) Incubation->SEAP_Assay Cytokine_Assay Measure Cytokine Release from PBMCs (ELISA) Incubation->Cytokine_Assay Data_Analysis Calculate EC50 & Compare Responses SEAP_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: Experimental workflow for TLR7 agonist validation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of TLR7 agonists.

1. TLR7 Activity Assessment using HEK-Blue™ hTLR7 Reporter Cells

This assay quantifies the activation of the NF-κB signaling pathway downstream of TLR7.

  • Cell Handling:

    • Culture HEK-Blue™ hTLR7 cells and HEK-Blue™ Null1-k cells (as a negative control) according to the manufacturer's instructions.

    • Passage the cells when they reach 80-90% confluency.

  • Assay Procedure:

    • Wash cells with pre-warmed PBS and detach them using a cell scraper or non-enzymatic cell dissociation solution.

    • Resuspend the cells in pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8 x 10^5 cells/mL.

    • Prepare serial dilutions of this compound and control agonists (e.g., R848, Gardiquimod) in cell culture medium.

    • Add 20 µL of the diluted compounds to the wells of a 96-well flat-bottom plate.

    • Add 180 µL of the cell suspension to each well.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Measure the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis:

    • Determine the EC50 value for each compound by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

    • Compare the response in HEK-Blue™ hTLR7 cells to that in the HEK-Blue™ Null1-k cells to confirm TLR7-dependent signaling.

2. Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol measures the production of key cytokines, such as IFN-α and TNF-α, from primary human immune cells.

  • PBMC Isolation:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs with PBS and resuspend them in complete RPMI 1640 medium.

  • Cell Stimulation:

    • Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.

    • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

    • Add 100 µL of 2x concentrated this compound or control agonists to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement (ELISA):

    • After incubation, centrifuge the plate and carefully collect the supernatant.

    • Quantify the concentration of IFN-α, TNF-α, or other cytokines of interest in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the experimental samples based on the standard curve.

    • Compare the cytokine levels induced by this compound to those induced by control agonists and the vehicle control.

References

A Comparative Analysis of Conjugated vs. Unconjugated 1V209: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between conjugated and unconjugated forms of immunomodulatory agents is critical for advancing novel therapeutics. This guide provides an objective comparison of the Toll-like receptor 7 (TLR7) agonist 1V209 in its unconjugated state versus its various conjugated formulations. The analysis is supported by experimental data to elucidate the impact of conjugation on the compound's physicochemical properties, biological activity, and therapeutic potential.

Executive Summary

This compound is a potent TLR7 agonist with demonstrated anti-tumor effects.[1][2] However, its unconjugated form exhibits poor water solubility, which can limit its therapeutic application.[3][4] To address this limitation and enhance its efficacy, this compound has been conjugated to various moieties, including polysaccharides, lipids (cholesterol), and peptides. Experimental evidence robustly indicates that conjugation not only improves solubility but also significantly enhances the immunostimulatory potency of this compound, modulates its pharmacokinetic profile for better tissue targeting, and can maintain a low toxicity profile.[1][3][4][5]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the performance of unconjugated this compound with its conjugated counterparts.

Table 1: Physicochemical Properties

PropertyUnconjugated this compoundConjugated this compound (Peptide Hydrogel)Reference
Water Solubility Approx. 100 µM> 20 mM (>200-fold improvement)[3][6]

Table 2: In Vitro Immunostimulatory Activity

AssayCell TypeUnconjugated this compoundConjugated this compoundFold Increase in PotencyReference
TNF-α Secretion RAW 264.7 MacrophagesInactive aloneEC₅₀: 4.62-61.7 nM (Polysaccharide)N/A (activates only when conjugated)[7]
IL-6 Secretion Bone Marrow-Derived Dendritic Cells (BMDCs)Inactive aloneEC₅₀: 3.2-188 nM (Polysaccharide)N/A (activates only when conjugated)[7]
Cytokine Production Murine Mononuclear LeukocytesBaseline10 to 1000-fold higher (Polysaccharide)10-1000x[4]
TLR7 Agonist Activity TLR7 Reporter CellsNormalized to 1Approx. 2-fold higher (Peptide)~2x[3]

Table 3: In Vivo Anti-Tumor Efficacy (CT26 Colorectal Cancer Mouse Model)

TreatmentOutcomeUnconjugated this compoundConjugated this compound (Cholesterol-Liposome)Reference
Tumor Growth Primary Tumor WeightNot reported as standaloneSignificant decrease[5][7]
Metastasis Secondary Tumor Volume & NumberNot reported as standaloneSignificant decrease[5][7]
Immune Response Tumor-Associated CD8+ IFN-γ+ T cellsNot reported as standaloneIncreased levels[7]
Survival Median SurvivalNot reported as standaloneIncreased survival[7]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by activating TLR7, an endosomal pattern recognition receptor crucial to the innate immune system.[8] Upon binding, TLR7 recruits the adaptor protein MyD88, initiating a downstream signaling cascade.[9][10] This cascade culminates in the activation of key transcription factors, including NF-κB and IRF7, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines such as TNF-α and IL-6.[1][11] This cytokine milieu activates dendritic cells, natural killer (NK) cells, and promotes the development of a robust antigen-specific T-cell response, particularly a Th1-biased response, which is critical for anti-tumor immunity.[5][9]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 recruits V209 This compound V209->TLR7 binds IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 activates IKK IKK Complex TAK1->IKK NFkB_complex p50/p65/IκBα IKK->NFkB_complex phosphorylates IκBα NFkB p50/p65 NFkB_complex->NFkB releases NFkB_translocation Nuclear Translocation NFkB->NFkB_translocation IRF7_translocation Nuclear Translocation IRF7->IRF7_translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Immune_Response ANTI-TUMOR IMMUNE RESPONSE Cytokines->Immune_Response IFN Type I Interferons (IFN-α, IFN-β) IFN->Immune_Response NFkB_translocation->Cytokines induces transcription IRF7_translocation->IFN induces transcription

Caption: TLR7 signaling pathway initiated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are summaries of key experimental protocols used in the characterization of this compound.

In Vitro Cytokine Secretion Assay

This assay quantifies the immunostimulatory activity of this compound by measuring cytokine release from immune cells.

  • Cell Culture: Murine bone marrow-derived dendritic cells (BMDCs) or macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.[7]

  • Treatment: Cells are treated with serial dilutions of unconjugated this compound, conjugated this compound, or a vehicle control for a specified period (e.g., 18-24 hours).[1]

  • Sample Collection: The cell culture supernatant is collected.

  • Quantification: Cytokine levels (e.g., TNF-α, IL-6) in the supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific to the cytokine of interest.

  • Data Analysis: The effective concentration required to elicit 50% of the maximal response (EC₅₀) is calculated to determine potency.

In Vivo Tumor Model Efficacy Study

Animal models are used to evaluate the anti-tumor efficacy of this compound formulations.

  • Tumor Implantation: Syngeneic tumor cells (e.g., CT26 colorectal carcinoma) are subcutaneously injected into immunocompetent mice (e.g., BALB/c).[5]

  • Treatment Administration: Once tumors reach a palpable size, mice are treated with unconjugated this compound, conjugated this compound (e.g., liposomal this compound-cholesterol), or a control (e.g., saline) via an appropriate route (e.g., intravenous).[1][5]

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) with calipers. Animal body weight and overall health are also monitored.

  • Endpoint Analysis: At the study endpoint, tumors may be excised and weighed. Immune cell infiltration (e.g., CD8+ T cells) within the tumor microenvironment can be analyzed by flow cytometry or immunohistochemistry.[7] Plasma can be collected to measure systemic cytokine levels.[1]

  • Data Analysis: Tumor growth curves and survival plots are generated to compare the efficacy of different treatment groups.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_results Comparative Data Output prep Prepare this compound Formulations (Unconjugated vs. Conjugated) treat_vitro Treat Cells with this compound prep->treat_vitro treat_vivo Administer this compound Formulations prep->treat_vivo solubility Solubility Data prep->solubility cells Culture Immune Cells (e.g., BMDCs, RAW 264.7) cells->treat_vitro elisa Measure Cytokine Secretion (ELISA) treat_vitro->elisa potency Potency (EC₅₀) elisa->potency implant Implant Tumor Cells in Mice implant->treat_vivo monitor Monitor Tumor Growth & Survival treat_vivo->monitor analyze Endpoint Analysis (Tumor Weight, Immune Cells) monitor->analyze efficacy Anti-Tumor Efficacy analyze->efficacy

Caption: General workflow for comparing this compound formulations.

Conclusion

The conjugation of the TLR7 agonist this compound represents a critical strategy for overcoming the limitations of the parent molecule. Conjugation to macromolecules like polysaccharides, lipids, and peptides significantly enhances its water solubility and immunostimulatory potency. Furthermore, conjugated forms, such as cholesterol-liposomes, demonstrate improved pharmacokinetic properties, leading to enhanced lymph node targeting and superior anti-tumor efficacy in preclinical models with reduced systemic toxicity.[5] For researchers in drug development, these findings underscore the transformative potential of conjugation in optimizing the therapeutic index of small molecule immune agonists. Future work should continue to explore novel conjugation strategies to further refine the delivery and activity of this compound for clinical translation.

References

Unveiling Distinct Immune Signatures: A Comparative Guide to 1V209 and TLR8 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – An in-depth comparison reveals that the Toll-like receptor 7 (TLR7) agonist 1V209 and selective TLR8 agonists elicit distinct and functionally different immune response profiles. While both are potent activators of the innate immune system, they diverge in their primary cellular targets, cytokine induction signatures, and the downstream signaling pathways they preferentially activate. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their immune-stimulatory properties, supported by experimental data.

This compound is an agonist of TLR7, a receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.[1] Its activation is a key driver of antiviral immunity. In contrast, TLR8 is predominantly found in myeloid cells, including monocytes, macrophages, and myeloid dendritic cells (mDCs).[1][2] This differential expression is a foundational element of their unique immunological roles.

Core Signaling Pathways: A Tale of Two Receptors

Both TLR7 and TLR8 are located in the endosome and recognize single-stranded RNA, signaling through the common adaptor protein MyD88 to initiate an immune response.[3][4] However, the downstream signaling diverges, leading to different functional outcomes. TLR7 activation, as with this compound, shows a bias towards the activation of Interferon Regulatory Factor (IRF) pathways, particularly IRF7, leading to robust production of type I interferons (IFN-α/β).[5][6][7][8] Conversely, TLR8 agonists more strongly engage the NF-κB signaling pathway, resulting in potent induction of pro-inflammatory cytokines.[5][6][7][8]

TLR_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 TLR8 TLR8 TLR8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IRF7 IRF7 TRAF6->IRF7 TLR7 Bias NFkB NF-κB TRAF6->NFkB TLR8 Strong Activation TRAF6->NFkB TLR7 Weak Activation Type1_IFN Type I IFN (IFN-α/β) Genes IRF7->Type1_IFN ProInflam_Genes Pro-inflammatory Cytokine Genes NFkB->ProInflam_Genes Experimental_Workflow cluster_analysis Analysis start Isolate PBMCs from Healthy Donor Blood stimulate Stimulate cells with: - this compound (TLR7 Agonist) - TLR8 Agonist - Control start->stimulate culture Incubate (6-24 hours) stimulate->culture analyze_supernatant Analyze Supernatants (ELISA / Multiplex) culture->analyze_supernatant analyze_cells Analyze Cells (Flow Cytometry) culture->analyze_cells

References

A Comparative Guide to the In Vivo Efficacy of 1V209 and CpG Oligodeoxynucleotides in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two potent immunostimulatory agents, 1V209 and CpG oligodeoxynucleotides (ODNs), in the context of cancer immunotherapy. Both agents function as Toll-like receptor (TLR) agonists, but their distinct receptor targets, TLR7 and TLR9 respectively, lead to nuanced differences in their immunological and anti-tumor effects. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways to aid in the informed selection and application of these compounds in preclinical research.

At a Glance: this compound vs. CpG Oligodeoxynucleotides

FeatureThis compoundCpG Oligodeoxynucleotides (ODNs)
Target Receptor Toll-like Receptor 7 (TLR7)Toll-like Receptor 9 (TLR9)
Molecular Nature Small molecule agonistSynthetic single-stranded DNA molecules
Primary Immune Cells Activated Plasmacytoid dendritic cells (pDCs), B cellsPlasmacytoid dendritic cells (pDCs), B cells, monocytes, macrophages
Key Cytokine Induction Type I Interferons (IFN-α/β), TNF-α, IL-6, IL-12Type I Interferons (IFN-α/β), TNF-α, IL-6, IL-12
Predominant Immune Response Th1-biasedTh1-biased
Therapeutic Applications Cancer immunotherapy, vaccine adjuvantCancer immunotherapy, vaccine adjuvant, anti-allergy, infectious diseases

Quantitative In Vivo Efficacy

The following tables summarize quantitative data from preclinical studies investigating the anti-tumor efficacy of this compound and CpG ODNs. It is important to note that these results are collated from separate studies and not from direct head-to-head comparisons. Experimental conditions, including tumor models, dosing regimens, and administration routes, may vary.

Table 1: In Vivo Anti-Tumor Efficacy of this compound
Tumor ModelTreatmentKey Efficacy ReadoutsReference
4T1 breast cancer (mice)Intravenous administration of this compound formulationReduction in primary tumor growth and inhibition of lung metastases.[1]
CT26 colorectal cancer (mice)Liposomal this compound-cholesterol conjugateInhibition of tumor progression.
4T1 breast cancer (mice)Liposomal this compound-cholesterol conjugateInhibition of tumor progression.
Pan02 pancreatic cancer (mice)Liposomal this compound-cholesterol conjugateInhibition of tumor progression.
CT26 colon cancer (mice)Nanoparticle-conjugated this compound with anti-PD-1 and anti-CTLA-460% tumor remission rate.
Table 2: In Vivo Anti-Tumor Efficacy of CpG Oligodeoxynucleotides
Tumor ModelTreatmentKey Efficacy ReadoutsReference
CT26 colon cancer (mice)Intratumoral injection of CpG ODN>50% reduction in tumor growth rate.[2]
CT26 colon cancer (mice)Intratumoral injection of CpG ODN #182660-67% reduction in tumor growth; prolonged average survival (26 days vs. 16 days).[3]
B-16 melanoma (mice)Intratumoral injection of CpG ODN #182660-67% reduction in tumor growth; prolonged average survival (28 days vs. 18 days).[3]
C26 colon carcinoma (mice)Liposomal CpG-ODN monotherapyMaximum tumor growth delay and remarkable survival improvement.[4]
B16F0 melanoma (mice)Liposomal CpG-ODN monotherapyMaximum tumor growth delay and remarkable survival improvement.[4]
CT26 colon cancer (mice)Systemic administration of CpG-ODNDiminished pulmonary metastasis.[5]
B16F10 melanoma (mice)Systemic administration of CpG-ODNSignificant inhibition of pulmonary colonization.[5]
Murine transitional cell carcinoma (orthotopic)Repeated intravesical instillations of CpG-ODNSignificant up-regulation of Th-1 and Th-2 cytokines.[6]

Signaling Pathways

Both this compound and CpG ODNs exert their immunostimulatory effects by activating downstream signaling cascades initiated by their respective TLRs. The primary pathway for both is the Myeloid differentiation primary response 88 (MyD88)-dependent pathway, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.

TLR7_Signaling_Pathway cluster_endosome Endosome This compound This compound TLR7 TLR7 This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NF-kB Activation NF-kB Activation TRAF6->NF-kB Activation Cytokine Production Cytokine Production NF-kB Activation->Cytokine Production leads to

This compound Signaling Pathway through TLR7.

CpG_ODN_Signaling_Pathway cluster_endosome Endosome CpG ODN CpG ODN TLR9 TLR9 CpG ODN->TLR9 binds MyD88 MyD88 TLR9->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRF7 Activation IRF7 Activation MyD88->IRF7 Activation IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NF-kB Activation NF-kB Activation TRAF6->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines leads to Type I IFN Production Type I IFN Production IRF7 Activation->Type I IFN Production leads to

CpG ODN Signaling Pathway through TLR9.

Experimental Protocols

Below are generalized experimental protocols for evaluating the in vivo efficacy of this compound and CpG ODNs in a murine tumor model. These protocols are based on methodologies reported in the literature and should be adapted to specific experimental needs.

General In Vivo Efficacy Study Workflow

experimental_workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Allow tumors to establish Treatment Initiation Treatment Initiation Tumor Growth Monitoring->Treatment Initiation Tumors reach palpable size Continued Monitoring Continued Monitoring Treatment Initiation->Continued Monitoring Regular dosing Endpoint Analysis Endpoint Analysis Continued Monitoring->Endpoint Analysis Tumor volume, survival Immunological Analysis Immunological Analysis Endpoint Analysis->Immunological Analysis Optional

Typical workflow for an in vivo efficacy study.
Detailed Methodologies

1. Animal Models and Tumor Cell Lines:

  • Mice: Typically, 6-8 week old female BALB/c or C57BL/6 mice are used, depending on the syngeneic tumor model.

  • Tumor Cells: Common cell lines for efficacy studies include CT26 (colon carcinoma), B16-F10 (melanoma), and 4T1 (breast cancer). Cells are cultured under standard conditions and harvested during the exponential growth phase.

  • Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10^5 to 1 x 10^6 cells in 100 µL of sterile PBS) is injected subcutaneously into the flank of each mouse.

2. Treatment Formulation and Administration:

  • This compound: Due to its low water solubility, this compound is often formulated in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline, or encapsulated in nanoparticles or liposomes.[1] Administration can be intravenous, intraperitoneal, or intratumoral.

  • CpG ODNs: CpG ODNs are typically dissolved in sterile PBS.[7] Administration is commonly performed via intratumoral or subcutaneous injection.

  • Dosing and Schedule: Dosing regimens vary between studies. For example, intratumoral injections of CpG ODNs might be administered every 3-4 days for several weeks.[2]

3. Efficacy Assessment:

  • Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Survival: Animals are monitored daily, and survival is recorded. The study endpoint is often defined by a maximum allowable tumor volume or signs of morbidity.

  • Metastasis Assessment: For relevant tumor models, lungs and other organs can be harvested at the end of the study to assess metastatic burden.

4. Immunological Analysis (Optional):

  • Flow Cytometry: Tumors and spleens can be harvested to analyze immune cell populations (e.g., CD8+ T cells, NK cells, regulatory T cells) by flow cytometry.

  • Cytokine Analysis: Blood samples can be collected to measure systemic cytokine levels (e.g., IFN-γ, TNF-α, IL-6) using ELISA or multiplex assays.

  • Immunohistochemistry: Tumor tissues can be sectioned and stained to visualize the infiltration of immune cells.

Conclusion

Both this compound and CpG oligodeoxynucleotides are potent TLR agonists with demonstrated in vivo anti-tumor efficacy. While both drive a Th1-biased immune response conducive to cancer immunotherapy, their distinct receptor targets may result in different immunological profiles and therapeutic windows. The choice between these two agents will depend on the specific research question, the tumor model being investigated, and the desired immunological outcome. The data and protocols presented in this guide provide a foundation for designing and interpreting preclinical studies aimed at leveraging the therapeutic potential of these promising immunomodulators.

References

1V209: A Comparative Analysis of Cross-Reactivity with Toll-like Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Toll-like Receptor (TLR) agonist 1V209, focusing on its cross-reactivity with other members of the TLR family. As a known TLR7 agonist, understanding the selectivity profile of this compound is crucial for its development in immunotherapy and as a vaccine adjuvant. This document summarizes the available experimental data, details the methodologies for assessing TLR activation, and visualizes key biological and experimental pathways.

Executive Summary

This compound is a potent and specific agonist for Toll-like Receptor 7 (TLR7). While comprehensive public data on its cross-reactivity across the entire TLR family is limited, available information suggests a high degree of selectivity. Notably, a structurally related compound with a pyrazolopyrimidine core demonstrated no activation of TLR8, indicating a potential for specific engagement of the TLR7 pathway. This guide will delve into the specifics of this selectivity and the experimental protocols used to determine it.

Cross-Reactivity Profile of this compound

The following table summarizes the known activity of this compound and a closely related compound on different Toll-like receptors. It is important to note that a complete public dataset for this compound's activity on all TLRs is not currently available. The data for TLR8 is based on a structurally similar pyrazolopyrimidine-based TLR7 agonist.

Toll-like ReceptorThis compound ActivityClosely Related Compound Activity
TLR7 Agonist Potent Agonist
TLR8 Data not publicly availableNo activation up to 5 µM
TLR1, TLR2, TLR3, TLR4, TLR5, TLR6, TLR9 Data not publicly availableData not publicly available

Experimental Protocols

The determination of TLR agonist selectivity is typically performed using cell-based reporter assays. The following protocol outlines a standard method for screening a compound like this compound against a panel of human TLRs.

HEK-Blue™ TLR Selection Assay for TLR Agonist Specificity

This assay utilizes a panel of HEK293 cell lines, each stably co-transfected with a specific human TLR gene (e.g., TLR1, TLR2, TLR3, TLR4, TLR5, TLR6, TLR7, TLR8, TLR9) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is placed under the control of an NF-κB-inducible promoter. Activation of the specific TLR by its ligand leads to the downstream activation of the NF-κB pathway, resulting in the expression and secretion of SEAP, which can be quantified colorimetrically.

Materials:

  • HEK-Blue™ hTLR cell line panel (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound and other TLR agonists (positive controls for each TLR)

  • Cell culture medium (DMEM, 10% FBS, penicillin-streptomycin)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture the HEK-Blue™ hTLR cell lines according to the manufacturer's instructions.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound and the respective positive control TLR agonists. Add the compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: Add HEK-Blue™ Detection medium to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer.

  • Data Analysis: The level of SEAP activity is proportional to the activation of the NF-κB pathway. Compare the OD values from the this compound-treated wells to the vehicle control and the positive controls for each TLR to determine the specificity of this compound.

Signaling Pathways and Experimental Workflow

To visually represent the biological and experimental processes discussed, the following diagrams have been generated using Graphviz.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex activates IRF7 IRF7 TRAF6->IRF7 activates NF_kB NF-κB IKK_complex->NF_kB activates pIRF7 pIRF7 IRF7->pIRF7 phosphorylates Gene_Expression Inflammatory Gene Expression (e.g., IFN-α) NF_kB->Gene_Expression pIRF7->Gene_Expression

Caption: TLR7 Signaling Pathway Activated by this compound.

TLR_Selectivity_Workflow cluster_setup Assay Setup cluster_detection Detection cluster_analysis Data Analysis Plate_Cells Plate HEK-Blue™ TLR cells Add_Compound Add this compound & Controls Plate_Cells->Add_Compound Incubate_24h Incubate 18-24h Add_Compound->Incubate_24h Add_Detection Add HEK-Blue™ Detection Medium Incubate_24h->Add_Detection Incubate_4h Incubate 1-4h Add_Detection->Incubate_4h Read_Plate Read OD at 620-655 nm Incubate_4h->Read_Plate Analyze_Data Compare OD values Read_Plate->Analyze_Data Determine_Selectivity Determine TLR Selectivity Profile Analyze_Data->Determine_Selectivity

Caption: Experimental Workflow for TLR Selectivity Screening.

1V209 vs. Alum: A Comparative Guide to Vaccine Adjuvant Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate adjuvant is a critical determinant of a vaccine's success, influencing the magnitude and quality of the induced immune response. For decades, aluminum salts (alum) have been the most widely used adjuvants in human vaccines, primarily promoting a Th2-biased humoral immune response. However, the increasing demand for vaccines against challenging pathogens, such as those requiring robust cell-mediated immunity, has spurred the development of novel adjuvants like 1V209, a potent Toll-like receptor 7 (TLR7) agonist. This guide provides a comprehensive comparison of the performance of this compound and alum as vaccine adjuvants, supported by experimental data, to aid researchers in making informed decisions for their vaccine development programs.

At a Glance: this compound vs. Alum

FeatureThis compound (TLR7 Agonist)Alum (Aluminum Hydroxide)
Mechanism of Action Activates TLR7, leading to the production of Type I interferons and pro-inflammatory cytokines, promoting a mixed Th1/Th2 or Th1-skewed immune response.Forms a depot at the injection site for slow antigen release, enhances antigen uptake by APCs, and activates the NLRP3 inflammasome, primarily inducing a Th2-biased immune response.[1][2][3][4][5]
Immune Response Profile Induces a balanced Th1/Th2 or a strong Th1-biased response, characterized by the production of IgG2a antibodies and IFN-γ-secreting T cells.[6]Predominantly induces a Th2-biased response, characterized by the production of IgG1 antibodies.[6]
Cell-Mediated Immunity Potent inducer of CD8+ T cell responses, crucial for clearing virally infected cells and tumors.[3]Weak inducer of cytotoxic T lymphocyte (CTL) responses.[2]
Synergism Can be used in combination with alum to synergistically enhance both humoral and cellular immunity.[6]Can be combined with Th1-polarizing adjuvants to broaden the immune response.
Formulation Can be formulated in various ways, such as nanoparticles or liposomes, to enhance delivery and reduce potential systemic side effects.A crystalline suspension of aluminum hydroxide.

Quantitative Performance Comparison

The following tables summarize the quantitative data from a preclinical study comparing the immunogenicity of a model antigen (MUC1 glycopeptide conjugated to BSA) formulated with a TLR7 agonist, alum, or a combination of both. While the TLR7 agonist used in this study was conjugated to the antigen carrier, the results provide a strong indication of the comparative performance of a TLR7 agonist-based adjuvant versus alum.

Humoral Immune Response: Antibody Titers

Table 1: Antigen-Specific IgG Antibody Titers

Adjuvant GroupMean IgG Titer (Day 42)
Antigen + Alum65,536
Antigen-TLR7a Conjugate92,682
Antigen-TLR7a Conjugate + Alum 166,809

Data adapted from a study evaluating a BSA-MUC1-TLR7a conjugate vaccine.[6]

Table 2: IgG Subtype Analysis (IgG2a/IgG1 Ratio)

Adjuvant GroupIgG1 Titer (Day 42)IgG2a Titer (Day 42)IgG2a/IgG1 Ratio
Antigen + Alum131,07232,7680.25
Antigen-TLR7a Conjugate65,53665,5361.0
Antigen-TLR7a Conjugate + Alum 131,072 131,072 1.0

Data adapted from a study evaluating a BSA-MUC1-TLR7a conjugate vaccine. A higher IgG2a/IgG1 ratio is indicative of a Th1-biased immune response.[6]

Cellular Immune Response: T-Cell Activation

Table 3: Frequency of IFN-γ Secreting Cells (ELISpot)

Adjuvant GroupMean Number of IFN-γ Spots per 10^6 Splenocytes
Antigen + Alum63
Antigen-TLR7a Conjugate93
Antigen-TLR7a Conjugate + Alum 210

Data adapted from a study evaluating a BSA-MUC1-TLR7a conjugate vaccine. IFN-γ is a key cytokine associated with a Th1-mediated immune response.[3]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

Alum_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Antigen_Alum Antigen + Alum APC Antigen Presenting Cell (APC) Antigen_Alum->APC Phagocytosis Phagosome Phagosome NLRP3_Inflammasome NLRP3 Inflammasome Activation Phagosome->NLRP3_Inflammasome Lysosomal Destabilization Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 activates IL1b IL-1β Secretion Caspase1->IL1b cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β Th2_Differentiation Th2 Differentiation IL1b->Th2_Differentiation promotes B_Cell_Activation B Cell Activation & Antibody Production Th2_Differentiation->B_Cell_Activation helps

Caption: Alum adjuvant signaling pathway.

IV209_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Endosome This compound This compound APC Antigen Presenting Cell (pDC, B cell) This compound->APC Internalization TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 activates IRF7 IRF7 MyD88->IRF7 activates NFkB NF-κB MyD88->NFkB activates Type_I_IFN Type I IFN (IFN-α/β) IRF7->Type_I_IFN induces Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines induces Th1_Differentiation Th1 Differentiation Type_I_IFN->Th1_Differentiation promotes Proinflammatory_Cytokines->Th1_Differentiation promotes CTL_Activation CD8+ CTL Activation Th1_Differentiation->CTL_Activation helps

Caption: this compound (TLR7 agonist) signaling pathway.

Experimental_Workflow Immunization Immunization of Mice (e.g., Day 0, 14, 28) Blood_Collection Blood Collection (e.g., Day 42) Immunization->Blood_Collection Spleen_Harvest Spleen Harvest (e.g., Day 42) Immunization->Spleen_Harvest Serum_Isolation Serum Isolation Blood_Collection->Serum_Isolation Splenocyte_Isolation Splenocyte Isolation Spleen_Harvest->Splenocyte_Isolation ELISA ELISA for IgG, IgG1, IgG2a Serum_Isolation->ELISA ELISpot ELISpot for IFN-γ Splenocyte_Isolation->ELISpot Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis ELISpot->Data_Analysis

References

Synergistic Anti-Tumor Effects of 1V209 in Combination with Checkpoint Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of the Toll-like receptor 7 (TLR7) agonist, 1V209, when used in combination with immune checkpoint inhibitors. The data presented herein, derived from peer-reviewed studies, demonstrates the synergistic potential of this combination therapy in enhancing anti-tumor immunity and inhibiting tumor growth. We will delve into the experimental data, detailed methodologies, and the underlying immunological pathways.

Introduction to this compound and Checkpoint Inhibition

1.1. This compound: A Potent TLR7 Agonist

This compound is a small molecule agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1][2][3] Activation of TLR7 on immune cells, particularly dendritic cells (DCs), triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs). This process is crucial for priming and activating an effective adaptive anti-tumor immune response. To enhance its in vivo efficacy and safety, this compound is often conjugated with nanoparticles or other molecules to improve its pharmacokinetic and pharmacodynamic properties.[4]

1.2. Checkpoint Inhibitors: Unleashing the Anti-Tumor T-Cell Response

Immune checkpoint inhibitors are a class of monoclonal antibodies that block inhibitory signaling pathways in T cells, thereby "releasing the brakes" on the anti-tumor immune response. The most well-characterized checkpoint pathways are the programmed cell death protein 1 (PD-1) and cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) pathways. By blocking the interaction of these receptors with their ligands (PD-L1/PD-L2 and CD80/CD86, respectively), checkpoint inhibitors can reinvigorate exhausted T cells within the tumor microenvironment and promote tumor cell killing.

Synergistic Efficacy of this compound and Checkpoint Inhibitors

Preclinical studies have demonstrated that the combination of this compound (or other TLR7 agonists) with checkpoint inhibitors results in a synergistic anti-tumor effect that is significantly greater than that of either agent alone. This synergy is attributed to the complementary mechanisms of action: this compound stimulates the innate immune system to prime an anti-tumor response, while checkpoint inhibitors enhance the effector phase of the adaptive immune response.

In Vivo Tumor Growth Inhibition

A key study investigating a nanoparticle-formulated TLR7 agonist (NS-TLR7a, with this compound as the agonist) in combination with anti-PD-1 and anti-CTLA-4 antibodies in a CT26 colon carcinoma mouse model showed dramatic tumor regression.[4][5]

Table 1: Tumor Growth Inhibition in CT26 Tumor Model

Treatment GroupTumor Remission Rate (Day 90)Median Survival (Days)
Vehicle0%~20
a-PD-1 + a-CTLA-40%~30
NS-TLR7a + a-PD-1 + a-CTLA-460%Not Reached
Data is extracted from "Immunostimulatory TLR7 agonist-nanoparticles together with checkpoint blockade for effective cancer immunotherapy".[4][5]

Another study in a head and neck squamous cell carcinoma (HNSCC) model using a different TLR7 agonist (1V270) in combination with an anti-PD-1 antibody also demonstrated significant tumor growth inhibition at both the primary and distant tumor sites.[1]

Enhancement of Anti-Tumor Immune Cell Infiltration

The synergistic anti-tumor effect is associated with a significant increase in the infiltration of activated immune cells into the tumor microenvironment.

Table 2: Immune Cell Infiltration in the Tumor Microenvironment (CT26 Model)

Treatment GroupFold Increase in CD45+ Cells (Leukocytes)Fold Increase in CD8+ T CellsFold Increase in IFN-γ+ CD8+ T CellsFold Increase in Granzyme B+ CD8+ T Cells
NS-TLR7a + a-PD-1 + a-CTLA-4 vs. Vehicle~10-100x~15x~20x~18x
Data is estimated from figures in "Immunostimulatory TLR7 agonist-nanoparticles together with checkpoint blockade for effective cancer immunotherapy".[5]
Systemic Cytokine Response

The combination therapy induces a robust systemic pro-inflammatory cytokine response, indicative of widespread immune activation.

Table 3: Peak Serum Cytokine Levels 2 Hours Post-Treatment (CT26 Model)

CytokineNS-TLR7a Treatment (pg/mL)Vehicle Control (pg/mL)
IL-6~1500<100
IL-12~2500<100
IP-10~30000<1000
MCP-1~10000<1000
Data is estimated from figures in "Immunostimulatory TLR7 agonist-nanoparticles together with checkpoint blockade for effective cancer immunotherapy".[5]

Signaling Pathways and Experimental Workflows

The synergistic effect of this compound and checkpoint inhibitors can be visualized through the following diagrams.

Synergy_Signaling_Pathway Mechanism of Synergistic Action cluster_innate Innate Immune Activation cluster_adaptive Adaptive Immune Response This compound This compound TLR7 TLR7 This compound->TLR7 DC Dendritic Cell TLR7->DC Activation Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, IFN-α) DC->Cytokines Secretion APC Antigen Presenting Cell (Mature DC) T_Cell CD8+ T Cell APC->T_Cell Antigen Presentation & Activation Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Tumor Cell Killing Tumor_Cell->T_Cell Inhibition (PD-L1) Checkpoint_Inhibitors Checkpoint Inhibitors (anti-PD-1/CTLA-4) Checkpoint_Inhibitors->Tumor_Cell Blockade

Caption: Synergistic mechanism of this compound and checkpoint inhibitors.

Experimental_Workflow In Vivo Efficacy Study Workflow Tumor_Implantation CT26 Tumor Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Treatment_Initiation Treatment Initiation Tumor_Growth->Treatment_Initiation Treatment_Groups Treatment Groups: - Vehicle - a-PD-1 + a-CTLA-4 - NS-TLR7a + a-PD-1 + a-CTLA-4 Treatment_Initiation->Treatment_Groups Monitoring Tumor Volume & Survival Monitoring Treatment_Groups->Monitoring Endpoint_Analysis Endpoint Analysis: - Tumor Weight - Immune Cell Infiltration (Flow Cytometry) - Cytokine Profiling (Luminex) Monitoring->Endpoint_Analysis

Caption: Workflow for in vivo studies of combination therapy.

Experimental Protocols

In Vivo Murine Tumor Model
  • Cell Line: CT26 murine colon carcinoma cells were used.

  • Animals: Female BALB/c mice (6-8 weeks old) were utilized.

  • Tumor Implantation: 1 x 10^6 CT26 cells were injected subcutaneously into the flank of each mouse.

  • Treatment:

    • NS-TLR7a (containing this compound) was administered intratumorally.

    • Anti-PD-1 and anti-CTLA-4 antibodies were administered intraperitoneally.

    • Treatment was initiated when tumors reached a palpable size.

  • Monitoring: Tumor volume was measured regularly using calipers. Animal survival was monitored daily.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
  • Tumor Digestion: Tumors were harvested, minced, and digested using a cocktail of collagenase and DNase to obtain a single-cell suspension.

  • Staining: The single-cell suspension was stained with a panel of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8) and intracellular markers (e.g., IFN-γ, Granzyme B).

  • Data Acquisition: Stained cells were analyzed using a flow cytometer.

  • Data Analysis: The percentage and absolute number of different immune cell populations within the tumor were quantified using flow cytometry analysis software.

Cytokine Profiling
  • Sample Collection: Blood was collected from mice at various time points post-treatment, and serum was isolated.

  • Assay: Serum cytokine levels were quantified using a multiplex bead-based immunoassay (e.g., Luminex). This assay allows for the simultaneous measurement of multiple cytokines in a small sample volume.

  • Data Analysis: The concentration of each cytokine was determined by comparing the sample signal to a standard curve.

Conclusion

The preclinical data strongly support the synergistic anti-tumor effects of combining the TLR7 agonist this compound with checkpoint inhibitors. This combination therapy leads to enhanced tumor growth inhibition, increased infiltration of activated anti-tumor immune cells, and a robust systemic pro-inflammatory cytokine response. These findings provide a compelling rationale for the further clinical development of this combination immunotherapy strategy for the treatment of various cancers.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.